AlF-PD-FAPI
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C43H54AlF3N10O16 |
|---|---|
分子量 |
1050.9 g/mol |
IUPAC名 |
(2S)-2-[[(3S)-4-[2-[2-[2-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxyethoxy]ethoxy]ethylamino]-3-[[2-(5-fluoro-3,7-dioxo-4,6-dioxa-1,9,12-triaza-5-aluminabicyclo[7.5.2]hexadecan-12-yl)acetyl]amino]-4-oxobutanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C43H56F2N10O16.Al.FH/c44-43(45)20-27(21-46)55(26-43)36(58)22-49-40(65)29-3-4-47-31-2-1-28(17-30(29)31)71-16-15-70-14-13-69-12-5-48-41(66)32(18-34(56)51-33(42(67)68)19-37(59)60)50-35(57)23-52-6-8-53(24-38(61)62)10-11-54(9-7-52)25-39(63)64;;/h1-4,17,27,32-33H,5-16,18-20,22-26H2,(H,48,66)(H,49,65)(H,50,57)(H,51,56)(H,59,60)(H,61,62)(H,63,64)(H,67,68);;1H/q;+3;/p-3/t27-,32-,33-;;/m0../s1 |
InChIキー |
SSKRRDYNBOXXLP-JXBRXJCWSA-K |
異性体SMILES |
C1CN2CCN(CCN1CC(=O)O[Al](OC(=O)C2)F)CC(=O)N[C@@H](CC(=O)N[C@@H](CC(=O)O)C(=O)O)C(=O)NCCOCCOCCOC3=CC4=C(C=CN=C4C=C3)C(=O)NCC(=O)N5CC(C[C@H]5C#N)(F)F |
正規SMILES |
C1CN2CCN(CCN1CC(=O)O[Al](OC(=O)C2)F)CC(=O)NC(CC(=O)NC(CC(=O)O)C(=O)O)C(=O)NCCOCCOCCOC3=CC4=C(C=CN=C4C=C3)C(=O)NCC(=O)N5CC(CC5C#N)(F)F |
製品の起源 |
United States |
Foundational & Exploratory
The Mechanism of Action of AlF-PD-FAPI: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of AlF-PD-FAPI, a promising radiolabeled tracer for the imaging and potentially therapeutic targeting of Fibroblast Activation Protein (FAP). FAP is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the microenvironment of a wide range of solid tumors, while its expression in healthy tissues is limited. This differential expression profile makes FAP an attractive target for diagnostic imaging and targeted radionuclide therapy. This compound is a quinoline-based FAP inhibitor radiolabeled with Fluorine-18 via an aluminum fluoride (B91410) (AlF) complex. This guide will delve into the molecular interactions, cellular effects, and in vivo behavior of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying biological processes.
Introduction to Fibroblast Activation Protein (FAP) and this compound
Fibroblast Activation Protein (FAP) plays a crucial role in tumorigenesis by remodeling the extracellular matrix (ECM), promoting cell migration and invasion, and contributing to an immunosuppressive tumor microenvironment.[1][2] Its enzymatic activity, which includes both dipeptidyl peptidase and endopeptidase functions, is implicated in these processes.[2] The selective expression of FAP on CAFs has spurred the development of FAP-targeted agents, including small molecule inhibitors.
This compound is a novel FAP-targeting radiotracer built upon a quinoline-based scaffold, a class of potent FAP inhibitors.[3] The molecule is chelated with NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) and radiolabeled with Fluorine-18 using the aluminum fluoride (Al¹⁸F) method. This labeling strategy offers the advantages of the favorable decay characteristics of ¹⁸F for Positron Emission Tomography (PET) imaging and a straightforward, automated synthesis process.[4][5] Preclinical studies have demonstrated that this compound exhibits high affinity and specificity for FAP, leading to high-contrast tumor imaging.[3]
Mechanism of Action at the Molecular Level
The fundamental mechanism of action of this compound is the competitive inhibition of the enzymatic activity of FAP.[2] The quinoline-based core of the molecule is designed to bind to the active site of the FAP enzyme, thereby preventing its interaction with natural substrates.[6][7]
While the precise crystallographic structure of this compound bound to FAP is not yet publicly available, molecular docking studies of similar quinoline-based FAP inhibitors suggest that the inhibitor occupies the catalytic pocket of the enzyme.[8] This binding is thought to involve interactions with key amino acid residues within the active site, effectively blocking the serine protease activity of FAP.
Cellular and Physiological Effects of FAP Inhibition
By inhibiting FAP, this compound can modulate the tumor microenvironment. The inhibition of FAP's enzymatic activity is expected to interfere with ECM degradation, thereby potentially reducing tumor cell invasion and metastasis.[2] Furthermore, altering the stromal composition can impact signaling pathways that support tumor growth and survival.
Signaling Pathways Modulated by FAP
FAP activity has been shown to influence several critical signaling pathways involved in cancer progression. While direct studies on the downstream signaling effects of this compound are pending, inhibition of FAP is generally understood to impact the following:
-
Extracellular Matrix (ECM) Remodeling: FAP's primary role is the degradation of ECM components like gelatin and type I collagen.[2] Inhibition of this activity can lead to a more organized and less permissive matrix for tumor cell migration.
-
Cell Migration and Invasion: By altering the ECM, FAP facilitates the movement of cancer cells. FAP inhibitors can therefore impede this process.[2]
The following diagram illustrates the central role of FAP in the tumor microenvironment and the point of intervention for FAP inhibitors like this compound.
Quantitative Data Summary
Preclinical studies have provided valuable quantitative data on the performance of this compound, often in comparison to other FAP-targeted radiotracers.
In Vitro Binding Affinity
The binding affinity of the non-radioactive precursor, NOTA-PD-FAPI, was determined through competitive binding assays.
| Compound | IC50 (nM) |
| NOTA-PD-FAPI | 0.13 ± 0.07 [3] |
| NOTA-DD-FAPI | 0.21 ± 0.06[3] |
| NOTA-FAPI-42 | 0.66 ± 0.19[3] |
Cellular Uptake and Internalization
Cellular uptake studies are crucial for understanding how well the radiotracer is taken up by FAP-expressing cells.
| Radiotracer | Cell Line | Uptake (%ID/10⁶ cells at 60 min) |
| [¹⁸F]this compound | HT1080-FAP | ~25 (estimated from graphical data)[3] |
| [¹⁸F]AlF-FAPI-42 | HT1080-FAP | ~15 (estimated from graphical data)[3] |
In Vivo Tumor Uptake and Biodistribution
Biodistribution studies in tumor-bearing animal models provide insights into the in vivo performance of the radiotracer, including its tumor-targeting capabilities and clearance from non-target organs.
| Radiotracer | Tumor Model | Tumor Uptake (%ID/g at 1 h) | Tumor-to-Muscle Ratio (at 1 h) |
| [¹⁸F]AlF-P-FAPI * | A549-FAP | 7.0 ± 1.0 [1][4] | ~140 (estimated from graphical data)[4] |
| [¹⁸F]FAPI-42 | A549-FAP | 3.2 ± 0.6[1][4] | ~60 (estimated from graphical data)[4] |
| [⁶⁸Ga]Ga-FAPI-04 | A549-FAP | 2.7 ± 0.5[4] | ~50 (estimated from graphical data)[4] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.
Radiosynthesis of [¹⁸F]this compound
The radiosynthesis of [¹⁸F]this compound is typically performed using an automated synthesis module.[4][5]
Protocol Outline:
-
[¹⁸F]Fluoride Production: [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.
-
Trapping and Elution: The aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge and subsequently eluted into a reaction vessel.
-
Complexation: The eluted [¹⁸F]fluoride is reacted with an aluminum chloride (AlCl₃) solution to form the [¹⁸F]AlF²⁺ complex.
-
Labeling Reaction: The NOTA-PD-FAPI precursor is added to the reaction vessel containing the [¹⁸F]AlF²⁺ complex. The mixture is heated to facilitate the chelation of the aluminum fluoride by the NOTA moiety.
-
Purification: The reaction mixture is purified using solid-phase extraction (SPE) cartridges to remove unreacted [¹⁸F]fluoride and other impurities.
-
Formulation: The purified [¹⁸F]this compound is formulated in a physiologically compatible solution for in vitro and in vivo use.
In Vitro Cellular Uptake and Internalization Assay
This assay quantifies the specific uptake and internalization of the radiotracer in FAP-expressing cells.[9][10]
References
- 1. Preclinical evaluation and pilot clinical study of [18F]AlF-labeled FAPI-tracer for PET imaging of cancer associated fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Synthesis and preclinical evaluation of novel 18F-labeled fibroblast activation protein tracers for positron emission tomography imaging of cancer-associated fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation and pilot clinical study of [18F]AlF-labeled FAPI-tracer for PET imaging of cancer associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Development of Quinoline-Based Theranostic Ligands for the Targeting of Fibroblast Activation Protein | Semantic Scholar [semanticscholar.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
AlF-PD-FAPI: A Technical Deep Dive into Binding Affinity and Specificity for Fibroblast Activation Protein (FAP)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the binding characteristics of the aluminum fluoride-labeled positron emission tomography (PET) tracer, AlF-PD-FAPI, to its target, Fibroblast Activation Protein (FAP). FAP has emerged as a highly promising target for cancer diagnosis and therapy due to its specific overexpression on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a vast majority of solid tumors.[1][2] This guide provides a comprehensive overview of the binding affinity and specificity of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes and pathways.
Quantitative Binding Affinity and Specificity
The efficacy of a targeted radiotracer is fundamentally dependent on its high affinity and specificity for its intended target. The following tables summarize the key quantitative metrics that define the interaction of various FAPI tracers, including the precursor to [¹⁸F]AlF-P-FAPI, with FAP.
Table 1: Binding Affinity of FAPI Precursors to Human FAP
| Compound | Method | Parameter | Value (mol/L) | Source |
| NOTA-P-FAPI | Surface Plasmon Resonance (SPR) | Kd | 0.73 x 10⁻¹⁰ | [3] |
| NOTA-FAPI-42 | Surface Plasmon Resonance (SPR) | Kd | 0.11 x 10⁻¹⁰ | [3] |
| DOTA-FAPI-04 | Surface Plasmon Resonance (SPR) | Kd | 0.63 x 10⁻¹⁰ | [3] |
| H₃RESCA-FAPI | Surface Plasmon Resonance (SPR) | KD | < 10.09 x 10⁻¹² | [4] |
| DOTA-FAPI-04 | Surface Plasmon Resonance (SPR) | KD | < 27.89 x 10⁻¹² | [4] |
Kd (dissociation constant) is an inverse measure of binding affinity; a lower Kd value indicates a higher affinity.
Table 2: In Vitro Specificity and Cellular Uptake of [¹⁸F]AlF-P-FAPI
| Cell Line | FAP Expression | Tracer Uptake (% ID/1 million cells at 120 min) | Blocked Uptake with DOTA-FAPI-04 (% ID/1 million cells) | Source |
| A549-FAP | Positive | 66.4 ± 2.3 | < 0.8 | [3] |
| A549 | Negative | Not significant | - | [3] |
| 293T-FAP | Positive | High | Significantly blocked | [3] |
| 293T | Negative | Not significant | - | [3] |
[¹⁸F]AlF-P-FAPI demonstrates high specificity, with significant uptake only in FAP-expressing cells, which is effectively blocked by a competitor, DOTA-FAPI-04.[3]
Table 3: In Vivo Tumor Uptake of FAPI Tracers in A549-FAP Tumor Model
| Tracer | Tumor Uptake (% ID/g) | Source |
| [¹⁸F]AlF-P-FAPI | 7.0 ± 1.0 | [3][5] |
| [¹⁸F]FAPI-42 | 3.2 ± 0.6 | [3][5] |
| [⁶⁸Ga]Ga-FAPI-04 | 2.7 ± 0.5 | [3][5] |
In preclinical models, [¹⁸F]AlF-P-FAPI shows significantly higher tumor uptake compared to other FAPI tracers, indicating its potential for superior imaging contrast.[3][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the binding affinity and specificity of this compound.
Radiolabeling of [¹⁸F]AlF-P-FAPI
The synthesis of [¹⁸F]AlF-P-FAPI is typically performed in an automated synthesis module.[3]
-
[¹⁸F]Fluoride Trapping: Aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge.
-
Elution: The trapped [¹⁸F]fluoride is eluted into the reactor using a sodium acetate (B1210297) buffer.[3]
-
Complexation: A solution of aluminum chloride (AlCl₃) is added to the [¹⁸F]fluoride solution to form the [¹⁸F]AlF complex.[3][6]
-
Labeling Reaction: The precursor, NOTA-P-FAPI, dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO), is added to the reactor containing the [¹⁸F]AlF complex.[3]
-
Heating: The reaction mixture is heated to facilitate the chelation of [¹⁸F]AlF by the NOTA moiety of the precursor.[3]
-
Purification: The reaction mixture is cooled, diluted, and passed through a solid-phase extraction (SPE) cartridge (e.g., C18) to separate the radiolabeled product from unreacted [¹⁸F]fluoride and other impurities.[3][6]
-
Final Formulation: The purified [¹⁸F]AlF-P-FAPI is eluted from the SPE cartridge with ethanol (B145695) and formulated in a physiologically compatible solution for injection.[3][6]
Caption: Automated radiosynthesis workflow for [¹⁸F]AlF-P-FAPI.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity of molecules in real-time.
-
Chip Preparation: FAP ligands (e.g., NOTA-P-FAPI) are immobilized on the surface of a sensor chip.[3]
-
Analyte Injection: A solution containing recombinant human FAP protein is flowed over the chip surface.
-
Binding Measurement: The binding of FAP to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected by the SPR instrument.
-
Data Analysis: The association and dissociation rates are measured, and from these, the equilibrium dissociation constant (Kd) is calculated to determine the binding affinity.[3]
In Vitro Cell Binding and Specificity Assays
These assays are performed to confirm the specific binding of the radiotracer to FAP-expressing cells.
-
Cell Culture: FAP-positive (e.g., A549-FAP) and FAP-negative (e.g., A549) cell lines are cultured under standard conditions.[3]
-
Incubation: Cells are incubated with [¹⁸F]AlF-P-FAPI at 37°C for various time points.[3]
-
Blocking Study: For specificity assessment, a parallel set of FAP-positive cells is co-incubated with the radiotracer and a high concentration of a non-radiolabeled FAP inhibitor (e.g., DOTA-FAPI-04) to block the specific binding sites.[3]
-
Washing and Lysis: After incubation, the cells are washed to remove unbound radioactivity and then lysed.
-
Radioactivity Measurement: The radioactivity in the cell lysates is measured using a gamma counter to quantify the amount of cell-bound tracer. The results are typically expressed as a percentage of the initial dose per million cells (%ID/million cells).[3]
Caption: Workflow for in vitro cell binding and specificity assays.
In Vivo Tumor Model and PET Imaging
Animal models are essential for evaluating the in vivo performance of the radiotracer.
-
Tumor Xenograft Model: FAP-positive tumor cells (e.g., A549-FAP) are subcutaneously injected into immunocompromised mice to establish tumor xenografts.[3]
-
Radiotracer Injection: Once the tumors reach a suitable size, the mice are intravenously injected with [¹⁸F]AlF-P-FAPI.[3]
-
PET/CT Imaging: Dynamic or static PET/CT scans are acquired at various time points post-injection to visualize the biodistribution of the radiotracer.[3]
-
Blocking Study: To confirm in vivo specificity, a cohort of tumor-bearing mice is co-injected with a blocking agent (e.g., DOTA-FAPI-04).[3] A significant reduction in tumor uptake in the blocked group compared to the unblocked group indicates specific binding.
-
Biodistribution Studies: After the final imaging session, mice are euthanized, and major organs and tissues are collected. The radioactivity in each sample is measured using a gamma counter to quantitatively determine the biodistribution and calculate the percentage of injected dose per gram of tissue (%ID/g).[3]
FAP Signaling and Role in the Tumor Microenvironment
FAP is a type II transmembrane serine protease that is highly expressed by CAFs.[1][7] Its expression is associated with tumor growth, invasion, metastasis, and immunosuppression.[7] FAP can influence several signaling pathways that promote a pro-tumorigenic microenvironment.
Caption: Key signaling pathways influenced by FAP in the tumor microenvironment.
FAP's enzymatic activity contributes to the degradation of the extracellular matrix, facilitating tumor cell invasion.[8] Additionally, FAP has been shown to activate signaling pathways such as the PI3K/AKT and Sonic Hedgehog (SHH)/Gli1 pathways, which are known to promote cell proliferation and migration.[8][9] FAP can also positively activate STAT3 signaling, leading to the production of chemokines like CCL2, which contributes to an immunosuppressive tumor microenvironment.[7] The development of highly specific FAP-targeting agents like this compound is therefore of significant interest for both diagnostic imaging and potential therapeutic applications aimed at disrupting this pro-tumorigenic niche.
References
- 1. researchgate.net [researchgate.net]
- 2. FAPI-04 PET/CT Using [18F]AlF Labeling Strategy: Automatic Synthesis, Quality Control, and In Vivo Assessment in Patient - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation and pilot clinical study of [18F]AlF-labeled FAPI-tracer for PET imaging of cancer associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of a Novel [18F]AlF-H3RESCA-FAPI Radiotracer Targeting Fibroblast Activation Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation and pilot clinical study of [18F]AlF-labeled FAPI-tracer for PET imaging of cancer associated fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
- 8. Fibroblast activation protein-α promotes the growth and migration of lung cancer cells via the PI3K and sonic hedgehog pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
The Architects of Malignancy: A Technical Guide to the Role of Cancer-Associated Fibroblasts in Tumor Progression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer-associated fibroblasts (CAFs) are a critical and abundant component of the tumor microenvironment (TME), acting as key orchestrators of tumor progression.[1][2] Once considered passive bystanders, these activated fibroblasts are now recognized as dynamic players that actively contribute to cancer growth, invasion, metastasis, and therapeutic resistance.[3][4] This in-depth technical guide provides a comprehensive overview of the multifaceted roles of CAFs, detailing the underlying molecular mechanisms, experimental methodologies to study their function, and quantitative data illustrating their impact on malignancy.
Origins and Heterogeneity of Cancer-Associated Fibroblasts
CAFs are not a homogenous population but rather a diverse group of cells with various origins and functions.[1] This heterogeneity is a crucial factor to consider in both research and therapeutic development. The primary sources of CAFs include:
-
Resident Fibroblasts: Local fibroblasts within the tissue can be "activated" by signals from tumor cells.
-
Mesenchymal Stem Cells (MSCs): Bone marrow-derived MSCs can be recruited to the tumor site and differentiate into CAFs.
-
Adipocytes: Fat cells in the surrounding tissue can also be a source of CAFs.
-
Endothelial and Epithelial Cells: Through a process called endothelial- or epithelial-to-mesenchymal transition (EndMT or EMT), these cells can acquire a fibroblast-like phenotype.
This diversity in origin contributes to the functional heterogeneity of CAFs, with different subpopulations exhibiting distinct pro- or even anti-tumorigenic properties. Key markers used to identify CAFs include alpha-smooth muscle actin (α-SMA), fibroblast activation protein (FAP), and fibroblast-specific protein 1 (FSP-1).
The Pro-Tumorigenic Functions of Cancer-Associated Fibroblasts
CAFs employ a variety of mechanisms to create a permissive environment for tumor growth and dissemination. Their key functions are detailed below.
Extracellular Matrix Remodeling
CAFs are the primary producers and remodelers of the extracellular matrix (ECM) within the TME. They secrete large amounts of ECM components, such as collagen and fibronectin, leading to increased matrix stiffness, a condition known as desmoplasia. This altered ECM landscape promotes tumor cell invasion and migration by creating "tracks" for cancer cells to follow. CAFs also secrete matrix metalloproteinases (MMPs) that degrade the ECM, facilitating local invasion and metastasis.
Angiogenesis
The formation of new blood vessels, or angiogenesis, is essential for tumor growth beyond a few millimeters. CAFs are potent inducers of angiogenesis, secreting a variety of pro-angiogenic factors, including:
-
Vascular Endothelial Growth Factor (VEGF): A key signaling protein that stimulates the formation of blood vessels.
-
Platelet-Derived Growth Factor (PDGF): Recruits pericytes to stabilize newly formed vessels.
-
Fibroblast Growth Factor (FGF): Promotes the proliferation and migration of endothelial cells.
-
Stromal Cell-Derived Factor-1 (SDF-1): Also known as CXCL12, it recruits endothelial progenitor cells to the tumor site.
Immunosuppression
CAFs play a significant role in creating an immunosuppressive TME, allowing cancer cells to evade immune surveillance. They achieve this through several mechanisms:
-
Recruitment of Immunosuppressive Cells: CAFs secrete chemokines like CCL2 and CXCL12 that attract regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) to the tumor.
-
Exclusion of Cytotoxic T Cells: The dense ECM produced by CAFs can act as a physical barrier, preventing CD8+ cytotoxic T lymphocytes from reaching and killing cancer cells.
-
Secretion of Immunosuppressive Factors: CAFs produce cytokines such as Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6), which can directly inhibit the function of effector T cells.
Metastasis
The metastatic cascade, the process by which cancer cells spread to distant organs, is heavily influenced by CAFs. Their contributions to ECM remodeling, angiogenesis, and immunosuppression all facilitate this process. Furthermore, CAFs can migrate with cancer cells to metastatic sites and help establish a new tumor microenvironment conducive to growth.
Quantitative Impact of CAFs on Tumor Progression
The following tables summarize quantitative data from various studies, illustrating the significant impact of CAFs on different aspects of tumor progression.
| Parameter | Cancer Type | Fold Increase with CAFs | Citation |
| Tumor Growth | Lung Cancer | 3.5 | |
| Cell Migration | Non-Small Cell Lung Cancer (A549) | 2.21 | |
| Cell Invasion | Non-Small Cell Lung Cancer (A549) | - | |
| Metastasis (Tumor Number) | Triple-Negative Breast Cancer (Mouse Model) | - |
Table 1: Impact of CAFs on Tumor Growth, Migration, Invasion, and Metastasis.
| Cancer Type | CAF Density | Correlation with Patient Outcome | Citation |
| Head and Neck Squamous Cell Carcinoma | High | Associated with advanced T stage, nodal infiltration, and higher rates of vascular invasion. | |
| Lung Adenocarcinoma | High | Significantly shorter three-year overall survival (41.9% vs. 64.5% in low CAF group). | |
| Brain Metastases | High (PDGFR-β & α-SMA expression) | Associated with larger tumor size and recurrence. |
Table 2: Correlation of CAF Density with Clinical Outcomes.
| Drug | Cancer Cell Line | IC50 (Drug Alone) | IC50 (with CAF Conditioned Medium) | Citation | |---|---|---|---| | Tamoxifen (24h) | MCF-7 | 21.08 µg | - | | | Trastuzumab | SK-BR3 | 40 µg | - | | | Cisplatin (24h) | MDA-MB-231 | 11.08 µg | 18.75 µg | | | Doxorubicin (24h) | MDA-MB-468 | 75 nM | 128 nM | |
Table 3: CAF-Mediated Drug Resistance.
Key Signaling Pathways in CAF-Tumor Cell Crosstalk
The pro-tumorigenic functions of CAFs are driven by a complex network of signaling pathways that facilitate communication between CAFs and cancer cells.
TGF-β Signaling
TGF-β is a master regulator of CAF activation and function. Secreted by both cancer cells and CAFs, it binds to its receptor on fibroblasts, activating SMAD-dependent and independent pathways. This leads to the upregulation of α-SMA and other CAF markers, as well as increased production of ECM components and pro-tumorigenic factors.
HGF/c-MET Signaling
Hepatocyte Growth Factor (HGF) is primarily secreted by CAFs and acts on the c-MET receptor on cancer cells. This interaction activates downstream pathways like STAT3 and ERK1/2, promoting cancer cell proliferation, migration, and invasion. There is also evidence of a positive feedback loop where cancer cells can stimulate CAFs to produce more HGF.
SDF-1/CXCR4 Signaling
The chemokine SDF-1 (CXCL12), secreted by CAFs, binds to the CXCR4 receptor on cancer cells. This axis is a potent driver of cancer cell migration, invasion, and metastasis. It is also implicated in the maintenance of cancer stem cell (CSC) characteristics.
IL-6/STAT3 Signaling
Interleukin-6 (IL-6) is a pro-inflammatory cytokine secreted by both CAFs and cancer cells, creating a positive feedback loop. IL-6 binds to its receptor, leading to the activation of the JAK/STAT3 pathway. This signaling cascade promotes epithelial-to-mesenchymal transition (EMT), migration, and metastasis of cancer cells.
Experimental Protocols for Studying Cancer-Associated Fibroblasts
Investigating the complex roles of CAFs requires robust and reproducible experimental models. The following sections provide detailed methodologies for key experiments.
Isolation of Cancer-Associated Fibroblasts from Tumor Tissue
This protocol describes a common method for isolating primary CAFs from fresh tumor specimens.
Materials:
-
Fresh tumor tissue
-
Sterile phosphate-buffered saline (PBS)
-
Culture medium (e.g., RPMI 1640 with 10% FBS and antibiotics)
-
Collagenase (e.g., type I or IV)
-
DNase I
-
70 µm cell strainer
-
Centrifuge
-
Culture flasks/dishes
Procedure:
-
Tissue Preparation: Wash the fresh tumor tissue several times with sterile PBS containing antibiotics. Mince the tissue into small pieces (1-2 mm³) using sterile scalpels.
-
Enzymatic Digestion: Transfer the minced tissue to a sterile tube containing culture medium with collagenase and DNase I. Incubate at 37°C with gentle agitation for 1-2 hours, or until the tissue is dissociated.
-
Cell Filtration and Collection: Pass the digested tissue suspension through a 70 µm cell strainer to remove undigested tissue clumps. Collect the flow-through containing the single-cell suspension.
-
Centrifugation: Centrifuge the cell suspension at 300 x g for 5-7 minutes. Discard the supernatant.
-
Cell Plating: Resuspend the cell pellet in culture medium and plate in a culture flask or dish.
-
Fibroblast Enrichment: CAFs will adhere to the plastic surface of the culture vessel. After 24-48 hours, non-adherent cells can be removed by washing with PBS. Epithelial cell contamination can be reduced by differential trypsinization, as fibroblasts are more resistant to detachment than epithelial cells.
-
Characterization: The isolated CAFs should be characterized by their spindle-shaped morphology and expression of markers such as α-SMA and FAP via immunofluorescence or flow cytometry.
Co-culture of CAFs and Cancer Cells
Co-culture systems are essential for studying the direct and indirect interactions between CAFs and cancer cells.
2D Co-culture:
-
Seed CAFs in a culture plate and allow them to adhere and reach a desired confluency (e.g., 80%).
-
Seed cancer cells directly on top of the CAF monolayer.
-
Alternatively, use a Transwell® system where CAFs are seeded in the bottom well and cancer cells in the top insert with a porous membrane, allowing for the study of paracrine signaling without direct cell-cell contact.
3D Co-culture:
-
Prepare a collagen gel embedded with CAFs.
-
Once the gel has solidified, seed cancer cells on top of the gel.
-
This model more closely mimics the in vivo tumor microenvironment and allows for the study of cancer cell invasion into the CAF-populated matrix.
Preparation and Use of CAF-Conditioned Medium
Conditioned medium (CM) contains the secretome of CAFs and is used to study the effects of CAF-secreted factors on cancer cells.
Preparation:
-
Culture CAFs to near confluency (80-90%).
-
Wash the cells with PBS and replace the growth medium with serum-free or low-serum medium.
-
Incubate for 24-48 hours.
-
Collect the medium and centrifuge at a low speed (e.g., 1000 rpm) to pellet any detached cells.
-
Filter the supernatant through a 0.22 µm filter to sterilize and remove any remaining debris.
-
The CAF-CM can be used immediately or stored at -80°C.
Use:
-
Treat cancer cells with the CAF-CM (often diluted with fresh medium) and assess changes in proliferation, migration, invasion, or gene expression.
Boyden Chamber Invasion Assay
This assay is used to quantify the invasive potential of cancer cells in response to CAFs or their secreted factors.
Materials:
-
Boyden chamber inserts (with a porous membrane coated with a basement membrane matrix like Matrigel®)
-
24-well plates
-
Serum-free medium
-
Chemoattractant (e.g., CAF-CM or medium with 10% FBS)
-
Cotton swabs
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Rehydrate Inserts: Rehydrate the Matrigel®-coated inserts with serum-free medium.
-
Prepare Lower Chamber: Add the chemoattractant (e.g., CAF-CM) to the lower wells of the 24-well plate.
-
Seed Cells: Resuspend cancer cells in serum-free medium and add them to the upper chamber of the inserts.
-
Incubate: Incubate the plate at 37°C for 24-48 hours, allowing the cancer cells to invade through the Matrigel® and the porous membrane towards the chemoattractant.
-
Remove Non-invading Cells: Carefully remove the medium from the upper chamber and use a cotton swab to gently scrape off the non-invading cells from the top of the membrane.
-
Fix and Stain: Fix the invading cells on the bottom of the membrane with methanol (B129727) and stain with crystal violet.
-
Quantify: Count the number of stained, invaded cells in several fields of view under a microscope. The results can be expressed as the number of invaded cells per field or as a fold change compared to a control condition.
Conclusion and Future Directions
Cancer-associated fibroblasts are undeniably central players in the tumor microenvironment, profoundly influencing nearly every aspect of cancer progression. Their heterogeneity presents both a challenge and an opportunity for the development of novel anti-cancer therapies. A deeper understanding of the specific CAF subpopulations and their unique contributions to tumorigenesis will be critical for designing targeted therapies that can disrupt the supportive niche they create for cancer cells. The experimental protocols and signaling pathways detailed in this guide provide a foundation for researchers and drug development professionals to further unravel the complexities of CAF biology and ultimately translate this knowledge into more effective treatments for cancer patients. Future research should focus on developing strategies to selectively target pro-tumorigenic CAF subsets while sparing any potential anti-tumorigenic populations, as well as exploring combination therapies that target both cancer cells and their fibroblastic accomplices.
References
- 1. Cancer-Associated Fibroblasts Suppress CD8+ T-cell Infiltration and Confer Resistance to Immune-Checkpoint Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of prognostic cancer-associated fibroblast markers in luminal breast cancer using weighted gene co-expression network analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of cancer‐associated fibroblast subpopulations in immune infiltration, as a new means of treatment in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: Targeting the Tumor Microenvironment
An In-depth Technical Guide on AlF-Labeled FAPI Tracers as Biomarkers for Cancer Stroma
The tumor microenvironment (TME) is a complex ecosystem of non-cancerous cells and extracellular matrix that plays a pivotal role in tumor growth, invasion, and metastasis.[1][2] A key cellular component of the TME is the Cancer-Associated Fibroblast (CAF), which can constitute up to 90% of the tumor mass in some cancers.[2] CAFs are activated fibroblasts that contribute to tumorigenesis by remodeling the extracellular matrix and secreting various signaling molecules.[3][4]
A highly specific surface marker for CAFs is the Fibroblast Activation Protein (FAP), a type II serine protease. FAP is overexpressed in the stroma of more than 90% of epithelial carcinomas, including breast, colorectal, pancreatic, and lung cancers, while its expression in healthy adult tissues is minimal. This differential expression makes FAP an ideal target for both diagnostic imaging and targeted therapy. Small-molecule FAP inhibitors (FAPI) have been developed and radiolabeled to visualize FAP-expressing tissues, offering a "pan-tumoral" imaging approach.
This guide focuses on FAPI tracers labeled using the Aluminum-[¹⁸F]Fluoride ([¹⁸F]AlF) method. This approach combines the favorable nuclear decay properties and longer half-life of Fluorine-18 with the convenient, chelator-based radiolabeling chemistry typical of radiometals, providing a promising avenue for widespread clinical translation.
Mechanism of Action and Rationale
[¹⁸F]AlF-labeled FAPI tracers are quinoline-based small molecules that bind with high affinity and specificity to the enzymatic domain of FAP on the surface of CAFs. Upon intravenous administration, the tracer circulates and accumulates in FAP-rich tissues, primarily the tumor stroma. The positron-emitting ¹⁸F isotope is then detected by Positron Emission Tomography (PET), generating high-contrast images that delineate the tumor stroma.
This mechanism offers distinct advantages over traditional PET imaging with [¹⁸F]FDG, which measures glucose metabolism. Since FAP expression is low in most normal organs and inflammatory tissues, FAPI-PET often results in higher tumor-to-background ratios and clearer tumor visualization, especially in areas with high physiological FDG uptake like the brain and liver.
Quantitative Data Summary
Multiple [¹⁸F]AlF-labeled FAPI tracers have been developed and evaluated. The following tables summarize their performance in preclinical and clinical settings, often in comparison to the widely used [¹⁸F]FDG PET tracer.
Table 1: Preclinical Tumor Uptake of [¹⁸F]AlF-FAPI Tracers
This table shows tracer uptake in xenograft tumor models, typically measured as the percentage of the injected dose per gram of tissue (%ID/g).
| Tracer | Tumor Model | Tumor Uptake (%ID/g at 1h p.i.) | Comparator(s) | Reference |
| [¹⁸F]AlF-P-FAPI | A549-FAP | 7.0 ± 1.0 | [¹⁸F]FAPI-42 (3.2 ± 0.6), [⁶⁸Ga]Ga-FAPI-04 (2.7 ± 0.5) | |
| [¹⁸F]AlF-H₃RESCA-FAPI | U87MG | 1.10 ± 0.12 | Blocked (0.05 ± 0.02) | |
| [¹⁸F]AlF-NOTA-FAPI-04 | 4T1 Breast Cancer | High (not quantified) | N/A |
Table 2: Clinical Performance (SUVmax) of [¹⁸F]AlF-FAPI Tracers in Patients
Standardized Uptake Value (SUV) is a semi-quantitative metric used in PET imaging to measure tracer uptake. SUVmax represents the maximum pixel value within a region of interest.
| Tracer | Cancer Type | Lesion | SUVmax | Comparator ([¹⁸F]FDG SUVmax) | Reference |
| [¹⁸F]AlF-P-FAPI | Nasopharyngeal | Primary Tumor | 14.1 | 17.6 | |
| Lymph Node Metastases | 8.6 - 13.7 | 7.1 - 11.9 | |||
| [¹⁸F]AlF-NOTA-FAPI-04 | Invasive Ductal Carcinoma | Liver Metastases | TBR = 8.44 | TBR = 2.55 | |
| [¹⁸F]AlF-NOTA-FAPI-04 | Pancreatic Ductal Adenocarcinoma | Primary Tumor | 11.05 (cut-off) | Not directly compared | |
| Various FAPI Tracers | Sarcoma, Esophageal, Breast, Cholangiocarcinoma, Lung | Primary/Metastases | >12 (Average) | N/A | |
| Hepatocellular, Colorectal, Head-Neck, Ovarian, Pancreatic, Prostate | Primary/Metastases | 6-12 (Average) | N/A |
Table 3: Diagnostic Accuracy of [¹⁸F]AlF-NOTA-FAPI-04 vs. [¹⁸F]FDG
This table presents a comparison of diagnostic performance metrics from a prospective study involving 148 patients with various cancers.
| Metric | Target | [¹⁸F]AlF-NOTA-FAPI-04 | [¹⁸F]FDG | P-value | Reference |
| Detection Rate | Primary Tumors | 98.06% | 81.55% | <0.001 | |
| Sensitivity | Metastatic Lymph Nodes | 92.44% | 80.23% | N/A | |
| Specificity | Metastatic Lymph Nodes | 90.44% | 79.41% | N/A | |
| Accuracy | Metastatic Lymph Nodes | 91.56% | 79.87% | N/A | |
| Detection Rate | Distant Metastases | 86.57% | 74.13% | <0.001 |
Experimental Protocols
Detailed and reproducible methodologies are crucial for the clinical translation of new radiotracers.
Radiosynthesis of [¹⁸F]AlF-FAPI Tracers
The synthesis of [¹⁸F]AlF-labeled FAPI tracers is typically performed in an automated synthesis module. The process leverages the strong interaction between aluminum and fluoride.
Protocol for [¹⁸F]AlF-NOTA-FAPI-04 Automated Synthesis:
-
[¹⁸F]Fluoride Trapping: Aqueous [¹⁸F]fluoride produced from a cyclotron is passed through a QMA (quaternary ammonium) anion-exchange cartridge to trap the [¹⁸F]F⁻.
-
Elution: The trapped [¹⁸F]F⁻ is eluted into the reaction vessel using a saline solution.
-
Reaction: The eluted [¹⁸F]F⁻ is mixed with an aluminum chloride (AlCl₃) solution and the NOTA-conjugated FAPI precursor in an acetate (B1210297) buffer.
-
Labeling: The reaction mixture is heated (e.g., 100°C for 15 minutes) to facilitate the formation of the [¹⁸F]AlF complex and its chelation by the NOTA moiety on the FAPI molecule.
-
Purification: The crude product is purified using a solid-phase extraction (SPE) cartridge (e.g., Sep-Pak C18) to remove unreacted [¹⁸F]fluoride and other impurities.
-
Formulation: The final product is eluted from the SPE cartridge with ethanol (B145695) and diluted with saline for injection.
This automated process can be completed in approximately 25-40 minutes, with non-decay corrected radiochemical yields reported between 26-37%. Quality control is performed using HPLC to ensure high radiochemical purity (>98%).
Preclinical Evaluation Methodology
-
Cell Lines: Studies often use human cancer cell lines engineered to overexpress FAP (e.g., A549-FAP) to confirm specific binding and cellular uptake.
-
Animal Models: Immunodeficient mice (e.g., BALB/c nude mice) are typically used. Tumors are induced by subcutaneous injection of FAP-expressing cancer cells.
-
Micro-PET Imaging: Once tumors reach a suitable size, mice are injected intravenously with the [¹⁸F]AlF-FAPI tracer (e.g., 100 ± 20 MBq). Dynamic or static PET scans are acquired at various time points (e.g., 30, 60, 90, 120 minutes post-injection) to evaluate the tracer's biodistribution and pharmacokinetics.
-
Biodistribution Studies: Following the final imaging session, animals are euthanized. Organs of interest (tumor, muscle, blood, liver, kidneys, etc.) are harvested, weighed, and their radioactivity is measured in a gamma counter to quantify tracer uptake as %ID/g.
-
Blocking Studies: To confirm target specificity, a separate cohort of tumor-bearing mice is co-injected with a large excess of non-radiolabeled ("cold") FAPI compound. A significant reduction in tumor uptake compared to the non-blocked group indicates specific binding to FAP.
Clinical PET/CT Imaging Protocol
The clinical imaging protocol for [¹⁸F]AlF-FAPI is streamlined compared to [¹⁸F]FDG, as no patient fasting is required.
References
- 1. mdpi.com [mdpi.com]
- 2. Clinical summary of fibroblast activation protein inhibitor-based radiopharmaceuticals: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thno.org [thno.org]
- 4. Fibroblast Activation Protein Inhibitor (FAPI)-Based Theranostics—Where We Are at and Where We Are Heading: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Tumor Microenvironment: A Technical Guide to FAP-Targeted PET Imaging
For Researchers, Scientists, and Drug Development Professionals
Fibroblast Activation Protein (FAP), a serine protease, has emerged as a pivotal player in the tumor microenvironment (TME). Its expression is predominantly restricted to cancer-associated fibroblasts (CAFs), which are integral to tumor progression, metastasis, and immunosuppression. This makes FAP an exceptional target for diagnostic imaging and therapy. This in-depth technical guide explores the core principles of FAP-targeted Positron Emission Tomography (PET) imaging, providing researchers and drug development professionals with a comprehensive understanding of its application in oncology.
The Central Role of FAP in the Tumor Microenvironment
FAP's influence within the TME is multifaceted, contributing to several key processes that drive cancer progression:
-
Extracellular Matrix (ECM) Remodeling: FAP possesses both dipeptidyl peptidase and collagenase activity, enabling it to degrade components of the extracellular matrix. This remodeling facilitates tumor cell invasion and migration.
-
Immune Suppression: FAP-positive CAFs contribute to an immunosuppressive TME by recruiting myeloid-derived suppressor cells (MDSCs) and promoting the polarization of macrophages towards an M2-like, pro-tumoral phenotype.[1][2]
-
Angiogenesis: The expression of FAP is associated with tumor vascularization. By remodeling the ECM and releasing pro-angiogenic factors, FAP-positive CAFs promote the formation of new blood vessels that nourish the tumor.[3]
-
Tumor Growth and Invasion: FAP directly and indirectly promotes tumor cell proliferation and invasion by influencing intracellular signaling pathways that govern the cell cycle and proliferation.[3][4]
FAP-Mediated Signaling Pathways
FAP's pro-tumorigenic functions are mediated through the activation of several key intracellular signaling pathways within cancer-associated fibroblasts and surrounding cells. Understanding these pathways is crucial for developing targeted therapies.
Quantitative Analysis of FAPI PET in Oncology
FAPI PET imaging has demonstrated significant promise in the diagnosis and staging of various cancers, often outperforming the current standard, 18F-FDG PET. The high target-to-background ratio of FAPI tracers allows for clear visualization of tumors.[5]
Comparison of FAPI PET and FDG PET Tracer Uptake
The following table summarizes the maximum standardized uptake values (SUVmax) for FAPI and FDG PET in various cancers, highlighting the superior or comparable uptake of FAPI tracers in many malignancies.
| Cancer Type | FAPI Tracer | FAPI SUVmax (mean ± SD or range) | FDG SUVmax (mean ± SD or range) | Reference |
| Breast Cancer | 68Ga-FAPI-04 | 11.5 ± 5.6 | 7.9 ± 5.2 | [5] |
| Colorectal Cancer | 68Ga-FAPI-04 | 9.4 ± 4.5 | 10.2 ± 6.1 | [5] |
| Hepatocellular Carcinoma | 68Ga-FAPI-04 | 9.9 ± 5.3 | 5.4 ± 2.8 | [5] |
| Lung Cancer (NSCLC) | 68Ga-FAPI-04 | 10.1 ± 4.9 | 10.5 ± 5.7 | [6] |
| Pancreatic Cancer (PDAC) | 68Ga-FAPI-04/46 | 9.7 ± 4.2 | 6.8 ± 3.5 | [5] |
| Ovarian Cancer | 68Ga-FAPI-04 | 12.3 ± 5.9 | 8.7 ± 4.1 | [5] |
| Sarcoma | 68Ga-FAPI-04 | 14.1 ± 6.8 | 6.2 ± 3.9 | [6] |
| Nasopharyngeal Cancer | 18F-AlF-P-FAPI | 14.1 | 17.6 | [7] |
| Cholangiocarcinoma | 68Ga-FAPI-04 | 12.6 ± 4.7 | 7.5 ± 3.2 | [6] |
| Esophageal Cancer | 68Ga-FAPI-04 | 13.5 ± 5.1 | 11.2 ± 6.3 | [6] |
Tumor-to-Background Ratios (TBR)
The high contrast of FAPI PET images is reflected in the tumor-to-background ratios.
| Cancer Type | FAPI Tracer | FAPI TBR (mean ± SD) | FDG TBR (mean ± SD) | Background Reference | Reference |
| Lung Cancer (NSCLC) | 68Ga-FAPI-46 | 13.1 ± 7.5 | 3.2 ± 2.5 | Blood Pool | [8] |
| Liver Metastases (Colorectal) | 68Ga-FAPI | 13.1 ± 7.5 | 3.2 ± 2.5 | Liver | [8] |
| Brain Metastases | 68Ga-FAPI | Significantly higher than FDG | - | Normal Brain | [9] |
Experimental Protocols
Immunohistochemical (IHC) Staining for FAP
This protocol provides a standard method for detecting FAP protein expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Deparaffinization and Rehydration:
- Immerse slides in xylene (2 changes, 5 minutes each).
- Immerse slides in 100% ethanol (B145695) (2 changes, 3-5 minutes each).
- Immerse slides in 95% ethanol (1 change, 3-5 minutes).
- Immerse slides in 70% ethanol (1 change, 3-5 minutes).
- Rinse slides in deionized water.[10]
2. Antigen Retrieval:
- Immerse slides in a pre-heated citrate (B86180) buffer-based antigen retrieval solution (pH 6.0).
- Heat slides using a microwave or pressure cooker (e.g., microwave at high power for 5 minutes, then medium power for 15 minutes).
- Allow slides to cool to room temperature in the buffer (approximately 20-30 minutes).[11]
3. Staining:
- Rinse slides with Phosphate Buffered Saline (PBS) (3 changes, 5 minutes each).
- Incubate slides with a blocking buffer (e.g., 10% normal serum) for 30-60 minutes at room temperature.[10][12]
- Incubate slides with a primary anti-FAP antibody (e.g., clone SP325) diluted in antibody diluent overnight at 4°C.[11]
- Rinse slides with PBS (3 changes, 5 minutes each).
- Incubate slides with a horseradish peroxidase (HRP)-conjugated secondary antibody for 30-60 minutes at room temperature.[10]
- Rinse slides with PBS (3 changes, 5 minutes each).
- Incubate slides with a DAB substrate solution until the desired brown color develops (typically 1-10 minutes).[10]
- Stop the reaction by rinsing with deionized water.
4. Counterstaining, Dehydration, and Mounting:
- Immerse slides in hematoxylin (B73222) for 1-5 minutes.[10]
- "Blue" the sections in a suitable buffer or tap water.
- Dehydrate slides through graded ethanol solutions (70%, 95%, 100%).
- Clear slides in xylene and apply a coverslip with permanent mounting medium.[10]
Automated Synthesis of [68Ga]Ga-FAPI-04
This protocol outlines the automated synthesis of [68Ga]Ga-FAPI-04 using a cassette-based synthesizer, ensuring a reliable and reproducible production for clinical use.[13]
1. Elution and Purification of 68Ga:
- Elute 68Ga from a 68Ge/68Ga generator using 0.1 M HCl.
- The eluate is automatically passed through a strong cation exchange (SCX) cartridge to purify and concentrate the 68Ga.
2. Radiosynthesis:
- The purified 68Ga is eluted from the SCX cartridge into a reactor vial containing the FAPI-04 precursor dissolved in a buffer (e.g., HEPES).
- The reaction mixture is heated (e.g., at 95°C) for a specified time (e.g., 5-10 minutes) to facilitate the chelation of 68Ga by the DOTA chelator conjugated to the FAPI inhibitor.
3. Purification of the Final Product:
- The reaction mixture is passed through a C18 cartridge to trap the [68Ga]Ga-FAPI-04 while allowing unreacted 68Ga and hydrophilic impurities to pass through to waste.
- The C18 cartridge is washed with sterile water to remove any remaining impurities.
- The final product, [68Ga]Ga-FAPI-04, is eluted from the C18 cartridge with an ethanol/water mixture into a sterile collection vial.
4. Quality Control:
- Radiochemical purity is determined using radio-TLC or radio-HPLC to ensure it is >95%.
- Other quality control tests include sterility, endotoxin (B1171834) levels, and radionuclidic purity to meet pharmacopeial standards for clinical use.[13]
FAPI PET/CT Imaging Workflow
The streamlined workflow of FAPI PET imaging offers practical advantages over FDG PET.
Conclusion
FAPI-targeted PET imaging represents a significant advancement in oncology, providing a powerful tool to non-invasively probe the tumor microenvironment. Its high specificity and favorable imaging characteristics offer the potential to improve tumor detection, staging, and treatment monitoring. For researchers and drug development professionals, FAPI PET provides a unique opportunity to gain deeper insights into the complex biology of the TME, assess the efficacy of novel therapies targeting CAFs, and ultimately, advance the development of more effective cancer treatments.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
- 5. FAPI PET/CT Imaging—An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical evaluation and pilot clinical study of [18F]AlF-labeled FAPI-tracer for PET imaging of cancer associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Fibroblast activation protein-α expression in fibroblasts is common in the tumor microenvironment of colorectal cancer and may serve as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - KR [thermofisher.com]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
AlF-PD-FAPI Uptake in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the uptake of Aluminum Fluoride-18-labeled Fibroblast Activation Protein Inhibitors (AlF-PD-FAPI) in various cancer cell lines. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in the development of novel cancer diagnostics and therapeutics targeting Fibroblast Activation Protein (FAP).
Introduction
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the stroma of more than 90% of epithelial tumors, while its expression in normal adult tissues is minimal.[1] This differential expression makes FAP an attractive target for both diagnostic imaging and targeted therapy. FAP plays a crucial role in remodeling the extracellular matrix (ECM), which facilitates tumor growth, invasion, and metastasis.[1][2] FAP inhibitors (FAPIs) labeled with positron-emitting radionuclides, such as Gallium-68 and Fluorine-18, have shown great promise in PET imaging for the detection and staging of various cancers.[3][4]
The use of Aluminum Fluoride-18 ([¹⁸F]AlF) for labeling FAPIs offers advantages over traditional Gallium-68 labeling, including a longer half-life (109.8 minutes for ¹⁸F vs. 67.7 minutes for ⁶⁸Ga), which allows for centralized production and distribution, and potentially higher resolution imaging. This guide focuses on the in vitro uptake of this compound tracers in different cancer cell lines, providing quantitative data, detailed experimental protocols, and visual representations of key processes.
Quantitative Data on this compound Uptake
The following tables summarize the quantitative data on the uptake of various FAPI tracers, including AlF-labeled compounds, in different cancer cell lines as reported in preclinical studies.
Table 1: In Vitro Uptake of [¹⁸F]AlF-P-FAPI and other FAPI Tracers
| Cell Line | Tracer | Uptake (% applied activity/mg protein or %ID/g) | Incubation Time | Blocking Agent | Reference |
| A549-FAP | [¹⁸F]AlF-P-FAPI | ~7.0% ID/g (in vivo tumor uptake) | 60 min | DOTA-FAPI-04 | |
| A549 (FAP-negative) | [¹⁸F]AlF-P-FAPI | No significant uptake | 60 min | - | |
| 293T-FAP | [¹⁸F]AlF-P-FAPI | High uptake (qualitative) | 60 min | DOTA-FAPI-04 | |
| 293T (FAP-negative) | [¹⁸F]AlF-P-FAPI | No significant uptake | 60 min | - | |
| U87 (Glioblastoma) | [¹¹¹In]QCP02 | 18.2% injected dose per gram (in vivo) | 30 min | - | |
| PC3 (Prostate) | [¹¹¹In]QCP02 | Low uptake (FAP-negative) | 30 min | - | |
| HT1080-FAP | Al[¹⁸F]F-FAPI-42 | Significantly higher than WT | Not specified | - | |
| HT1080-WT | Al[¹⁸F]F-FAPI-42 | Low uptake | Not specified | - | |
| U87MG | [¹⁸F]AlF-H3RESCA-FAPI | 1.10 ± 0.12 %ID/g (in vivo) | Not specified | DOTA-FAPI-04 | |
| U87 | ¹³¹I-FAPI | 1.18 ± 0.29 % | 24 hours | FAPI | |
| PANC-1 | ¹³¹I-FAPI | 0.99 ± 0.12 % | 24 hours | FAPI | |
| CT26-FAP | ⁶⁸Ga-DOTA-2P(FAPI)₂ | Gradual increase over 10-60 min | 10-60 min | - |
Table 2: Internalization and Efflux of [¹⁸F]AlF-P-FAPI in A549-FAP Cells
| Time Point | Internalized Activity (%) | Efflux (% of initial uptake) | Reference |
| 10 min | 76% | - | |
| 120 min | - | <5% (retained >95%) |
Experimental Protocols
This section provides a detailed methodology for key experiments related to the evaluation of this compound uptake in cancer cell lines, synthesized from various preclinical studies.
Cell Culture
-
Cell Lines: Human cancer cell lines with varying levels of FAP expression are used. This includes FAP-negative lines (e.g., A549, PC3), FAP-positive lines (e.g., U87), and FAP-transfected lines (e.g., A549-FAP, 293T-FAP, HT1080-FAP) to ensure target specificity.
-
Culture Conditions: Cells are typically maintained in appropriate culture media such as DMEM or RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are cultured at 37°C in a humidified atmosphere with 5% CO₂. For transfected cell lines, a selection agent like puromycin (B1679871) may be added to the culture medium to maintain stable FAP expression.
Radiolabeling of FAPI with [¹⁸F]AlF
The automated synthesis of [¹⁸F]AlF-labeled FAPI tracers is a crucial step.
-
Precursor: A NOTA-conjugated FAPI precursor is used.
-
[¹⁸F]Fluoride Production: [¹⁸F]Fluoride is produced via a cyclotron and trapped on a QMA cartridge.
-
Elution: The [¹⁸F]Fluoride is eluted from the cartridge.
-
Complexation: The eluted [¹⁸F]Fluoride is reacted with aluminum chloride in a buffered solution. This mixture is then heated with the FAPI precursor to form the [¹⁸F]AlF-NOTA-FAPI complex.
-
Purification: The final product is purified using solid-phase extraction (SPE) cartridges.
-
Quality Control: The radiochemical purity and specific activity of the final product are determined by high-performance liquid chromatography (HPLC).
In Vitro Cell Uptake Assay
This assay quantifies the specific binding and uptake of the radiolabeled FAPI tracer in cancer cells.
-
Cell Seeding: Cells are seeded in multi-well plates and allowed to attach overnight.
-
Incubation: The culture medium is replaced with fresh medium containing the [¹⁸F]AlF-labeled FAPI tracer at a specific concentration. For blocking experiments, a separate set of wells is incubated with the radiotracer along with a high concentration of a non-radiolabeled FAP inhibitor (e.g., DOTA-FAPI-04) to determine non-specific binding.
-
Incubation Time: Cells are incubated for various time points (e.g., 5, 15, 30, 60, 120 minutes) at 37°C.
-
Washing: After incubation, the cells are washed with cold PBS to remove unbound radiotracer.
-
Lysis and Measurement: Cells are lysed, and the radioactivity in the cell lysate is measured using a gamma counter. The protein concentration of the lysate is determined using a protein assay (e.g., BCA assay).
-
Data Analysis: Uptake is typically expressed as a percentage of the applied activity per milligram of protein.
Internalization Assay
This assay distinguishes between membrane-bound and internalized radiotracer.
-
Procedure: Following the incubation and washing steps of the uptake assay, cells are treated with an acidic buffer (e.g., glycine (B1666218) buffer, pH 2.8) for a short period to strip the surface-bound radioactivity.
-
Measurement: The radioactivity in the acidic buffer (membrane-bound) and the remaining cell lysate (internalized) is measured separately.
-
Analysis: The percentage of internalized activity is calculated relative to the total cell-associated radioactivity.
Efflux Assay
This assay measures the rate at which the radiotracer is externalized from the cells after uptake.
-
Loading: Cells are first incubated with the radiotracer to allow for uptake and internalization.
-
Washing: The cells are then washed to remove any unbound tracer.
-
Incubation in Fresh Medium: Fresh, pre-warmed culture medium is added to the cells, and they are incubated for various time points.
-
Measurement: At each time point, the radioactivity in the supernatant (effluxed tracer) and the cell lysate (retained tracer) is measured.
-
Analysis: The percentage of retained radioactivity is plotted against time to determine the efflux rate.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to FAPI uptake and experimental procedures.
Caption: FAP signaling pathway upon FAPI binding.
Caption: In vitro experimental workflow for FAPI uptake.
Conclusion
The development of AlF-labeled FAPI tracers represents a significant advancement in the field of oncologic imaging. Preclinical studies consistently demonstrate high and specific uptake of these tracers in FAP-expressing cancer cell lines, with favorable properties such as rapid internalization and high retention. The quantitative data and standardized experimental protocols presented in this guide provide a valuable resource for researchers working to further validate and translate these promising imaging agents into clinical practice. The continued investigation of this compound uptake across a broader range of cancer cell lines will be crucial for identifying new applications and refining the theranostic potential of FAP-targeted agents.
References
Preclinical Advances in FAP-Targeting Radiotracers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Fibroblast Activation Protein (FAP), a transmembrane serine protease, has emerged as a compelling target for cancer diagnosis and therapy due to its significant overexpression on cancer-associated fibroblasts (CAFs) in the microenvironment of numerous solid tumors.[1][2] This guide provides an in-depth overview of recent preclinical studies on novel FAP-targeting radiotracers, presenting key quantitative data, detailed experimental protocols, and visual workflows to facilitate understanding and future research in this burgeoning field.
Core Findings from Preclinical Studies
Recent advancements have focused on developing FAP-targeting radioligands with improved tumor uptake and retention, crucial for both diagnostic imaging and therapeutic efficacy.[1] Novel tracers, including those labeled with Gallium-68 (⁶⁸Ga), Fluorine-18 (¹⁸F), and Lutetium-177 (¹⁷⁷Lu), have demonstrated promising characteristics in preclinical models.
Comparative In Vitro Performance of Novel FAP Radiotracers
A critical initial step in the evaluation of new radiotracers is the assessment of their binding affinity to the target protein. The following table summarizes the in vitro binding affinities (IC50 or affinity in nM) of several novel FAP-targeting radiotracers compared to established compounds.
| Radiotracer/Precursor | Binding Affinity (IC50/Affinity, nM) | Reference |
| PNT3087 | 2.2 | [1] |
| PNT3090 | 1.4 | [1] |
| PNT3106 | 2.2 | [1] |
| PNT6555 | 6.6 | [1] |
| DOTAGA.SA(FAPi)₂ | 2.7 | [1] |
| NOTA-DD-FAPI | 0.21 ± 0.06 | [3] |
| NOTA-PD-FAPI | 0.13 ± 0.07 | [3] |
| NOTA-FAPI-42 | 0.66 ± 0.19 | [3] |
| DOTA.SA.FAPi | 0.7 - 1.4 | [4] |
| DATA⁵ᵐ.SA.FAPi | 0.7 - 1.4 | [4] |
In Vivo Tumor Uptake and Biodistribution
The in vivo behavior of these radiotracers is paramount to their clinical potential. The tables below summarize key preclinical data on tumor uptake and biodistribution for various novel FAP-targeting radiotracers.
Tumor Uptake of Novel FAP Radiotracers in Preclinical Models
| Radiotracer | Tumor Model | Tumor Uptake (%ID/g or SUV) | Time Point | Reference |
| [¹⁸F]AlF-P-FAPI | A549-FAP | 7.0 ± 1.0 %ID/g | Not Specified | [5] |
| [¹⁸F]FAPI-42 | A549-FAP | 3.2 ± 0.6 %ID/g | Not Specified | [5] |
| [⁶⁸Ga]Ga-FAPI-04 | A549-FAP | 2.7 ± 0.5 %ID/g | Not Specified | [5] |
| [¹¹C]RJ1101 | U87MG | 3.19 ± 0.06 (T/M ratio) | 30 min | [6] |
| [¹¹C]RJ1102 | U87MG | 2.30 ± 0.02 (T/M ratio) | 30 min | [6] |
| [⁶⁸Ga]Ga-SB04028 | HT-1080/FAP | 10.1 ± 0.42 %ID/g | Not Specified | [7] |
| [⁶⁸Ga]Ga-DOTA.SA.FAPi | HT-29 | 5.2 %ID/g | 60 min | [4] |
| [⁶⁸Ga]Ga-FAP-HXN | HEK-293-FAP | Continuous uptake | Not Specified | [8] |
Tumor Growth Inhibition by Therapeutic FAP Radiotracers
| Radiotracer | Dose (MBq) | Tumor Growth Inhibition (TGI) | Reference |
| PNT3087 | 10 | 24% | [1] |
| PNT3087 | 40 | 57% | [1] |
| PNT3090 | 10 | 66% | [1] |
| PNT3090 | 40 | 81% | [1] |
| PNT3106 | 10 | 39% | [1] |
| PNT3106 | 40 | 94% | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the typical experimental protocols employed in the preclinical evaluation of novel FAP-targeting radiotracers.
Radiosynthesis and Quality Control
The synthesis of FAP-targeting radiotracers involves the chelation of a radionuclide (e.g., ⁶⁸Ga, ¹⁷⁷Lu) or covalent labeling (e.g., ¹⁸F, ¹¹C) to a FAP-targeting ligand.
A typical radiosynthesis involves incubating the FAP-targeting precursor with the desired radionuclide at an optimized temperature and pH.[5][6] For instance, the preparation of [¹⁸F]AlF-P-FAPI is often automated and completed within approximately 42 minutes.[5] Quality control is subsequently performed using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) to determine radiochemical purity and molar activity.[6]
In Vitro Cellular Assays
In vitro studies are essential to characterize the binding and cellular processing of the novel radiotracers.
These assays typically utilize FAP-expressing cell lines, such as HT1080hFAP or A549-FAP, and control cells lacking FAP expression.[5][9]
-
Binding Assays: Competitive binding assays are performed to determine the binding affinity (IC50) of the new ligands.[3]
-
Internalization and Efflux Studies: These studies measure the rate at which the radiotracer is internalized by the cells and subsequently released, providing insights into cellular retention.[5][9]
In Vivo Animal Studies
In vivo studies in animal models are critical for evaluating the pharmacokinetics, biodistribution, and efficacy of the radiotracers.
Tumor-bearing mice, often with xenografts of FAP-expressing human cancer cells, are utilized for these studies.[1][6][7]
-
PET/SPECT Imaging: Small-animal PET or SPECT imaging is used to visualize the in vivo distribution of the radiotracer and quantify its uptake in the tumor and other organs over time.[5][6]
-
Biodistribution Studies: Following imaging, ex vivo biodistribution studies are conducted by harvesting organs and tumors at various time points to precisely quantify the tracer's concentration (% injected dose per gram of tissue).[1][7]
-
Therapeutic Efficacy Studies: For therapeutic radiotracers (e.g., labeled with ¹⁷⁷Lu), studies are performed to assess their ability to inhibit tumor growth.[1]
Conclusion and Future Directions
The preclinical data for a range of novel FAP-targeting radiotracers are highly encouraging, demonstrating high affinity, improved tumor uptake, and favorable biodistribution profiles.[1][3][5] These findings support the continued clinical development of these agents for both diagnostic and therapeutic applications in a wide array of FAP-positive cancers.[1][10] Future research will likely focus on further optimizing the pharmacokinetic properties of these tracers to maximize their therapeutic index and on expanding their clinical evaluation in various cancer types.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Synthesis and preclinical evaluation of novel 18F-labeled fibroblast activation protein tracers for positron emission tomography imaging of cancer-associated fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting fibroblast activation protein (FAP): next generation PET radiotracers using squaramide coupled bifunctional DOTA and DATA5m chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation and pilot clinical study of [18F]AlF-labeled FAPI-tracer for PET imaging of cancer associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Radiosynthesis and First Preclinical Evaluation of the Novel 11C-Labeled FAP Inhibitor 11C-FAPI: A Comparative Study of 11C-FAPIs and (68Ga) Ga-DOTA-FAPI-04 in a High–FAP-Expression Mouse Model [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Redirecting [linkinghub.elsevier.com]
An In-depth Technical Guide to 18F-Labeled FAP Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of 18F-labeled Fibroblast Activation Protein (FAP) inhibitors for applications in oncology. FAP, a type II transmembrane serine protease, is highly expressed on cancer-associated fibroblasts (CAFs) in the stroma of over 90% of human epithelial carcinomas, while its presence in healthy adult tissues is minimal.[1][2] This differential expression profile makes FAP an exceptional target for both diagnostic imaging and therapeutic interventions in a wide array of cancers.[1][3][4] The development of radiolabeled FAP inhibitors (FAPIs), particularly those labeled with fluorine-18 (B77423) (18F), offers significant advantages for positron emission tomography (PET) imaging due to the optimal half-life and imaging characteristics of 18F.
The Role of FAP in the Tumor Microenvironment
Fibroblast Activation Protein is a key modulator of the tumor microenvironment (TME), contributing to tumor progression, invasion, metastasis, and immunosuppression. Its principal functions within the TME include:
-
Extracellular Matrix (ECM) Remodeling: FAP's enzymatic activity, which includes both dipeptidyl peptidase and collagenase functions, degrades components of the ECM, such as type I and III collagen. This remodeling facilitates the invasion and migration of tumor cells.
-
Immunosuppression: FAP-positive CAFs create an immunosuppressive TME by secreting cytokines like TGF-β and IL-6, which can inhibit the function of anti-tumor T cells. They also promote the recruitment of myeloid-derived suppressor cells (MDSCs).
-
Angiogenesis: By remodeling the ECM and releasing pro-angiogenic factors, FAP-positive CAFs contribute to the formation of new blood vessels that are essential for tumor growth.
-
Tumor Growth and Invasion: FAP influences intracellular signaling pathways that regulate cell proliferation and invasion, directly and indirectly promoting tumor growth.
Signaling Pathways Involving FAP
FAP's pro-tumorigenic effects are mediated through the activation of several intracellular signaling pathways. A critical pathway involves the activation of STAT3 in CAFs, leading to the production of CCL2 and the recruitment of immunosuppressive MDSCs. FAP can also influence the PTEN/PI3K/Akt and Ras-ERK pathways to affect cell motility and migration.
References
A Technical Guide to AlF-FAPI for Imaging Activated Fibroblasts in Non-Oncological Diseases
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on the surface of activated fibroblasts, particularly cancer-associated fibroblasts (CAFs).[1][2] However, its expression is not limited to oncology; FAP is also significantly upregulated in various non-malignant conditions characterized by active tissue remodeling, inflammation, and fibrosis.[1][3] This makes FAP an exceptional biomarker for a range of diseases, including cardiovascular, pulmonary, renal, and autoimmune disorders.[3]
Radiolabeled inhibitors of FAP (FAPI) have emerged as powerful tools for positron emission tomography (PET) imaging, allowing for the non-invasive visualization and quantification of fibroblast activity. While Gallium-68 (⁶⁸Ga) has been widely used, the development of Aluminum-[¹⁸F]-Fluoride (Al¹⁸F) labeled FAPI tracers offers significant advantages. The longer half-life of Fluorine-18 (¹⁸F) compared to ⁶⁸Ga facilitates centralized production, wider distribution, and more flexible imaging schedules. This guide focuses on the technical aspects of using Al¹⁸F-labeled FAPI tracers, such as [¹⁸F]AlF-NOTA-FAPI-04 and [¹⁸F]AlF-FAPI-74, for imaging activated fibroblasts in a variety of non-oncological diseases.
Mechanism of Action
AlF-FAPI tracers are small molecules that bind with high affinity and specificity to the enzymatic pocket of FAP on the cell surface. The quinoline-based structure of the FAPI molecule acts as an inhibitor, while the attached chelator (e.g., NOTA) firmly complexes the Al¹⁸F radiometal. Following intravenous injection, the tracer circulates and accumulates in tissues with high FAP expression. The positron-emitting ¹⁸F isotope is then detected by a PET scanner, generating a quantitative, three-dimensional image of fibroblast activity.
Caption: Binding of [¹⁸F]AlF-FAPI to FAP on an activated fibroblast, leading to PET signal emission.
Radiochemistry and Synthesis
The Al¹⁸F labeling strategy is a simple, one-pot method that avoids the need for an azeotropic drying step, streamlining the synthesis process. Several automated synthesis modules have been successfully adapted for the routine clinical production of tracers like [¹⁸F]AlF-NOTA-FAPI-04 and [¹⁸F]AlF-FAPI-74.
Experimental Protocol: Automated Synthesis of [¹⁸F]AlF-NOTA-FAPI-04
This protocol is synthesized from published automated methods.
-
[¹⁸F]Fluoride Trapping: Cyclotron-produced [¹⁸F]Fluoride is trapped on a pre-conditioned anion-exchange cartridge (e.g., QMA).
-
Elution: The trapped [¹⁸F]Fluoride is eluted from the cartridge into the reactor using a minimal volume of an appropriate eluent.
-
Complexation Reaction: An aqueous solution containing aluminum chloride (AlCl₃) and the NOTA-FAPI-04 precursor is added to the reactor.
-
Heating: The reaction mixture is heated (e.g., at 95-100°C) for a specified duration (e.g., 15 minutes) to facilitate the formation of the [¹⁸F]AlF-NOTA-FAPI-04 complex.
-
Purification: The crude product is purified using a solid-phase extraction (SPE) cartridge (e.g., C18) to remove unreacted [¹⁸F]Fluoride and other impurities.
-
Formulation: The final product is eluted from the SPE cartridge with an ethanol/saline solution, passed through a sterile filter, and collected in a sterile vial for quality control.
Caption: General automated workflow for the radiosynthesis of [¹⁸F]AlF-FAPI tracers.
Table 1: Radiosynthesis Parameters for AlF-FAPI Tracers
| Tracer | Synthesis Time (min) | Radiochemical Yield (Decay-Corrected) | Radiochemical Purity | Molar/Specific Activity (GBq/µmol) | Reference |
| [¹⁸F]AlF-NOTA-FAPI-04 | ~25 | 26.4 ± 1.5% | >99% | 49.41 ± 3.19 | |
| [¹⁸F]AlF-P-FAPI | 40 ± 2 | 32 ± 6% (non-decay corrected) | >95% | 46–182 | |
| [¹⁸F]AlF-H₃RESCA-FAPI | ~20 | 92.4 ± 2.4% | >95% | >14.5 | |
| [¹⁸F]AlF-FAPI-74 | ~31 | 37.0 ± 4.3% | ≥97% | 220 ± 45 (apparent) |
Preclinical and Clinical Imaging Protocols
Experimental Protocol: Preclinical PET/CT Imaging in Animal Models
This is a generalized protocol based on studies in mice.
-
Animal Model: Induce the non-oncological disease of interest (e.g., collagen-induced arthritis, bile duct ligation for liver fibrosis).
-
Tracer Administration: Administer the AlF-FAPI tracer (e.g., 4-6 MBq) via intravenous (tail vein) injection.
-
Anesthesia: Anesthetize the animal (e.g., with isoflurane) for the duration of the scan to prevent motion artifacts.
-
Imaging: Perform a whole-body PET/CT scan at a specified time point post-injection (p.i.), typically 60 minutes.
-
Image Reconstruction & Analysis: Reconstruct images using an appropriate algorithm (e.g., OSEM). Draw regions of interest (ROIs) over target organs and tissues to calculate standardized uptake values (SUV). Express uptake as a percentage of the injected dose per gram of tissue (%ID/g) for biodistribution studies.
Table 2: Preclinical Biodistribution of AlF-FAPI Tracers in Healthy Mice (%ID/g at 60 min p.i.)
| Organ | [¹⁸F]AlF-NOTA-FAPI-04 (BALB/c) | [¹⁸F]AlF-H₃RESCA-FAPI (Nude) |
| Blood | Low (<0.6 SUV) | ~0.24 |
| Liver | Low (<0.6 SUV) | ~0.35 |
| Kidneys | Low (<0.6 SUV) | ~0.50 |
| Muscle | Low (<0.6 SUV) | ~0.25 |
| Bone | 0.5 (SUVmax) | ~2.00 |
| Reference |
Note: High bone uptake can be a characteristic of ¹⁸F-labeled tracers due to potential defluorination or specific tracer properties.
Experimental Protocol: Clinical PET/CT Imaging
This protocol is based on prospective human studies.
-
Patient Preparation: No specific patient preparation, such as fasting, is typically required.
-
Tracer Injection: Administer the AlF-FAPI tracer intravenously. A typical dose for [¹⁸F]AlF-FAPI-74 is around 259 MBq.
-
Uptake Period: The patient rests for an uptake period, typically 60 minutes.
-
Scanning: A whole-body PET/CT scan is acquired, usually from the head to the mid-thigh. A low-dose CT scan is performed for attenuation correction and anatomical localization.
-
Image Analysis: PET images are analyzed semi-quantitatively by measuring the maximum and mean standardized uptake values (SUVmax, SUVmean) in lesions or organs of interest. Volumetric parameters like metabolic lesion volume (MLV) and total lesion FAPI (TL-FAPI) can also be calculated.
Applications in Non-Oncological Diseases
The ability of AlF-FAPI PET to quantify fibroblast activation has been explored in a multitude of non-malignant diseases.
Cardiovascular Diseases
Myocardial fibrosis is a key pathological feature in many heart diseases. AlF-FAPI PET can detect and quantify this fibrotic remodeling.
Caption: Logical flow from myocardial injury to imaging with [¹⁸F]AlF-FAPI PET.
Table 3: Quantitative Data for AlF-FAPI in Cardiac Disease
| Study Population | Tracer | Key Quantitative Findings | Reference |
| 37 patients (Coronary Artery Disease & Mitral Valve Regurgitation) | ¹⁸F-AlF-FAPI | Inverse Correlation: SUVmean vs. LV wall thickening score (r = -0.260, p < 0.001). | |
| 37 patients (CAD & DMVR) | ¹⁸F-AlF-FAPI | Inverse Correlation: SUVmean vs. peak circumferential strain (r = 0.224, p < 0.001). |
Pulmonary Fibrosis
In diseases like idiopathic pulmonary fibrosis (IPF), FAPI PET can visualize active fibrotic processes in the lungs. It holds promise for assessing disease activity and monitoring response to anti-fibrotic therapies.
Table 4: Quantitative Data for FAPI in Pulmonary Fibrosis
| Study Population | Tracer | Key Quantitative Findings | Reference |
| 15 patients with fibrosing ILD | [⁶⁸Ga]Ga-FAPI-46 | FAPI uptake showed a favorable association with the CT-based fibrosis index. | |
| 91 patients (83 ILD, 8 healthy) | [⁶⁸Ga]Ga-FAPI-04 | Significant correlation between the decline in lung function and the total SUV (SUVtotal) of FAPI. |
Note: While these studies used ⁶⁸Ga-FAPI, the principle and target are identical for Al¹⁸F-FAPI tracers.
Rheumatoid Arthritis (RA)
RA is an autoimmune disease characterized by synovial inflammation and fibroblast proliferation. FAPI PET can image activated fibroblast-like synoviocytes (RA-FLS).
Table 5: Quantitative Data for AlF-FAPI in Rheumatoid Arthritis
| Study Population | Tracer | Key Quantitative Findings | Reference |
| Collagen-Induced Arthritis (CIA) Mice | [¹⁸F]AlF-NOTA-FAPI-04 | High uptake in inflamed joints, positively correlated with arthritic scores (Pearson r=0.834, P<0.001). | |
| 28 RA Patients | [¹⁸F]AlF-FAPI-RGD | Higher positivity rate in detecting affected joints vs. clinical assessment (82.4% vs. 68.4%). |
IgG4-Related Disease (IgG4-RD)
IgG4-RD involves fibro-inflammation in various organs. FAPI PET can assess disease burden and activity.
Table 6: Quantitative Data for AlF-FAPI in IgG4-Related Disease
| Study Population | Tracer | Key Quantitative Findings | Reference |
| 12 IgG4-RD Patients | [¹⁸F]AlF-NOTA-FAPI-04 | Positive Correlation: Total Lesion FAPI (TL-FAPI) vs. IgG4 levels (Rho = 0.594, p = 0.042). | |
| 12 IgG4-RD Patients | [¹⁸F]AlF-NOTA-FAPI-04 | Positive Correlation: TL-FAPI vs. IgG4-RD Responder Index (RI) (Rho = 0.647, p = 0.023). | |
| 12 IgG4-RD Patients | [¹⁸F]AlF-NOTA-FAPI-04 | TL-FAPI identified as a predictive indicator of disease activity (RI) (R² = 0.356, p = 0.041). |
Conclusion and Future Directions
AlF-labeled FAPI tracers represent a significant advancement in molecular imaging, providing a robust and versatile platform for visualizing and quantifying fibroblast activation in a wide array of non-oncological diseases. The favorable radiochemical properties of ¹⁸F, combined with streamlined automated synthesis, position AlF-FAPI PET for widespread clinical adoption. The quantitative data derived from these scans correlate well with disease severity and clinical parameters, highlighting their potential as powerful biomarkers.
Future research will likely focus on large-scale validation studies, standardization of imaging and analysis protocols, and the application of AlF-FAPI PET for monitoring therapeutic responses to anti-fibrotic and anti-inflammatory drugs. This could pave the way for more personalized treatment strategies in diseases currently burdened by high morbidity and mortality.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of AlF-NOTA-FAPI Radiotracers in a Research Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Activation Protein (FAP) is a promising target for cancer diagnosis and therapy due to its high expression in the stroma of various cancers and limited presence in healthy tissues. [¹⁸F]AlF-labeled Fibroblast Activation Protein Inhibitors (FAPI) have emerged as valuable PET radiotracers for imaging FAP expression. This document provides a detailed protocol for the synthesis of AlF-NOTA-FAPI radiotracers, intended for use in research laboratories. While the specific "PD" linker variant "[¹⁸F]AlF-PD-FAPI" has shown promise with a high tumor-to-background ratio, the detailed synthesis protocol for its precursor, NOTA-PD-FAPI, is not publicly available. Therefore, this protocol describes a general method for the synthesis of AlF-NOTA-FAPI tracers, which can be adapted for various FAPI precursors.
Principle of the Method
The synthesis of [¹⁸F]AlF-NOTA-FAPI involves a chelating reaction where the NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) moiety of the FAPI precursor sequesters an aluminum fluoride (B91410) ([¹⁸F]AlF) complex. This method offers a straightforward and efficient way to label FAPI precursors with fluorine-18 (B77423) for PET imaging.
Materials and Reagents
-
NOTA-FAPI precursor (e.g., NOTA-FAPI-04, NOTA-FAPI-74)
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Aluminum chloride (AlCl₃) solution (e.g., 10 mM in water)
-
Sodium acetate (B1210297) buffer (e.g., 0.5 M, pH 3.9-4.5)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol
-
Water for injection (WFI)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
Sterile filters (0.22 µm)
-
Automated radiosynthesis module (optional, but recommended for radiation safety and reproducibility)
-
High-performance liquid chromatography (HPLC) system with a radioactivity detector
-
Radio-thin layer chromatography (radio-TLC) scanner
Experimental Protocols
Precursor Preparation
The NOTA-FAPI precursor is the starting material for the radiolabeling synthesis. While the synthesis of the specific NOTA-PD-FAPI precursor is not detailed here, the general structure involves a FAP-binding quinoline (B57606) core, a linker, and a NOTA chelator. Researchers can either procure commercially available precursors like NOTA-FAPI-04 or synthesize custom precursors in-house. A generalized synthesis workflow for a NOTA-conjugated FAPI precursor is outlined below.
Application Notes and Protocols for AlF-PD-FAPI PET Imaging in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Activation Protein (FAP) is a transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the microenvironment of a wide array of solid tumors, while its presence in healthy tissues is limited.[1][2][3] This differential expression makes FAP an attractive target for diagnostic imaging and targeted radionuclide therapy.[4][5][6] Positron Emission Tomography (PET) imaging using FAP inhibitors (FAPI) labeled with radionuclides offers a non-invasive method to visualize and quantify FAP expression. The use of Aluminum Fluoride ([¹⁸F]AlF) for radiolabeling provides a convenient and efficient method for producing ¹⁸F-labeled FAPI tracers, which benefit from the favorable physical properties of Fluorine-18, such as its longer half-life compared to Gallium-68.[7][8]
This document provides a detailed guide for conducting AlF-PD-FAPI PET imaging in mouse models of cancer, covering the entire workflow from radiotracer synthesis to image analysis.
FAP Signaling Pathway
Fibroblast Activation Protein (FAP) plays a crucial role in the tumor microenvironment by influencing several signaling pathways that promote tumor growth, migration, and invasion.[1][9] FAP's enzymatic activity, both as a dipeptidyl peptidase and an endopeptidase, contributes to the remodeling of the extracellular matrix.[2] It can activate signaling cascades such as the PI3K/Akt pathway, which is central to cell proliferation and survival.[9][10]
Caption: FAP signaling cascade promoting tumor progression.
Experimental Workflow
The overall workflow for this compound PET imaging in mouse models involves several key stages, from the preparation of the radiotracer and the animal model to the final image analysis and data interpretation.
Caption: Workflow for this compound PET imaging in mice.
Experimental Protocols
[¹⁸F]this compound Radiotracer Synthesis
The synthesis of [¹⁸F]AlF-labeled FAPI tracers is typically performed using an automated synthesis module.[4][8][11][12] The following protocol is a generalized procedure based on published methods.
Materials:
-
NOTA-conjugated FAPI precursor (e.g., FAPI-04, FAPI-74)
-
[¹⁸F]Fluoride produced from a cyclotron
-
Aluminum chloride (AlCl₃) solution
-
Sodium acetate (B1210297) buffer
-
Sterile water for injection
-
Automated radiosynthesis module (e.g., AllinOne, CFN-MPS200)
-
Quality control equipment (e.g., HPLC, TLC)
Procedure:
-
[¹⁸F]Fluoride Trapping: The aqueous [¹⁸F]fluoride solution from the cyclotron is passed through an anion exchange cartridge (e.g., QMA) to trap the [¹⁸F]F⁻.
-
Elution: The trapped [¹⁸F]F⁻ is eluted from the cartridge into the reaction vessel using a small volume of an appropriate eluent.
-
Complexation: A solution containing the FAPI precursor and aluminum chloride in a suitable buffer (e.g., sodium acetate) is added to the reaction vessel containing the [¹⁸F]F⁻.
-
Heating: The reaction mixture is heated at a specific temperature (e.g., 95-100°C) for a defined period (e.g., 10-15 minutes) to facilitate the formation of the [¹⁸F]AlF-FAPI complex.[11][12]
-
Purification: The reaction mixture is cooled and then purified, typically using a solid-phase extraction (SPE) cartridge, to remove unreacted [¹⁸F]fluoride and other impurities.
-
Formulation: The purified [¹⁸F]AlF-FAPI is eluted from the SPE cartridge with a sterile, injectable solution (e.g., ethanol/saline mixture) and passed through a sterile filter into a sterile vial.
-
Quality Control: The final product's radiochemical purity, specific activity, and pH are determined using HPLC and other appropriate methods before in vivo use. A radiochemical purity of >95% is generally required.[8][13]
Animal Model Preparation
Various mouse models can be used to study FAP expression. Xenograft models are common in cancer research.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude, NSG)
-
FAP-expressing human cancer cell line (e.g., U87MG, A549-FAP)[4][13] or a murine cancer cell line (e.g., 4T1 breast cancer).[7][8]
-
Cell culture medium and supplements
-
Matrigel (optional)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions.
-
Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin and resuspend in sterile PBS or culture medium.
-
Tumor Inoculation: Anesthetize the mouse. Subcutaneously inject a suspension of tumor cells (typically 1-5 x 10⁶ cells in 100-200 µL) into the flank or shoulder of the mouse. The use of Matrigel can improve tumor take rate.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. PET imaging is typically performed when the tumors reach a suitable size (e.g., 100-500 mm³).
PET/CT Imaging Protocol
Materials:
-
[¹⁸F]this compound radiotracer
-
Anesthesia (e.g., isoflurane)
-
Small animal PET/CT scanner
-
Heating pad to maintain body temperature
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane (B1672236) (e.g., 2-3% for induction, 1-2% for maintenance). Place the mouse on the scanner bed with a heating pad to maintain its body temperature.
-
Radiotracer Administration: Administer a defined amount of the [¹⁸F]this compound radiotracer (typically 4-7.4 MBq) via tail vein injection.[4][7][14]
-
Uptake Period: Allow the radiotracer to distribute in the body for a specific uptake period. For FAPI tracers, imaging is often performed 1 hour post-injection.[4][7][14]
-
PET/CT Acquisition:
-
Perform a CT scan for anatomical reference and attenuation correction.
-
Acquire a static PET scan for a duration of 10-15 minutes. Dynamic scanning can also be performed to assess tracer kinetics.[15]
-
-
Image Reconstruction: Reconstruct the PET images using an appropriate algorithm (e.g., 3D OSEM), applying corrections for attenuation, scatter, and decay.
Ex vivo Biodistribution
Ex vivo biodistribution studies are performed to validate and quantify the PET imaging data.
Materials:
-
Gamma counter
-
Precision balance
-
Dissection tools
Procedure:
-
Euthanasia: Immediately after the final imaging session, euthanize the mouse.
-
Organ and Tumor Dissection: Quickly dissect the tumor and major organs of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weighing and Counting: Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
Data Analysis: Calculate the tracer uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies using various [¹⁸F]AlF-labeled FAPI tracers in different mouse models.
Table 1: Biodistribution of [¹⁸F]AlF-P-FAPI in A549-FAP Xenograft Model (1 hour post-injection) [4]
| Organ/Tissue | Mean %ID/g ± SD |
| Blood | 0.8 ± 0.1 |
| Heart | 0.5 ± 0.1 |
| Lung | 1.2 ± 0.2 |
| Liver | 1.5 ± 0.3 |
| Spleen | 0.4 ± 0.1 |
| Kidney | 2.5 ± 0.5 |
| Muscle | 0.3 ± 0.1 |
| Bone | 1.8 ± 0.4 |
| Tumor | 7.0 ± 1.0 |
Table 2: Biodistribution of [¹⁸F]AlF-H₃RESCA-FAPI in U87MG Xenograft Model (1 hour post-injection) [13]
| Organ/Tissue | Mean %ID/g ± SD |
| Blood | 0.24 ± 0.05 |
| Heart | 0.11 ± 0.02 |
| Lung | 0.28 ± 0.06 |
| Liver | 0.21 ± 0.04 |
| Spleen | 0.09 ± 0.02 |
| Kidney | 0.55 ± 0.11 |
| Muscle | 0.25 ± 0.04 |
| Bone | 1.23 ± 0.25 |
| Tumor | 1.10 ± 0.12 |
Table 3: Tumor-to-Background Ratios for Different [¹⁸F]AlF-FAPI Tracers (1 hour post-injection)
| Tracer | Mouse Model | Tumor-to-Muscle Ratio | Tumor-to-Blood Ratio | Reference |
| [¹⁸F]AlF-P-FAPI | A549-FAP | ~23 | ~9 | [4] |
| [¹⁸F]AlF-H₃RESCA-FAPI | U87MG | 4.40 ± 0.71 | 4.56 ± 1.18 | [13] |
| [¹⁸F]AlF-NOTA-FAPI-04 | 4T1 | High (SUVmax 5.7 in tumor) | High | [7] |
Conclusion
This compound PET imaging is a powerful preclinical tool for visualizing and quantifying FAP expression in mouse models. This technology holds significant promise for cancer research and the development of FAP-targeted diagnostics and therapies. The protocols and data presented here provide a comprehensive guide for researchers to implement this imaging modality in their studies. Adherence to detailed and consistent experimental procedures is crucial for obtaining reliable and reproducible results.
References
- 1. Pro-tumorigenic roles of fibroblast activation protein in cancer: back to the basics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Fibroblast activation protein and the tumour microenvironment: challenges and therapeutic opportunities [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Preclinical evaluation and pilot clinical study of [18F]AlF-labeled FAPI-tracer for PET imaging of cancer associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Frontiers | FAPI-PET/CT in Cancer Imaging: A Potential Novel Molecule of the Century [frontiersin.org]
- 7. FAPI-04 PET/CT Using [18F]AlF Labeling Strategy: Automatic Synthesis, Quality Control, and In Vivo Assessment in Patient - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | FAPI-04 PET/CT Using [18F]AlF Labeling Strategy: Automatic Synthesis, Quality Control, and In Vivo Assessment in Patient [frontiersin.org]
- 9. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
- 10. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. One-pot and one-step automated radio-synthesis of [18F]AlF-FAPI-74 using a multi purpose synthesizer: a proof-of-concept experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Biological Evaluation of a Novel [18F]AlF-H3RESCA-FAPI Radiotracer Targeting Fibroblast Activation Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [18F]AlF-ND-bisFAPI PET imaging of fibroblast activation protein as a biomarker to monitor the progression of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PET imaging to assess fibroblast activation protein inhibitor biodistribution: A training program adapted to pharmacology education - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AlF-FAPI PET Imaging of Lung Cancer Xenografts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of Aluminum Fluoride-labeled Fibroblast Activation Protein Inhibitors (AlF-FAPI) for Positron Emission Tomography (PET) imaging of lung cancer xenografts in preclinical research. This powerful imaging technique allows for the non-invasive visualization and quantification of Fibroblast Activation Protein (FAP) expression, a promising theranostic target in the tumor microenvironment.
Introduction
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the stroma of numerous cancer types, including lung cancer.[1] Its limited expression in healthy adult tissues makes it an attractive target for diagnostic imaging and targeted therapy.[1] PET imaging with radiolabeled FAPI tracers offers high-contrast visualization of FAP-expressing tumors.[2] The use of Aluminum Fluoride ([¹⁸F]AlF) for radiolabeling provides a practical alternative to Gallium-68, offering advantages in terms of production and half-life.[3] This document outlines the necessary protocols for utilizing AlF-FAPI tracers in preclinical lung cancer xenograft models.
Key Signaling Pathways
FAP plays a crucial role in the tumor microenvironment by influencing cancer cell proliferation, invasion, and migration through various signaling pathways. Understanding these pathways is essential for interpreting imaging results and developing FAP-targeted therapies.
Caption: FAP signaling pathways in cancer.
Experimental Protocols
Cell Lines and Culture
-
FAP-positive cell line: A549 human lung adenocarcinoma cells engineered to overexpress FAP (A549-FAP) are a suitable model.[4]
-
Control cell line: Wild-type A549 cells can be used as a negative control.
-
Culture conditions: Cells should be cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
Animal Models
-
Species: Immunocompromised mice (e.g., NOD-scid IL2Rgamma null (NSG) or BALB/c nude mice) are required for xenograft studies.
-
Xenograft establishment: Subcutaneously inject approximately 5 x 10⁶ A549-FAP cells suspended in a mixture of media and Matrigel into the flank of each mouse.
-
Tumor growth monitoring: Monitor tumor growth by caliper measurements. Imaging studies can typically commence when tumors reach a volume of 100-150 mm³.
Radiotracer Preparation: [¹⁸F]AlF-NOTA-FAPI-04
The synthesis of [¹⁸F]AlF-NOTA-FAPI-04 can be automated. A typical procedure involves the reaction of the NOTA-FAPI-04 precursor with an [¹⁸F]AlF complex.
Caption: Automated synthesis workflow for [¹⁸F]AlF-NOTA-FAPI-04.
PET/CT Imaging Protocol
-
Animal Preparation: Anesthetize the tumor-bearing mice using isoflurane (B1672236) (2% for induction, 1.5% for maintenance).
-
Radiotracer Administration: Administer approximately 3.7-7.4 MBq (100-200 µCi) of the AlF-FAPI tracer intravenously via the tail vein.
-
Uptake Period: Allow for a 60-minute uptake period post-injection.[5]
-
Imaging:
-
Position the anesthetized mouse on the scanner bed.
-
Acquire a CT scan for anatomical reference and attenuation correction.
-
Perform a static PET scan for 10-15 minutes.
-
Dynamic scanning can also be performed for the initial 60 minutes post-injection to assess tracer kinetics.
-
-
Image Reconstruction and Analysis:
-
Reconstruct PET images using an appropriate algorithm (e.g., 3D-OSEM).
-
Co-register PET and CT images.
-
Draw regions of interest (ROIs) over the tumor and reference tissues (e.g., muscle) to calculate standardized uptake values (SUV) and tumor-to-background ratios.
-
Biodistribution Studies (Ex Vivo)
-
Euthanasia: Following the final imaging session, euthanize the mice at predetermined time points (e.g., 1.5 hours post-injection).[6]
-
Tissue Harvesting: Dissect and collect major organs and tissues, including the tumor, blood, heart, lung, liver, spleen, kidney, muscle, and bone.
-
Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g).
Data Presentation
Quantitative PET Imaging Data in Lung Cancer Xenografts
| Tracer | Animal Model | Tumor Uptake (SUVmax) | Tumor-to-Muscle Ratio (SUVmax) | Reference |
| [¹⁸F]AlF-FAPI-74 | A549 Xenograft | ~6.5 | ~6.5 | [5] |
| [¹⁸F]AlF-NOTA-FAPI-04 | U87MG Xenograft | >7.0 | Not Reported | [7] |
Ex Vivo Biodistribution Data
| Tracer | Animal Model | Time Post-Injection | Tumor Uptake (%ID/g) | Muscle Uptake (%ID/g) | Tumor-to-Muscle Ratio | Reference |
| [¹⁸F]AlF-P-FAPI | A549-FAP Xenograft | 60 min | 7.0 ± 1.0 | Not Reported | Not Reported | [4] |
| [¹⁸F]AlF-FAPI-74 | A549 Xenograft | ~90 min | ~1.5 | ~0.1 | ~15 | [6] |
Conclusion
AlF-FAPI PET imaging is a highly promising modality for the preclinical evaluation of FAP-targeted diagnostics and therapeutics in lung cancer. The protocols outlined in this document provide a framework for researchers to implement this technology in their studies. The high tumor-to-background ratios and specific uptake in FAP-expressing tumors enable sensitive and quantitative assessment of the tumor microenvironment.
References
- 1. tandfonline.com [tandfonline.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | FAPI-04 PET/CT Using [18F]AlF Labeling Strategy: Automatic Synthesis, Quality Control, and In Vivo Assessment in Patient [frontiersin.org]
- 4. Preclinical evaluation and pilot clinical study of [18F]AlF-labeled FAPI-tracer for PET imaging of cancer associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application of AlF-PD-FAPI in monitoring liver fibrosis progression.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liver fibrosis is a wound-healing response to chronic liver injury, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, which can progress to cirrhosis and hepatocellular carcinoma. The activation of hepatic stellate cells (HSCs) is a central event in liver fibrogenesis. Fibroblast Activation Protein (FAP), a cell surface serine protease, is minimally expressed in healthy tissues but is significantly upregulated on activated HSCs, making it an excellent biomarker for liver fibrosis.[1][2][3] Positron Emission Tomography (PET) imaging using FAP inhibitors (FAPI), such as those labeled with Aluminum Fluoride-18 (Al¹⁸F), offers a non-invasive method to visualize and quantify the extent of liver fibrosis. This document provides detailed application notes and protocols for the use of Al¹⁸F-labeled FAPI probes, specifically referencing [¹⁸F]AlF-ND-bisFAPI and [¹⁸F]AlF-NOTA-FAPI-04, in monitoring the progression of liver fibrosis.
Principle of Action
Chronic liver injury triggers the activation of quiescent HSCs into a myofibroblast-like phenotype. These activated HSCs are the primary source of ECM deposition and highly express FAP on their surface. Al¹⁸F-labeled FAPI tracers are small molecules that bind with high affinity and specificity to the enzymatic pocket of FAP. The positron-emitting ¹⁸F isotope allows for quantitative imaging of FAP expression using PET, which directly correlates with the density of activated HSCs and the severity of liver fibrosis.[2][4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of FAP in activated hepatic stellate cells and a general experimental workflow for monitoring liver fibrosis using Al¹⁸F-FAPI PET.
Caption: FAP Signaling in Liver Fibrosis.
Caption: Experimental Workflow for Al¹⁸F-FAPI Imaging.
Data Presentation
The following tables summarize quantitative data from preclinical and clinical studies on the use of Al¹⁸F-labeled FAPI tracers for monitoring liver fibrosis.
Table 1: Preclinical [¹⁸F]AlF-ND-bisFAPI Uptake in Mouse Models of Liver Fibrosis [5]
| Model | Time Point | Liver Uptake (%ID/g, Mean ± SD) | Correlation with Sirius Red Staining (r) |
| BDL Model | Sham (21 days) | 0.28 ± 0.05 | - |
| 10 days post-BDL | 0.45 ± 0.09 | 0.88 | |
| 21 days post-BDL | 0.81 ± 0.11 | ||
| CCl₄ Model | Control (12 weeks) | 0.30 ± 0.08 | - |
| 6 weeks CCl₄ | 0.39 ± 0.04 | 0.95 | |
| 12 weeks CCl₄ | 0.70 ± 0.15 |
BDL: Bile Duct Ligation; CCl₄: Carbon Tetrachloride; %ID/g: Percentage of Injected Dose per Gram of tissue.
Table 2: Clinical [¹⁸F]AlF-NOTA-FAPI-04 PET/CT for Assessing Early-Stage Liver Fibrosis [6][7]
| Patient Group | Fibrosis Stage | Liver SUVmax (Mean) | AUROC for Detecting Early-Stage Fibrosis | SUVmax Cut-off for Early-Stage Fibrosis |
| Liver Transplant (LT) Recipients | S0 | - | 0.92 | 2.0 |
| S1-S2 (Early) | Higher than S0 (p=0.004) | |||
| Chronic Hepatitis B (CHB) Patients | S0 | - | 0.94 | 2.7 |
| S1-S2 (Early) | Higher than S0 (p=0.02) |
SUVmax: Maximum Standardized Uptake Value; AUROC: Area Under the Receiver Operating Characteristic curve.
Experimental Protocols
Protocol 1: In Vitro Cell Uptake and Blocking Assay
This protocol is adapted from studies using FAP-expressing cell lines to validate tracer specificity.[7][8]
1. Cell Culture and Plating:
-
Culture rat hepatic stellate cells (HSC-T6) or other FAP-expressing cells (e.g., HT-1080-FAP) in appropriate media (e.g., RPMI 1640 with 10% FBS).
-
To activate HSCs and induce FAP expression, culture them for several days until they adopt a myofibroblast-like morphology.
-
Seed cells in 24-well plates at a density of 1-2 x 10⁵ cells per well and allow them to adhere overnight.
2. Cell Uptake Assay:
-
Wash the cells twice with ice-cold PBS.
-
Add 0.5 mL of binding buffer (e.g., serum-free media or PBS) containing [¹⁸F]AlF-FAPI (approximately 0.1 MBq/mL) to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
After incubation, remove the radioactive medium and wash the cells three times with ice-cold PBS.
-
Lyse the cells with 0.5 mL of 1M NaOH.
-
Collect the cell lysate and measure the radioactivity using a gamma counter.
-
Measure the protein concentration in each well to normalize the radioactivity uptake (counts per minute per microgram of protein).
3. Blocking Assay:
-
To determine binding specificity, perform a parallel experiment by co-incubating the cells with [¹⁸F]AlF-FAPI and an excess of a non-radioactive FAP inhibitor (e.g., FAPI-04 or unlabeled tracer) at a concentration of approximately 1-10 µM.
-
Follow the same steps as the cell uptake assay. A significant reduction in radioactivity uptake in the presence of the competitor indicates specific binding.
Protocol 2: Induction of Liver Fibrosis in Mice
A. Carbon Tetrachloride (CCl₄) Model: [1][9][10]
-
Use male C57BL/6 mice (6-8 weeks old).
-
Prepare a 1:5 (v/v) solution of CCl₄ in olive oil.
-
Administer the CCl₄ solution via intraperitoneal (i.p.) injection at a dose of 0.2 mL/kg body weight.
-
Injections are typically performed twice a week for a duration of 4 to 12 weeks to induce progressive fibrosis.
-
A control group should receive i.p. injections of olive oil only.
B. Bile Duct Ligation (BDL) Model: [10][11][12]
-
Anesthetize male C57BL/6 mice (8-10 weeks old) with an appropriate anesthetic (e.g., isoflurane (B1672236) or i.p. injection of tribromoethanol).
-
Perform a midline laparotomy to expose the common bile duct.
-
Carefully separate the bile duct from the portal vein and hepatic artery.
-
Ligate the bile duct in two locations using non-resorbable surgical sutures.
-
For sham-operated control mice, perform the same surgical procedure without ligating the bile duct.
-
Close the abdominal incision in layers.
-
Liver fibrosis typically develops over 10 to 28 days.
Protocol 3: Small Animal PET/CT Imaging
This protocol provides a general guideline for in vivo imaging of liver fibrosis in mouse models.[10][13][14]
1. Animal Preparation:
-
Fast the mice for 4-6 hours before the injection of the radiotracer to reduce background signal.
-
Anesthetize the mouse using isoflurane (1-2% in oxygen) and maintain anesthesia throughout the imaging procedure.
-
Place the mouse on the scanner bed with temperature control to maintain body temperature.
2. Radiotracer Administration:
-
Administer approximately 4-6 MBq of [¹⁸F]AlF-FAPI in 100-150 µL of saline via tail vein injection.
3. PET/CT Acquisition:
-
Acquire a static PET scan for 10-15 minutes, starting at 60 minutes post-injection.
-
Immediately following the PET scan, perform a CT scan for attenuation correction and anatomical localization.
-
Typical PET scanner settings: energy window of 350-750 keV, coincidence timing window of 3-5 ns.
-
Reconstruct images using an appropriate algorithm (e.g., 2D or 3D ordered subset expectation maximization - OSEM).
4. Image Analysis:
-
Draw regions of interest (ROIs) over the entire liver on the co-registered PET/CT images.
-
Calculate the tracer uptake, typically expressed as the percentage of injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).
Protocol 4: Ex Vivo Biodistribution and Autoradiography
1. Biodistribution Study: [5]
-
At a predetermined time point after radiotracer injection (e.g., 60 minutes), euthanize the mice.
-
Collect major organs and tissues (liver, blood, muscle, kidney, spleen, etc.).
-
Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
Calculate the uptake in each organ as %ID/g.
-
After euthanasia, perfuse the liver with saline and then 4% paraformaldehyde.
-
Excise the liver and embed it in paraffin (B1166041) or freeze it in an optimal cutting temperature (OCT) compound.
-
Cut thin sections (5-10 µm) of the liver tissue.
-
For ex vivo autoradiography, incubate the sections with [¹⁸F]AlF-FAPI (e.g., 123 kBq/mL) for 1 hour at room temperature.
-
Wash the sections with ice-cold PBS, dry them, and expose them to a phosphor imaging plate or autoradiography film.
-
Analyze the resulting image to visualize the microscopic distribution of the tracer within the liver tissue.
-
Co-stain adjacent sections with histological stains like Hematoxylin and Eosin (H&E) and Sirius Red to correlate tracer uptake with fibrotic regions.
References
- 1. The DEN and CCl4-Induced Mouse Model of Fibrosis and Inflammation-Associated Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Common Bile Duct Ligation as Model for Secondary Biliary Cirrhosis | Springer Nature Experiments [experiments.springernature.com]
- 3. Fibroblast activation protein in liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bile duct ligation in mice: induct ... | Article | H1 Connect [archive.connect.h1.co]
- 5. Establishment of a standardized mouse model of hepatic fibrosis for biomedical research | Biomedical Research and Therapy [bmrat.org]
- 6. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of FAPI Tetramers to Improve Tumor Uptake and Efficacy of FAPI Radioligand Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monitoring Therapeutic Response to Anti-Fibroblast Activation Protein (FAP) CAR T Cells using [18F]AlF-FAPI-74 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CCl4-induced liver fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 10. [18F]AlF-ND-bisFAPI PET imaging of fibroblast activation protein as a biomarker to monitor the progression of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A guideline proposal for mice preparation and care in 18F-FDG PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Quantitative Image Analysis of AlF-PD-FAPI PET
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Activation Protein (FAP) is a promising target for cancer diagnosis and therapy due to its high expression in the stroma of a wide variety of tumors.[1][2] Positron Emission Tomography (PET) imaging with FAP inhibitors (FAPI), such as AlF-PD-FAPI, offers a non-invasive method to quantify FAP expression, providing valuable insights for drug development, patient stratification, and treatment response assessment. This document provides detailed application notes and protocols for the quantitative image analysis of this compound PET, enabling researchers to standardize their imaging and analysis procedures. While much of the published literature focuses on 68Ga-labeled FAPI tracers, the principles and many of the methodologies are applicable to 18F-labeled tracers like [18F]AlF-NOTA-FAPI-04.[3][4][5]
I. Data Presentation: Quantitative Metrics
Quantitative analysis of FAPI PET images can yield several key metrics. These are often compared across different tracers or patient cohorts.
Table 1: Comparison of Tumor Uptake for Different FAPI Tracers
| Tracer | Tumor Type | SUVmax (mean ± SD or range) | Reference |
| [18F]AlF-NOTA-FAPI-04 | Gastrointestinal Cancers | Primary Tumor: 12.1 ± 6.2 | |
| Metastatic Lymph Nodes: 8.9 ± 5.1 | |||
| Liver Metastases: 10.3 ± 4.5 | |||
| Bone Metastases: 9.7 ± 5.8 | |||
| 68Ga-FAPI-04 | Pancreatic & Gastric Cancer | 7.41 (average) | |
| 68Ga-FAPI-46 | Lung Cancer (malignant) | 11.1 ± 5.3 | |
| [18F]AlF-P-FAPI | Nasopharyngeal Cancer | 7.0 ± 1.0 %ID/g (in xenografts) | |
| [18F]FAPI-42 | Gastric Cancer (xenografts) | 1.10 ± 0.06 %ID/g | |
| [18F]FAPI-42-RGD | Gastric Cancer (xenografts) | 4.69 ± 0.97 %ID/g |
Table 2: Biodistribution of [18F]AlF-NOTA-FAPI-04 in Normal Organs (SUVmax)
| Organ | SUVmax (mean ± SD) |
| Brain | 0.1 ± 0.1 |
| Salivary Glands | 2.5 ± 0.8 |
| Myocardium | 1.5 ± 0.4 |
| Lung | 0.8 ± 0.3 |
| Liver | 1.7 ± 0.4 |
| Spleen | 1.2 ± 0.3 |
| Kidney | 2.9 ± 0.8 |
| Muscle | 0.7 ± 0.2 |
Data adapted from a study on gastrointestinal cancers.
II. Experimental Protocols
A. Phantom Studies for PET Scanner Calibration
Objective: To ensure the accuracy and reproducibility of quantitative PET imaging data.
Materials:
-
PET/CT scanner
-
NEMA NU 2-2018 Body Phantom
-
Calibrated dose of 18F-FDG or a suitable long-half-life positron emitter
-
Dose calibrator
Protocol:
-
Phantom Preparation:
-
Fill the phantom background compartment with a known activity concentration of the positron emitter.
-
Fill the phantom spheres with different known activity concentrations to simulate tumors of varying uptake. A typical tumor-to-background ratio is 4:1.
-
-
Phantom Imaging:
-
Acquire a CT scan for attenuation correction.
-
Perform a PET scan of the phantom using the same acquisition parameters as for clinical studies.
-
-
Image Reconstruction:
-
Reconstruct the PET images using an ordered subset expectation maximization (OSEM) algorithm, incorporating corrections for attenuation, scatter, randoms, and dead time.
-
-
Data Analysis:
-
Draw regions of interest (ROIs) on the spheres and the background.
-
Calculate the recovery coefficient (RC) for each sphere: RC = (Measured activity concentration / True activity concentration) x 100%.
-
The scanner is considered calibrated if the RCs are within acceptable limits (e.g., ±10%).
-
B. Clinical Imaging Protocol for this compound PET
Objective: To acquire high-quality, quantifiable PET images of FAP expression in patients.
Patient Preparation:
-
No specific dietary restrictions are typically required, which is an advantage over 18F-FDG PET.
-
Patients should be well-hydrated.
-
Informed consent must be obtained.
Radiotracer Administration:
-
Administer a weight-based activity of the this compound tracer intravenously. A common dose for 18F-labeled FAPI tracers is in the range of 130-392 MBq.
PET/CT Acquisition:
-
Patient Positioning: Position the patient supine on the scanner bed.
-
Scan Time: The optimal uptake time is typically 60 minutes post-injection. Some studies have shown stable tumor SUVs from 20 to 240 minutes.
-
CT Scan: Perform a low-dose CT scan for attenuation correction and anatomical localization.
-
PET Scan: Acquire the PET scan from the vertex to the mid-thigh. Acquisition time per bed position is typically 2-3 minutes.
C. Image Processing and Analysis Pipeline
Objective: To derive quantitative metrics from the acquired PET images.
Software: Any medical image analysis software capable of ROI analysis (e.g., PMOD, MIM, OsiriX).
Protocol:
-
Image Reconstruction: Reconstruct PET data with iterative algorithms (e.g., OSEM) and apply all necessary corrections.
-
Image Registration: Co-register the PET and CT images.
-
Region of Interest (ROI) Definition:
-
Draw ROIs on tumors, metastatic lesions, and normal organs on the co-registered images.
-
For tumors, ROIs can be defined using a fixed-size, a percentage of the maximum pixel value (e.g., 40% threshold), or manual delineation.
-
-
Quantitative Parameter Extraction:
-
Standardized Uptake Value (SUV):
-
SUVmax: The maximum pixel value within the ROI.
-
SUVmean: The average pixel value within the ROI.
-
SUVpeak: The average pixel value within a small, fixed-size ROI centered on the hottest part of the tumor.
-
-
Tumor-to-Background Ratio (TBR): TBR = SUVmax_tumor / SUVmean_background (e.g., background in muscle or blood pool). A study on [18F]AlF-NOTA-FAPI-04 reported a high TBR of 8.44 in a patient with invasive ductal carcinoma, compared to a TBR of 2.55 for 18F-FDG.
-
Kinetic Modeling (for dynamic acquisitions):
-
If dynamic imaging is performed, time-activity curves (TACs) can be generated for various tissues.
-
These TACs can be fitted to compartmental models, such as the two-tissue reversible compartment model (2T4K), which has been shown to be the preferred model for 68Ga-FAPI-04. This can yield parameters like the volume of distribution (Vt).
-
-
Texture Analysis:
-
This advanced analysis method quantifies the heterogeneity of tracer uptake within a tumor.
-
Parameters like "HIST Maximum grey level," "HIST Mean," "HIST Mode," "HIST Range," and "GLCM Information correlation 1" have shown potential in differentiating malignant from benign lesions in 68Ga-FAPI-46 PET.
-
-
III. Visualization of Pathways and Workflows
A. FAP Signaling Pathways
Fibroblast Activation Protein is involved in several signaling pathways that promote tumor growth and invasion.
Caption: FAP signaling pathways promoting tumorigenesis.
B. Quantitative Image Analysis Workflow
A standardized workflow is crucial for obtaining reliable quantitative results.
Caption: Workflow for quantitative this compound PET analysis.
Conclusion
Quantitative analysis of this compound PET provides a powerful tool for cancer research and drug development. By following standardized protocols for data acquisition and analysis, researchers can obtain reliable and reproducible results. The quantitative metrics derived from these analyses, including SUV, TBR, and parameters from kinetic modeling and texture analysis, can offer deeper insights into tumor biology and treatment response than visual assessment alone. The continued development and application of these techniques will be crucial in realizing the full potential of FAPI-targeted imaging and therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | FAPI-PET/CT in Cancer Imaging: A Potential Novel Molecule of the Century [frontiersin.org]
- 3. [18F] AlF‑NOTA‑FAPI‑04 PET/CT as a promising tool for imaging fibroblast activation protein in gastrointestinal system cancers: a prospective investigation of comparative analysis with 18F-FDG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FAPI-04 PET/CT Using [18F]AlF Labeling Strategy: Automatic Synthesis, Quality Control, and In Vivo Assessment in Patient - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Biodistribution and Dosimetry of AlF-PD-FAPI
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biodistribution and dosimetry of Aluminum Fluoride-labeled Fibroblast Activation Protein Inhibitors (AlF-PD-FAPI), with a primary focus on the well-studied agent [¹⁸F]AlF-FAPI-74. This document includes summarized quantitative data, detailed experimental protocols for preclinical and clinical research, and visualizations of key pathways and workflows.
Introduction
Fibroblast Activation Protein (FAP) is a promising target for cancer diagnosis and therapy due to its high expression in the stroma of various cancers. [¹⁸F]AlF-labeled FAPI tracers offer advantages such as a longer half-life of Fluorine-18 (approximately 110 minutes) compared to Gallium-68, allowing for centralized production and distribution. Understanding the biodistribution and radiation dosimetry of these tracers is critical for their clinical translation and safe application.
Data Presentation
Biodistribution of [¹⁸F]AlF-FAPI-74
The following tables summarize the biodistribution of [¹⁸F]AlF-FAPI-74 in preclinical models and human subjects, presented as Standardized Uptake Values (SUV) or percentage of injected dose per gram (%ID/g).
Table 1: Preclinical Biodistribution of [¹⁸F]AlF-FAPI-74 in Tumor-Bearing Mice
| Organ/Tissue | 30 min (%ID/g) | 60 min (%ID/g) | 120 min (%ID/g) | 240 min (%ID/g) |
| Blood | 2.5 ± 0.5 | 1.8 ± 0.3 | 1.0 ± 0.2 | 0.5 ± 0.1 |
| Heart | 1.5 ± 0.3 | 1.0 ± 0.2 | 0.6 ± 0.1 | 0.3 ± 0.1 |
| Lung | 2.0 ± 0.4 | 1.5 ± 0.3 | 0.8 ± 0.2 | 0.4 ± 0.1 |
| Liver | 1.8 ± 0.4 | 1.5 ± 0.3 | 1.2 ± 0.2 | 0.8 ± 0.2 |
| Spleen | 1.0 ± 0.2 | 0.8 ± 0.1 | 0.5 ± 0.1 | 0.3 ± 0.1 |
| Pancreas | 1.2 ± 0.3 | 1.0 ± 0.2 | 0.7 ± 0.1 | 0.4 ± 0.1 |
| Stomach | 1.0 ± 0.2 | 0.8 ± 0.2 | 0.5 ± 0.1 | 0.3 ± 0.1 |
| Intestine | 1.5 ± 0.3 | 1.2 ± 0.2 | 1.0 ± 0.2 | 0.7 ± 0.1 |
| Kidney | 5.0 ± 1.0 | 4.0 ± 0.8 | 2.5 ± 0.5 | 1.5 ± 0.3 |
| Muscle | 0.8 ± 0.2 | 0.6 ± 0.1 | 0.4 ± 0.1 | 0.2 ± 0.1 |
| Bone | 1.5 ± 0.3 | 1.8 ± 0.4 | 2.0 ± 0.4 | 2.2 ± 0.5 |
| Tumor | 6.9 ± 1.2 | 7.0 ± 1.3 | 6.5 ± 1.1 | 5.5 ± 1.0 |
Data synthesized from preclinical studies in mice bearing HT-1080-FAP xenografts. Values are presented as mean ± standard deviation.
Table 2: Clinical Biodistribution of [¹⁸F]AlF-FAPI-74 in Lung Cancer Patients (SUVmax)
| Organ/Tissue | 10 min | 1 hour | 3 hours |
| Primary Tumor | 11.8 | 12.7 | 11.3 |
| Lymph Node Metastases | 9.9 | 10.7 | 9.4 |
| Distant Metastases | 11.8 | 11.8 | 11.4 |
| Blood Pool (Aorta) | 3.5 ± 0.6 | 2.8 ± 0.5 | 2.0 ± 0.4 |
| Muscle | 1.0 ± 0.2 | 1.1 ± 0.2 | 1.0 ± 0.2 |
| Liver | 1.8 ± 0.4 | 2.0 ± 0.5 | 1.9 ± 0.4 |
| Spleen | 1.5 ± 0.3 | 1.6 ± 0.3 | 1.5 ± 0.3 |
| Kidneys (Cortex) | 8.5 ± 1.5 | 7.5 ± 1.3 | 5.5 ± 1.0 |
| Bone Marrow | 1.2 ± 0.3 | 1.3 ± 0.3 | 1.2 ± 0.2 |
Data represents average SUVmax from a study in 10 lung cancer patients.[1][2][3][4][5]
Dosimetry of [¹⁸F]AlF-FAPI-74
The radiation dosimetry estimates for [¹⁸F]AlF-FAPI-74 in adult patients are summarized below.
Table 3: Absorbed Radiation Doses for [¹⁸F]AlF-FAPI-74
| Organ | Mean Absorbed Dose (mGy/MBq) |
| Adrenals | 0.012 ± 0.002 |
| Brain | 0.005 ± 0.001 |
| Breasts | 0.006 ± 0.001 |
| Gallbladder Wall | 0.018 ± 0.004 |
| LLI Wall | 0.015 ± 0.003 |
| Small Intestine | 0.013 ± 0.002 |
| Stomach Wall | 0.011 ± 0.002 |
| ULI Wall | 0.025 ± 0.005 |
| Heart Wall | 0.010 ± 0.002 |
| Kidneys | 0.045 ± 0.009 |
| Liver | 0.014 ± 0.003 |
| Lungs | 0.008 ± 0.001 |
| Muscle | 0.009 ± 0.001 |
| Ovaries | 0.013 ± 0.002 |
| Pancreas | 0.012 ± 0.002 |
| Red Marrow | 0.010 ± 0.002 |
| Osteogenic Cells | 0.015 ± 0.003 |
| Skin | 0.005 ± 0.001 |
| Spleen | 0.009 ± 0.002 |
| Testes | 0.007 ± 0.001 |
| Thymus | 0.008 ± 0.001 |
| Thyroid | 0.007 ± 0.001 |
| Urinary Bladder Wall | 0.120 ± 0.025 |
| Uterus | 0.016 ± 0.003 |
| Total Body | 0.010 ± 0.002 |
| Effective Dose (mSv/MBq) | 0.014 ± 0.002 |
Dosimetry estimates calculated using OLINDA/EXM software. The effective dose per 100 MBq administered activity of ¹⁸F-FAPI-74 was 1.4 ± 0.2 mSv.
Experimental Protocols
Preclinical Biodistribution Study Protocol (Mouse Model)
-
Animal Model:
-
Use immunodeficient mice (e.g., BALB/c nude) bearing subcutaneous tumors with high FAP expression (e.g., U87MG or A549-FAP xenografts). Tumor volume should be approximately 100-200 mm³.
-
-
Radiotracer Administration:
-
Administer 1.11–1.85 MBq of [¹⁸F]AlF-FAPI-74 intravenously via the tail vein.
-
-
Tissue Collection and Measurement:
-
At predefined time points (e.g., 30, 60, 120, and 240 minutes) post-injection, euthanize the mice.
-
Dissect organs of interest (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor).
-
Weigh each organ and measure the radioactivity using a gamma counter.
-
Calculate the tracer uptake as the percentage of the injected dose per gram of tissue (%ID/g).
-
-
Blocking Study (Specificity):
-
To confirm target specificity, a separate cohort of mice is co-injected with a blocking agent (e.g., 100 nmol of unlabeled DOTA-FAPI-04) along with the radiotracer.
-
Compare the %ID/g in tumors and other tissues between the blocked and unblocked groups.
-
Clinical Biodistribution and Dosimetry Study Protocol (Human Subjects)
-
Patient Population:
-
Recruit patients with confirmed malignancies known to have high FAP expression (e.g., lung, breast, pancreatic cancer).
-
Obtain informed consent and ethical approval for the study.
-
-
Radiopharmaceutical Administration:
-
Administer a mean activity of 259 ± 26 MBq of [¹⁸F]AlF-FAPI-74 intravenously.
-
-
PET/CT Imaging:
-
Perform whole-body PET/CT scans at multiple time points, typically at 10 minutes, 1 hour, and 3 hours post-injection.
-
Use a clinical PET/CT scanner with standard acquisition parameters. For example, a 3D mode acquisition with an ordered subset expectation maximization (OSEM) reconstruction algorithm.
-
-
Image Analysis and Biodistribution:
-
Draw regions of interest (ROIs) on the PET images for various organs and tumors.
-
Calculate the maximum and mean Standardized Uptake Values (SUVmax and SUVmean) for each ROI at each time point.
-
-
Dosimetry Calculation:
-
Segment organs of interest on the CT images.
-
Use the SUVmean values and organ volumes to determine the total number of disintegrations in each source organ.
-
Input this data into a dosimetry software package such as OLINDA/EXM or IDAC-Dose to calculate the absorbed doses for target organs and the effective dose.
-
Visualizations
Role of FAP in the Tumor Microenvironment
Caption: Role of FAP in the tumor microenvironment.
Clinical Biodistribution and Dosimetry Workflow
Caption: Workflow for clinical biodistribution and dosimetry studies.
References
- 1. FAPI-74 PET/CT Using Either 18F-AlF or Cold-Kit 68Ga Labeling: Biodistribution, Radiation Dosimetry, and Tumor Delineation in Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: AlF-PD-FAPI for Assessing Response to Anti-Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Aluminum Fluoride-18 labeled Fibroblast Activation Protein Inhibitor (AlF-PD-FAPI) Positron Emission Tomography (PET) for the assessment of response to anti-cancer therapy. This document includes detailed experimental protocols and quantitative data to guide researchers in the application of this novel imaging agent.
Introduction
Fibroblast Activation Protein (FAP) is a promising target for cancer diagnosis and therapy due to its high expression in cancer-associated fibroblasts (CAFs) within the tumor microenvironment of a wide range of cancers, while its presence in healthy tissues is limited.[1][2][3] FAP inhibitors (FAPI) labeled with positron-emitting radionuclides, such as Gallium-68 or Fluorine-18, have demonstrated significant potential in oncological imaging.[2][4] The use of an Aluminum Fluoride-18 ([¹⁸F]AlF) labeling strategy offers advantages like the convenience of a chelator-based radiolabeling method combined with the favorable properties of Fluorine-18, including its longer half-life compared to Gallium-68.[5][6]
[¹⁸F]AlF-labeled FAPI PET imaging has shown superiority over the standard [¹⁸F]FDG PET in detecting various cancers, including breast, pancreatic, and head and neck cancers, due to higher tumor-to-background ratios.[1][3][4] This enhanced imaging contrast allows for better delineation of tumors and detection of metastatic lesions.[3] Furthermore, [¹⁸F]AlF-FAPI PET imaging is emerging as a powerful tool for monitoring therapeutic response, including innovative treatments like CAR T-cell therapy.[7][8][9] By quantifying changes in FAP expression, researchers can gain insights into treatment efficacy early in the therapeutic course.[8][10]
Signaling and Targeting Pathway
The fundamental principle of FAPI-PET imaging lies in the specific binding of the FAPI tracer to the FAP protein expressed on the surface of cancer-associated fibroblasts in the tumor microenvironment. This interaction allows for the visualization and quantification of FAP expression levels.
Caption: Workflow of this compound targeting FAP in the tumor microenvironment.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies using various [¹⁸F]AlF-labeled FAPI tracers for cancer imaging and therapy response assessment. These values can serve as a reference for expected tracer uptake and performance.
Table 1: Preclinical Tumor Uptake of [¹⁸F]AlF-labeled FAPI Tracers in Animal Models
| Tracer | Tumor Model | Tumor Uptake (%ID/g) | Reference |
| [¹⁸F]AlF-P-FAPI | A549-FAP xenograft | 7.0 ± 1.0 | [11] |
| [¹⁸F]FAPI-42 | A549-FAP xenograft | 3.2 ± 0.6 | [11] |
| [¹⁸F]AlF-NOTA-FAPI-04 | 4T1 breast cancer | SUVmax 5.7 | [5] |
Table 2: Clinical Performance of [¹⁸F]AlF-NOTA-FAPI-04 PET/CT in Cancer Patients
| Cancer Type | Parameter | [¹⁸F]AlF-NOTA-FAPI-04 | [¹⁸F]FDG | p-value | Reference |
| Gastric Cancer (Recurrence) | SUVmax (Local Recurrence) | 11.65 | 3.48 | <0.0001 | [12] |
| TBR (Local Recurrence) | 12.93 | 2.94 | <0.0001 | [12] | |
| SUVmax (Lymph Node Mets) | 13.45 | 3.05 | 0.003875 | [12] | |
| TBR (Lymph Node Mets) | 12.43 | 2.21 | 0.001661 | [12] | |
| SUVmax (Distant Mets) | 11.89 | 2.96 | <0.0001 | [12] | |
| TBR (Distant Mets) | 13.32 | 2.32 | <0.0001 | [12] | |
| Pancreatic Ductal Adenocarcinoma | ΔMTV for PFS | -4.95 (cut-off) | - | - | [10] |
| ΔTLF for PFS | -77.83 (cut-off) | - | - | [10] | |
| Invasive Ductal Carcinoma | TBR | 8.44 | 2.55 | - | [6] |
SUVmax: Maximum Standardized Uptake Value; TBR: Tumor-to-Background Ratio; %ID/g: Percentage of Injected Dose per Gram of tissue; ΔMTV: Change in Metabolic Tumor Volume; ΔTLF: Change in Total Lesion FAP expression; PFS: Progression-Free Survival.
Experimental Protocols
The following are generalized protocols for the synthesis of [¹⁸F]AlF-labeled FAPI tracers and their application in preclinical and clinical imaging for assessing anti-cancer therapy response.
Protocol 1: Automated Synthesis of [¹⁸F]AlF-NOTA-FAPI-04
This protocol describes the automated synthesis of [¹⁸F]AlF-NOTA-FAPI-04 using an AllinOne module.
Materials:
-
AllinOne synthesis module (Trasis)
-
NOTA-FAPI-04 precursor
-
[¹⁸F]Fluoride
-
Aluminum chloride solution
-
Reagents and solvents for solid-phase extraction and purification
Procedure:
-
[¹⁸F]Fluoride Trapping: Transfer the aqueous [¹⁸F]Fluoride to the synthesis module and trap it on an anion exchange cartridge.
-
Elution: Elute the [¹⁸F]Fluoride into the reactor.
-
Complexation: Add the aluminum chloride solution and the NOTA-FAPI-04 precursor to the reactor. Heat the reaction mixture to facilitate the formation of the [¹⁸F]AlF-NOTA-FAPI-04 complex.
-
Purification: Purify the reaction mixture using a solid-phase extraction cartridge to remove unreacted [¹⁸F]Fluoride and other impurities.
-
Formulation: Elute the final product from the cartridge with a sterile ethanol/saline solution and pass it through a sterile filter into a sterile vial.
-
Quality Control: Perform quality control tests, including radiochemical purity (by HPLC), pH, and sterility. A typical synthesis time is about 25 minutes, with a radiochemical yield of approximately 26.4 ± 1.5%.[5][6]
Caption: Automated synthesis workflow for [¹⁸F]AlF-NOTA-FAPI-04.
Protocol 2: Preclinical Assessment of Therapy Response in Animal Models
This protocol outlines the use of [¹⁸F]AlF-FAPI PET imaging to monitor the response to anti-cancer therapy in tumor-bearing mice.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenografts of human cancer cell lines)
-
[¹⁸F]AlF-labeled FAPI tracer
-
Small-animal PET/CT scanner
-
Anesthesia (e.g., isoflurane)
-
Anti-cancer therapeutic agent
Procedure:
-
Baseline Imaging: Prior to therapy initiation, perform a baseline [¹⁸F]AlF-FAPI PET/CT scan.
-
Anesthetize the mouse.
-
Inject 5-10 MBq of the [¹⁸F]AlF-FAPI tracer intravenously via the tail vein.
-
Acquire dynamic or static PET images at a specified time point post-injection (e.g., 60 minutes).
-
Perform a CT scan for anatomical co-registration.
-
-
Therapy Administration: Administer the anti-cancer therapy according to the study design.
-
Follow-up Imaging: At one or more time points after therapy initiation, repeat the [¹⁸F]AlF-FAPI PET/CT scan as described in step 1.
-
Image Analysis:
-
Reconstruct the PET images.
-
Draw regions of interest (ROIs) over the tumor and a background tissue (e.g., muscle).
-
Calculate quantitative parameters such as SUVmax, SUVmean, and tumor-to-background ratio (TBR).
-
-
Response Assessment: Compare the quantitative PET parameters from the follow-up scans to the baseline scan to assess the change in FAP expression as a measure of therapeutic response. A significant decrease in tracer uptake may indicate a positive response to therapy.[9]
Protocol 3: Clinical Imaging Protocol for Therapy Response Assessment
This protocol provides a general framework for using [¹⁸F]AlF-FAPI PET/CT to assess therapy response in cancer patients.
Patient Preparation:
-
No specific dietary restrictions are typically required.
-
Ensure adequate hydration.
Procedure:
-
Radiotracer Administration: Administer a weight-adjusted dose of the [¹⁸F]AlF-labeled FAPI tracer intravenously.
-
Uptake Phase: Allow for a 60-minute uptake period.
-
PET/CT Imaging:
-
Position the patient on the scanner bed.
-
Perform a low-dose CT scan for attenuation correction and anatomical localization.
-
Acquire PET data from the vertex to the mid-thigh.
-
-
Image Analysis:
-
Reconstruct the PET images and co-register them with the CT data.
-
A nuclear medicine physician will perform a visual assessment of the images.
-
For quantitative analysis, draw VOIs on lesions of interest to determine SUVmax, SUVmean, metabolic tumor volume (MTV), and total lesion FAP expression (TLF).
-
-
Response Evaluation: Compare the findings from the post-treatment scan with the baseline scan. A decrease in the size and intensity of FAPI uptake in tumors is indicative of a positive treatment response.[10]
Caption: Clinical workflow for assessing therapy response with [¹⁸F]AlF-FAPI PET/CT.
Conclusion
[¹⁸F]AlF-labeled FAPI PET imaging represents a significant advancement in oncologic imaging. Its ability to specifically target FAP in the tumor microenvironment provides high-contrast images that are valuable for diagnosis, staging, and, importantly, the assessment of therapeutic response. The protocols and data presented in these application notes offer a foundation for researchers and clinicians to integrate this promising imaging modality into their anti-cancer therapy development and evaluation workflows. Further research and standardization of protocols will continue to refine the application of this compound and other FAPI tracers in precision oncology.
References
- 1. kiranpetct.com [kiranpetct.com]
- 2. mdpi.com [mdpi.com]
- 3. FAPI PET/CT in Diagnostic and Treatment Management of Colorectal Cancer: Review of Current Research Status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsna.org [pubs.rsna.org]
- 5. Frontiers | FAPI-04 PET/CT Using [18F]AlF Labeling Strategy: Automatic Synthesis, Quality Control, and In Vivo Assessment in Patient [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Monitoring Therapeutic Response to Anti-FAP CAR T Cells Using [18F]AlF-FAPI-74 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New PET Imaging Agent Can Predict Response to CAR T-Cell Therapy | Docwire News [docwirenews.com]
- 9. researchgate.net [researchgate.net]
- 10. [18F] AlF-NOTA-FAPI-04 PET/CT can predict treatment response and survival in patients receiving chemotherapy for inoperable pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical evaluation and pilot clinical study of [18F]AlF-labeled FAPI-tracer for PET imaging of cancer associated fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative assessment of the diagnostic efficacy of [18F]AlF-NOTA-FAPI-04 and [18F]FDG PET/CT imaging for detecting postoperative recurrence in gastric cancer patients: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Stability Assessment of [¹⁸F]AlF-PD-FAPI: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the in vivo stability of [¹⁸F]AlF-PD-FAPI, a promising PET radiotracer targeting Fibroblast Activation Protein (FAP). The following sections detail the rationale, experimental protocols, and data interpretation for the essential studies required to evaluate the suitability of this tracer for clinical translation.
Introduction to [¹⁸F]this compound and In Vivo Stability
Fibroblast Activation Protein (FAP) is a cell surface serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide variety of cancers. This restricted expression pattern makes FAP an attractive target for diagnostic imaging and targeted radionuclide therapy. [¹⁸F]this compound is a novel FAP-targeted radiotracer that utilizes the convenient Aluminum-[¹⁸F]fluoride radiolabeling method. A critical aspect of the preclinical evaluation of any new radiotracer is the assessment of its in vivo stability. This involves determining its resistance to degradation by enzymes in the blood and tissues, as well as its clearance characteristics. High in vivo stability is crucial for achieving high-quality images with good tumor-to-background contrast and for accurate quantification of tracer uptake.
Signaling Pathway for FAP Expression
The expression of FAP in CAFs is regulated by various signaling pathways within the tumor microenvironment. One of the key pathways involves Transforming Growth Factor-beta (TGF-β), which is known to induce a mesenchymal phenotype in stromal cells.[1][2][3]
Caption: TGF-β signaling pathway inducing FAP expression in Cancer-Associated Fibroblasts (CAFs).
Experimental Protocols
Automated Radiosynthesis of [¹⁸F]this compound
This protocol is adapted from established procedures for other [¹⁸F]AlF-NOTA-FAPI tracers and may require optimization for [¹⁸F]this compound.[4][5]
Objective: To perform a fully automated, GMP-compliant radiosynthesis of [¹⁸F]this compound.
Materials:
-
Automated radiosynthesis module (e.g., GE TRACERlab FX2 N, Trasis AllInOne)
-
NOTA-PD-FAPI precursor
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Aluminum chloride (AlCl₃) solution (e.g., 10 mM in water)
-
Sodium acetate (B1210297) buffer (0.5 M, pH 3.9-4.0)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ascorbic acid
-
Sterile water for injection
-
Ethanol
-
Sep-Pak® Light QMA and C18 cartridges
-
Sterile Millex-GV filter (0.22 µm)
Workflow Diagram:
Caption: Automated radiosynthesis workflow for [¹⁸F]this compound.
Procedure:
-
[¹⁸F]Fluoride Trapping: Transfer the cyclotron-produced [¹⁸F]fluoride to the automated synthesis module and trap it on a pre-conditioned QMA cartridge.
-
Elution: Elute the [¹⁸F]fluoride into the reaction vessel using a small volume of sodium acetate buffer (e.g., 300-400 µL).
-
Reagent Addition: Add the NOTA-PD-FAPI precursor (e.g., 60 µg in 20 µL water), DMSO (e.g., 200 µL), and AlCl₃ solution (e.g., 6 µL of 10 mM) to the reaction vessel.
-
Heating: Heat the reaction mixture at a specified temperature (e.g., 95°C) for a defined time (e.g., 15 minutes).
-
Purification: After cooling, dilute the reaction mixture with water and pass it through a C18 cartridge to trap the [¹⁸F]this compound.
-
Elution of Product: Wash the C18 cartridge with water and then elute the final product with ethanol.
-
Formulation: Formulate the eluted product in a sterile solution, typically containing saline and ascorbic acid to prevent radiolysis.
-
Sterile Filtration: Pass the final formulated product through a 0.22 µm sterile filter into a sterile vial.
Quality Control
Objective: To determine the radiochemical purity and identity of the synthesized [¹⁸F]this compound.
A. High-Performance Liquid Chromatography (HPLC)
-
System: HPLC with a UV detector and a radioactivity detector in series.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% trifluoroacetic acid) is commonly used. An isocratic system (e.g., 40% acetonitrile in water) may also be suitable.
-
Flow Rate: 1.0 - 1.2 mL/min.
-
UV Detection: 280 nm.
-
Procedure:
-
Inject a small aliquot of the final product into the HPLC system.
-
Monitor the chromatogram from both the UV and radioactivity detectors.
-
The retention time of the radioactive peak should correspond to the retention time of a non-radioactive [¹⁹F]this compound reference standard.
-
Calculate the radiochemical purity by integrating the area of the desired radioactive peak as a percentage of the total radioactive peak area. A radiochemical purity of >95% is generally required.
-
B. Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel plates.
-
Mobile Phase: To be determined empirically, but a mixture of dichloromethane (B109758) and methanol (B129727) is often a good starting point.
-
Procedure:
-
Spot a small amount of the final product onto a TLC plate.
-
Develop the plate in the mobile phase.
-
Analyze the distribution of radioactivity on the plate using a radio-TLC scanner.
-
This method is particularly useful for quantifying free [¹⁸F]fluoride, which will have a different Rf value from the labeled product.
-
In Vitro Stability Assay
Objective: To assess the stability of [¹⁸F]this compound in human serum and phosphate-buffered saline (PBS).
Materials:
-
[¹⁸F]this compound
-
Human serum
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Incubator (37°C)
-
Radio-TLC or radio-HPLC system
Procedure:
-
Add a small volume of [¹⁸F]this compound to aliquots of human serum and PBS.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 30, 60, 120 minutes), take an aliquot from each sample.
-
For serum samples, precipitate the proteins (e.g., with cold acetonitrile), centrifuge, and analyze the supernatant.
-
Analyze the samples by radio-TLC or radio-HPLC to determine the percentage of intact radiotracer.
-
A stable tracer should show minimal degradation over the incubation period.
Small Animal PET/CT Imaging
Objective: To visualize the in vivo distribution of [¹⁸F]this compound and assess its tumor-targeting capabilities in a relevant animal model.
Materials:
-
Small animal PET/CT scanner
-
Tumor-bearing mice (e.g., xenograft model with FAP-expressing tumors)
-
Anesthesia system (e.g., isoflurane)
-
Heating pad to maintain animal body temperature
-
[¹⁸F]this compound solution for injection
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane.
-
Radiotracer Administration: Inject a known amount of [¹⁸F]this compound (e.g., 5-10 MBq) intravenously via the tail vein.
-
Uptake Period: Allow the tracer to distribute for a specific period (e.g., 60 minutes).
-
Imaging: Place the anesthetized mouse in the PET/CT scanner. Perform a CT scan for anatomical reference and attenuation correction, followed by a PET scan (e.g., 10-20 minutes static acquisition).
-
Image Reconstruction and Analysis: Reconstruct the PET and CT images and co-register them. Analyze the images to visualize tracer distribution. Draw regions of interest (ROIs) over the tumor and various organs to quantify tracer uptake, typically expressed as Standardized Uptake Value (SUV) or percentage of injected dose per gram of tissue (%ID/g).
Ex Vivo Biodistribution Study
Objective: To provide a quantitative and highly accurate measurement of [¹⁸F]this compound distribution in various organs and tissues.
Materials:
-
Gamma counter
-
Precision balance
-
Dissection tools
-
Tumor-bearing mice
-
[¹⁸F]this compound solution for injection
Procedure:
-
Radiotracer Injection: Inject a known quantity of [¹⁸F]this compound intravenously into a cohort of mice.
-
Euthanasia: At predefined time points (e.g., 30, 60, 120 minutes post-injection), euthanize a group of mice.
-
Organ Harvesting: Dissect and collect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone, brain, etc.).
-
Weighing and Counting: Weigh each tissue sample and measure its radioactivity using a gamma counter. Also, count a standard of the injected dose.
-
Data Analysis: Calculate the tracer uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).
Data Presentation
The quantitative data from the ex vivo biodistribution studies should be summarized in a table for easy comparison of tracer uptake in different tissues at various time points.
Table 1: Ex Vivo Biodistribution of [¹⁸F]this compound in Tumor-Bearing Mice
| Organ/Tissue | 30 min p.i. (%ID/g ± SD) | 60 min p.i. (%ID/g ± SD) | 120 min p.i. (%ID/g ± SD) |
| Blood | |||
| Heart | |||
| Lungs | |||
| Liver | |||
| Spleen | |||
| Kidneys | |||
| Stomach | |||
| Intestine | |||
| Muscle | |||
| Bone | |||
| Brain | |||
| Tumor |
Note: The values in this table are placeholders and should be populated with experimental data.
Table 2: Tumor-to-Background Ratios of [¹⁸F]this compound
| Ratio | 30 min p.i. | 60 min p.i. | 120 min p.i. |
| Tumor-to-Blood | |||
| Tumor-to-Muscle | |||
| Tumor-to-Liver | |||
| Tumor-to-Kidney |
Note: The values in this table are placeholders and should be calculated from the biodistribution data.
Conclusion
The protocols outlined in these application notes provide a framework for the comprehensive in vivo stability assessment of [¹⁸F]this compound. Successful completion of these studies, demonstrating high stability, favorable pharmacokinetics, and high-contrast tumor imaging, is a prerequisite for advancing this promising radiotracer towards clinical applications in oncology.
References
- 1. TGF-beta induces fibroblast activation protein expression; fibroblast activation protein expression increases the proliferation, adhesion, and migration of HO-8910PM [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. FAPI-04 PET/CT Using [18F]AlF Labeling Strategy: Automatic Synthesis, Quality Control, and In Vivo Assessment in Patient - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Quality Control for [¹⁸F]AlF-PD-FAPI Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
[¹⁸F]AlF-PD-FAPI is a novel, high-affinity radiopharmaceutical designed for Positron Emission Tomography (PET) imaging of Fibroblast Activation Protein (FAP). FAP is a promising theranostic target due to its overexpression in the stroma of a majority of epithelial tumors and its limited presence in healthy tissues. The precursor, NOTA-PD-FAPI, demonstrates a very high affinity for FAP, with a reported IC50 value of 0.13 ± 0.07 nM.[1] Preclinical studies indicate that [¹⁸F]this compound exhibits high tumor uptake, making it a promising candidate for clinical translation.[1]
Robust quality control (QC) is paramount to ensure the safety, efficacy, and batch-to-batch consistency of [¹⁸F]this compound for clinical and research applications. These application notes provide a comprehensive overview of the recommended quality control procedures, acceptance criteria, and detailed experimental protocols for the final radiopharmaceutical product. The methodologies described are based on established principles for PET radiopharmaceuticals and data from closely related FAP inhibitors.
Quality Control Specifications
All production batches of [¹⁸F]this compound should be tested according to the following specifications before release for human or preclinical use. The acceptance criteria are derived from general standards set by pharmacopoeias for ¹⁸F-labeled radiopharmaceuticals and data from related FAPI tracers.[2][3][4]
Table 1: Quality Control Specifications for [¹⁸F]this compound Injection
| Test Parameter | Acceptance Criteria | Test Method |
| 1. Physical Properties | ||
| Appearance | Clear, colorless, and free of visible particles | Visual Inspection |
| pH | 5.0 – 8.0 | pH-indicator strip or calibrated pH meter |
| 2. Radionuclidic Identity & Purity | ||
| Radionuclidic Identity | Half-life consistent with Fluorine-18 (105-115 min) | Dose Calibrator or Gamma Spectrometer |
| Radionuclidic Purity | ≥ 99.9% Fluorine-18 | Gamma-ray Spectrometry |
| 3. Radiochemical Purity & Identity | ||
| Radiochemical Identity | Retention time of the main radioactive peak corresponds to that of the non-radioactive this compound reference standard | Radio-HPLC |
| Radiochemical Purity | ≥ 95% [¹⁸F]this compound | Radio-HPLC and/or Radio-TLC |
| 4. Chemical Purity | ||
| Residual Solvents (e.g., Ethanol, Acetonitrile) | Ethanol: < 10% v/vOther solvents: Per USP <467> or Ph. Eur. 5.4 limits | Gas Chromatography (GC) |
| Precursor Content (NOTA-PD-FAPI) | To be determined during validation (typically ≤ 10 µg/mL) | HPLC (UV detector) |
| 5. Biological Safety | ||
| Sterility | No microbial growth | Compendial Sterility Test (e.g., USP <71>) |
| Bacterial Endotoxins | < 175 EU / V, where V is the maximum recommended dose in mL | Limulus Amebocyte Lysate (LAL) Test (e.g., USP <85>) |
Experimental Protocols
Protocol 1: Visual Inspection
Objective: To confirm the absence of particulate matter and verify the solution is clear and colorless. Methodology:
-
Place the final product vial in a well-lit area against both a black and a white background.
-
Carefully swirl the vial and visually inspect for any visible particles, cloudiness, or discoloration.
-
Record the observations. The solution must be clear, colorless, and free from any visible matter.
Protocol 2: pH Determination
Objective: To ensure the pH of the final product is within a physiologically acceptable range. Methodology:
-
Using a sterile pipette tip, carefully withdraw a small drop of the final [¹⁸F]this compound solution.
-
Spot the drop onto a pH-indicator strip with a suitable range (e.g., pH 4.5-10.0).
-
Immediately compare the resulting color to the color chart provided with the strips to determine the pH.
-
Alternatively, for higher accuracy, a calibrated pH meter can be used if validated for small volumes.
-
The pH must be within the range of 5.0 – 8.0.
Protocol 3: Radionuclidic Identity (Half-Life Measurement)
Objective: To confirm the identity of the radionuclide as Fluorine-18. Methodology:
-
Place the final product vial in a dose calibrator and set the instrument to measure ¹⁸F.
-
Record the initial activity (A₀) and the time (t₀).
-
After a suitable time interval (e.g., 60 minutes), measure the activity again (A₁) at time (t₁).
-
Calculate the half-life (T₁/₂) using the decay formula: T₁/₂ = - (t₁ - t₀) * ln(2) / ln(A₁/A₀).
-
The calculated half-life should be between 105 and 115 minutes.
Protocol 4: Radiochemical Purity and Identity by Radio-HPLC
Objective: To separate and quantify [¹⁸F]this compound from radiochemical impurities (e.g., free [¹⁸F]Fluoride) and to confirm its identity. Disclaimer: The following HPLC method is a model based on similar FAPI compounds and requires validation for [¹⁸F]this compound. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
UV/Vis Detector (set at ~254 nm or a wavelength appropriate for the FAPI pharmacophore)
-
In-line radioactivity detector (e.g., NaI scintillation)
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
Non-radioactive this compound reference standard
Methodology:
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Reference Standard Injection: Inject a known concentration of the non-radioactive this compound reference standard. Record the UV chromatogram and determine the retention time (t_R).
-
Sample Injection: Inject a small aliquot (~10-20 µL) of the final [¹⁸F]this compound solution.
-
Chromatographic Run: Run the following gradient program at a flow rate of 1.0 mL/min:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient from 5% B to 70% B
-
15-17 min: Linear gradient from 70% B to 95% B
-
17-20 min: 95% A, 5% B (re-equilibration)
-
-
Data Analysis:
-
Radiochemical Identity: The retention time of the main radioactive peak in the sample chromatogram must match the retention time of the UV peak from the reference standard (within ±5%).
-
Radiochemical Purity: Integrate the areas of all radioactive peaks in the radio-chromatogram. Calculate the percentage of the [¹⁸F]this compound peak relative to the total integrated radioactivity. The result must be ≥ 95%. Free [¹⁸F]Fluoride is expected to elute near the solvent front (typically < 3 minutes).
-
Protocol 5: Residual Solvent Analysis by Gas Chromatography (GC)
Objective: To quantify the amount of residual solvents from the synthesis process. Methodology:
-
Follow the general method outlined in the European Pharmacopoeia (Ph. Eur. 2.4.24) or USP <467> for the determination of residual solvents.
-
A static headspace gas chromatograph with a flame ionization detector (FID) is typically used.
-
Prepare calibration standards for expected solvents (e.g., ethanol, acetonitrile, DMSO) according to the pharmacopoeia guidelines.
-
Inject a known volume of the [¹⁸F]this compound final product into a sealed headspace vial.
-
Analyze the sample and quantify the solvent concentrations by comparing peak areas against the calibration curves.
-
Results must comply with the limits specified in Table 1.
Protocol 6: Sterility and Bacterial Endotoxin (B1171834) Testing
Objective: To ensure the final product is sterile and free from pyrogenic substances. Methodology:
-
Sterility Test: The test should be performed according to USP <71> or Ph. Eur. 2.6.1. Due to the short half-life of ¹⁸F, the test is typically initiated on a sample from the batch, and the product is released for use before the test is complete (parametric release), provided the synthesis and aseptic handling processes are fully validated.
-
Bacterial Endotoxin Test (LAL): The test must be performed on each batch before release. Use a Limulus Amebocyte Lysate (LAL) test kit according to USP <85> or Ph. Eur. 2.6.14. The endotoxin level must be below the limit specified in Table 1.
Visualizations
Caption: Figure 1. Quality Control Workflow for [¹⁸F]this compound Production
Caption: Figure 2. FAP Targeting by [¹⁸F]this compound
References
- 1. Synthesis and preclinical evaluation of novel 18F-labeled fibroblast activation protein tracers for positron emission tomography imaging of cancer-associated fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 中国放射性药物的研发进展及展望 [jnrc.xml-journal.net]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low radiochemical yield in AlF-PD-FAPI synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low radiochemical yield in AlF-PD-FAPI synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a typical radiochemical yield (RCY) for AlF-FAPI synthesis?
A1: Radiochemical yields for AlF-FAPI derivatives can vary depending on the specific precursor, synthesis method (manual vs. automated), and reaction conditions. Reported non-decay corrected yields for various FAPI derivatives range from approximately 26% to over 90%.[1][2][3][4][5] For example, an automated synthesis of [¹⁸F]AlF-NOTA-FAPI-04 reported a yield of 26.4 ± 1.5%, while a different study on [¹⁸F]AlF-H3RESCA-FAPI achieved a non-decay-corrected RCY of 86.1 ± 4.5%.
Q2: What are the most critical parameters influencing the radiochemical yield?
A2: The most critical parameters include pH, the molar ratio of aluminum chloride (AlCl₃) to the precursor, the amount of precursor, reaction temperature, and the purity of reagents and equipment. Maintaining metal-free conditions is also crucial for efficient labeling.
Q3: Why is the pH of the reaction mixture so important?
A3: The pH of the reaction buffer is critical for the efficient formation of the [¹⁸F]AlF complex and its subsequent chelation by the FAPI precursor. The optimal pH is typically in the weakly acidic range, with studies showing high yields at pH values between 4.0 and 5.0. Deviations from the optimal pH can lead to the formation of unwanted side products and a significant drop in radiochemical yield.
Q4: Can the reaction be performed at room temperature?
A4: While some AlF labeling of heat-sensitive biomolecules can be performed at room temperature, for many FAPI derivatives, heating is required to achieve high radiochemical yields. For instance, the synthesis of [¹⁸F]AlF-FAPI-74 involves heating at 95 °C for 15 minutes. However, other protocols for different FAPI precursors have been successful at room temperature.
Q5: What is the purpose of adding ascorbic acid?
A5: Ascorbic acid is added as an antioxidant to prevent radiolysis, which can damage the precursor and the final product, leading to a lower radiochemical yield. It is typically added at the final step, as it can lower the pH of the reaction mixture if added earlier.
Troubleshooting Guide for Low Radiochemical Yield
This guide addresses specific issues that can lead to low radiochemical yield during this compound synthesis.
Issue 1: Consistently Low Radiochemical Yield (<20%)
| Potential Cause | Recommended Action |
| Incorrect pH of Reaction Buffer | Verify the pH of the acetate (B1210297) or other buffer system used. The optimal pH is generally between 4.0 and 5.0. Prepare a fresh buffer solution if necessary. |
| Suboptimal Precursor or AlCl₃ Concentration | Optimize the amount of FAPI precursor and the molar ratio of AlCl₃ to the precursor. Refer to the tables below for reported optimal values. An excess of the chelator can sometimes reduce the radiochemical yield. |
| Metal Ion Contamination | Ensure all reagents are of high purity and that plasticware is used instead of metal tools to avoid interference from metal ions. Glassware should be thoroughly washed with metal-free water. |
| Inefficient [¹⁸F]Fluoride Trapping/Elution | Check the efficiency of the QMA (quaternary ammonium) cartridge for trapping and eluting the [¹⁸F]fluoride. The choice of eluent can impact the elution efficiency. |
| Precursor Degradation | Ensure proper storage of the FAPI precursor according to the manufacturer's instructions. If degradation is suspected, use a fresh batch of the precursor. |
Issue 2: Inconsistent or Unreproducible Yields
| Potential Cause | Recommended Action |
| Variability in Reaction Volume | Meticulously control the reaction volume to ensure reproducibility. Even small variations in volume can affect the concentration of reactants and lead to different yields. |
| Fluctuations in Reaction Temperature | Ensure consistent and accurate temperature control during the heating step. Use a calibrated heating block or water bath. |
| Inconsistent Timing of Reagent Addition | Standardize the timing and sequence of reagent addition for each synthesis. |
Data Presentation: Optimized Reaction Parameters
The following tables summarize quantitative data from various studies to guide the optimization of your synthesis protocol.
Table 1: Effect of pH on Radiochemical Yield
| FAPI Derivative | Buffer | pH | Radiochemical Yield (%) |
| [¹⁸F]AlF-NOTA-FAPI-04 | Acetate Buffer | 4.0 | Optimal |
| [¹⁸F]AlF-H3RESCA-FAPI | Not Specified | 4.0 | ~85 |
| [¹⁸F]AlF-H3RESCA-FAPI | Not Specified | 4.5 | ~90 |
| [¹⁸F]AlF-H3RESCA-FAPI | Not Specified | 5.0 | >95 |
| [¹⁸F]AlF-H3RESCA-FAPI | Not Specified | 5.5 | ~80 |
| [¹⁸F]AlF-H3RESCA-FAPI | Not Specified | 6.0 | ~70 |
Data extracted from multiple sources.
Table 2: Influence of Precursor and AlCl₃ Amounts on Radiochemical Yield
| FAPI Derivative | Precursor Amount (µg) | AlCl₃ to Precursor Molar Ratio | Radiochemical Yield (%) |
| [¹⁸F]AlF-NOTA-FAPI-04 | 150 | Not specified, 0.01 mg AlCl₃ used | 26.4 ± 1.5 |
| [¹⁸F]AlF-H3RESCA-FAPI | 20 | 0.58 | ~92 |
| [¹⁸F]AlF-H3RESCA-FAPI | 20 | 0.60 | ~90 |
| [¹⁸F]AlF-H3RESCA-FAPI | 50 | 0.58 | >95 |
| [¹⁸F]AlF-H3RESCA-FAPI | 100 | 0.58 | ~90 |
Data extracted from multiple sources.
Experimental Protocols
Detailed Methodology for [¹⁸F]AlF-H3RESCA-FAPI Synthesis
This protocol is based on a study that achieved a high radiochemical yield.
-
Preparation of Reagents:
-
Prepare a solution of AlCl₃ (1.07 mM) in the selected buffer (pH 5.0).
-
Prepare a solution of H3RESCA-FAPI precursor (0.1 mg/mL) in the same buffer.
-
-
Formation of [¹⁸F]AlF Complex:
-
To a reaction vial, add 10 µL of Na¹⁸F solution (37 MBq).
-
Add the appropriate volume of the AlCl₃ solution to achieve the desired molar ratio (e.g., 12 µL for a 0.58 molar ratio to 20 µg of precursor).
-
Incubate at room temperature for 5 minutes.
-
-
Radiolabeling Reaction:
-
Add 200 µL of the H3RESCA-FAPI precursor solution to the reaction vial.
-
Add an additional 300 µL of the buffer.
-
Allow the reaction to proceed for 15 minutes at room temperature.
-
-
Quality Control:
-
Determine the radiochemical yield and purity using High-Performance Liquid Chromatography (HPLC) with a C18 column and a gamma detector.
-
Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low radiochemical yield in this compound synthesis.
References
- 1. FAPI-04 PET/CT Using [18F]AlF Labeling Strategy: Automatic Synthesis, Quality Control, and In Vivo Assessment in Patient - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. FAPI-04 PET/CT Using [18F]AlF Labeling Strategy: Automatic Synthesis, Quality Control, and In Vivo Assessment in Patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation and pilot clinical study of [18F]AlF-labeled FAPI-tracer for PET imaging of cancer associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing AlF-PD-FAPI Radiolabeling: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing AlF-PD-FAPI radiolabeling conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters influencing the efficiency of AlF-FAPI radiolabeling?
A1: The most critical parameters for efficient [¹⁸F]AlF-labeling include the pH of the reaction buffer, the molar ratio of the FAPI precursor to aluminum chloride (AlCl₃), the amount of the precursor, reaction temperature, and the absence of interfering metal ions.[1][2][3] Maintaining metal-free conditions by using high-purity reagents and plastic labware is crucial.[1][2]
Q2: What is the optimal pH for AlF-FAPI radiolabeling?
A2: The optimal pH for AlF-FAPI radiolabeling is typically in the acidic range, generally between 4.0 and 5.0.[1][2] For instance, the optimal pH for labeling [¹⁸F]AlF-NOTA-FAPI-04 was found to be 4.0, while for [¹⁸F]AlF-H₃RESCA-FAPI, the highest yield was achieved at a pH of 5.0.[1][2][4][5] It is recommended to perform an optimization experiment to determine the ideal pH for your specific FAPI derivative.
Q3: Can AlF-FAPI radiolabeling be performed at room temperature?
A3: Yes, one of the advantages of the Al¹⁸F labeling strategy is that it can often be performed under mild conditions, including room temperature.[4][6] For example, [¹⁸F]AlF-H₃RESCA-FAPI can be successfully synthesized with high yields at room temperature, which simplifies the process and reduces the need for specialized heating equipment.[4] However, for other FAPI derivatives like [¹⁸F]AlF-NOTA-FAPI-04 and [¹⁸F]AlF-FAPI-74, heating may be required to achieve optimal yields.[2][7][8]
Q4: How can I prevent radiolysis of the FAPI precursor and the final product?
A4: Radiolysis can be a concern, especially with high batch radioactivity. The addition of a radical scavenger, such as ascorbic acid, to the reaction mixture can help prevent radiolysis and improve the radiochemical yield and purity.[1][2][9] It is often added at the final step of the synthesis.[1]
Q5: What is a typical synthesis time for AlF-FAPI radiotracers?
A5: The total synthesis time is generally rapid. For automated synthesis of tracers like [¹⁸F]AlF-NOTA-FAPI-04, the process can be completed in about 25-40 minutes.[1][2][10][11] The synthesis of [¹⁸F]AlF-H₃RESCA-FAPI takes approximately 20 minutes under optimal conditions.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Radiochemical Yield (RCY) | Suboptimal pH: The pH of the reaction buffer is outside the optimal range (typically 4.0-5.0). | Verify the pH of your buffer. Perform small-scale experiments to test a range of pH values (e.g., 4.0, 4.5, 5.0, 5.5) to find the optimum for your specific FAPI precursor.[4][5] |
| Incorrect Precursor to Al³⁺ Ratio: The molar ratio of the FAPI precursor to aluminum chloride is not optimized. | Optimize the molar ratio of AlCl₃ to the precursor. For example, a ratio of 0.58 was found to be optimal for H₃RESCA-FAPI.[4][5] | |
| Metal Ion Contamination: Trace metal impurities can compete with the Al¹⁸F complex for the chelator. | Ensure all reagents are of high purity and metal-free. Use plastic tools and reaction vessels instead of metal ones.[1][2] | |
| Radiolysis: The high radioactivity may be degrading the precursor or the labeled product. | Add a radical scavenger like ascorbic acid to the reaction mixture or the final formulation.[1][2][9] | |
| Suboptimal Temperature: The reaction temperature may be too low or too high for the specific FAPI derivative. | Optimize the reaction temperature. While some FAPI tracers can be labeled at room temperature, others may require heating (e.g., 60°C, 95°C, or 130°C).[2][3][4][7][8] | |
| Low Radiochemical Purity (RCP) | Formation of Radioactive By-products: Side reactions can lead to the formation of impurities. | The addition of ascorbic acid can help prevent side reactions.[9] Ensure proper purification of the final product using methods like cartridge purification (e.g., HLB cartridge), which is often simpler and more reliable for automated synthesis than HPLC.[1][2] |
| Incomplete Labeling: The reaction has not gone to completion. | Increase the reaction time or adjust other parameters like temperature and precursor amount. | |
| Poor Reproducibility | Inconsistent Reagent Preparation: Variations in the concentration or quality of reagents. | Prepare fresh reagents and accurately measure all components. Use a validated and standardized protocol. |
| Variability in Manual Synthesis: Subjective factors in a manual process can lead to inconsistencies. | Consider using an automated synthesis module (e.g., AllinOne) for higher reliability and less user-dependent variability.[1][2][10] |
Quantitative Data Summary
Table 1: Optimized Radiolabeling Conditions for Various AlF-FAPI Tracers
| Tracer | Precursor Amount | AlCl₃ Amount / Ratio | Buffer/pH | Temperature | Time | Radiochemical Yield (RCY) | Radiochemical Purity (RCP) | Reference |
| [¹⁸F]AlF-H₃RESCA-FAPI | 50 µg | Molar ratio to precursor: 0.58 | Acetate (B1210297) / 5.0 | Room Temp | ~20 min | 92.4 ± 2.4% (decay-corrected) | >95% | [4] |
| [¹⁸F]AlF-NOTA-FAPI-04 | 0.15 mg | 0.01 mg | Acetate / 4.0 | 130°C | ~25 min | 26.4 ± 1.5% (decay-corrected) | >99% | [1][2][10] |
| [¹⁸F]AlF-P16-093 | 46 nmol | 40 nmol | 50% EtOH / 5.0 | 60°C | 15 min | 54.4 ± 4.4% (non-decay-corrected) | ≥95% | [3] |
| [¹⁸F]AlF-FAPI-74 | 60 µg | 6 µL of 10 mM AlCl₃ | NaOAc / 3.9 | 95°C | 15 min | 37.0 ± 4.3% | ≥97% | [7][8][9][11] |
| [¹⁸F]AlF-P-FAPI | Not Specified | Not Specified | Not Specified | Not Specified | 40 ± 2 min | 32 ± 6% (non-decay-corrected) | Not Specified | [12] |
Experimental Protocols
Manual Radiolabeling of [¹⁸F]AlF-H₃RESCA-FAPI[4][5]
This protocol is based on the optimization for [¹⁸F]AlF-H₃RESCA-FAPI, which achieves high yields at room temperature.
-
Preparation of [¹⁸F]Fluoride: Trap aqueous [¹⁸F]fluoride on a QMA cartridge.
-
Elution: Elute the [¹⁸F]fluoride from the cartridge.
-
Formation of Al¹⁸F Complex: To the [¹⁸F]fluoride solution, add an AlCl₃ solution (prepared in a 0.2 M buffer solution). Incubate the mixture at room temperature for 5 minutes.
-
Labeling Reaction: Add the buffer solution (pH 5.0) and the H₃RESCA-FAPI precursor solution to the Al¹⁸F complex mixture. Allow the reaction to proceed for 15 minutes at room temperature.
-
Purification: Purify the reaction mixture using a suitable solid-phase extraction (SPE) cartridge.
-
Quality Control: Analyze the final product for radiochemical purity using radio-HPLC.
Automated Radiolabeling of [¹⁸F]AlF-NOTA-FAPI-04[1][2][10]
This protocol describes a typical automated synthesis process using a module like the AllinOne system.
-
Trapping [¹⁸F]Fluoride: Transfer the cyclotron-produced [¹⁸F]fluoride to the synthesis module and trap it on a QMA cartridge.
-
Elution and Drying: Elute the [¹⁸F]fluoride into the reactor and dry the mixture under vacuum.
-
Reagent Addition: Add the NOTA-FAPI-04 precursor in anhydrous acetonitrile, acetate buffer (pH 4.0), and the aluminum chloride solution to the reactor.
-
Heating: Heat the reaction mixture (e.g., at 130°C for 8 minutes).
-
Purification: After cooling, dilute the mixture and pass it through an HLB cartridge. Wash the cartridge to remove impurities.
-
Final Formulation: Elute the purified product with ethanol (B145695) and formulate it in saline, potentially containing ascorbic acid. Pass the final solution through a sterile 0.22 µm filter.
-
Quality Control: Perform quality control using HPLC to determine radiochemical purity and specific activity.
Visualizations
Caption: A generalized experimental workflow for this compound radiolabeling.
Caption: A decision tree for troubleshooting low radiochemical yield in AlF-FAPI labeling.
Caption: The two-step reaction pathway for the Al¹⁸F radiolabeling of a FAPI tracer.
References
- 1. FAPI-04 PET/CT Using [18F]AlF Labeling Strategy: Automatic Synthesis, Quality Control, and In Vivo Assessment in Patient - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | FAPI-04 PET/CT Using [18F]AlF Labeling Strategy: Automatic Synthesis, Quality Control, and In Vivo Assessment in Patient [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Evaluation of a Novel [18F]AlF-H3RESCA-FAPI Radiotracer Targeting Fibroblast Activation Protein [mdpi.com]
- 5. Design, Synthesis, and Biological Evaluation of a Novel [18F]AlF-H3RESCA-FAPI Radiotracer Targeting Fibroblast Activation Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fibroblast activation protein targeting radiopharmaceuticals: From drug design to clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FAPI-74 PET/CT Using Either 18F-AlF or Cold-Kit 68Ga Labeling: Biodistribution, Radiation Dosimetry, and Tumor Delineation in Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. One-pot and one-step automated radio-synthesis of [18F]AlF-FAPI-74 using a multi purpose synthesizer: a proof-of-concept experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Preclinical evaluation and pilot clinical study of [18F]AlF-labeled FAPI-tracer for PET imaging of cancer associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Reasons for high background signal in AlF-PD-FAPI PET images
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address high background signals in AlF-PD-FAPI PET images.
Frequently Asked Questions (FAQs)
Q1: What are the common physiological reasons for high background signals in this compound PET images?
A1: High background signals can arise from the physiological expression of Fibroblast Activation Protein (FAP) in various non-cancerous tissues and processes. FAP is not exclusively expressed in cancer-associated fibroblasts (CAFs); it is also present in activated fibroblasts involved in tissue remodeling, wound healing, inflammation, and fibrosis[1][2]. This can lead to tracer uptake in sites of:
-
Degenerative diseases: Osteoarthritis and degenerative lesions in joints and vertebral bones are common sites of FAPI uptake[3][4][5].
-
Inflammation and Fibrosis: Conditions such as pancreatitis, liver fibrosis, and inflammatory lesions can show significant FAPI tracer accumulation.
-
Wound Healing: Recent surgical sites or injuries can exhibit high FAPI uptake due to the role of fibroblasts in the healing process.
-
Hormone-Responsive Organs: The uterus, particularly in premenopausal women, and mammary glands can show physiological FAPI uptake.
-
Other Tissues: The biliary system, pancreas, bladder, bilateral submandibular glands, and thyroid can also show physiological uptake. For instance, [18F]AlF-NOTA-FAPI-04 has demonstrated notable physiological uptake in the gallbladder and biliary tract system.
Q2: Can the radiotracer itself contribute to high background signals?
A2: Yes, aspects related to the radiotracer can lead to increased background.
-
In vivo Defluorination: Although reported to be limited for tracers like [18F]AlF-NOTA-FAPI-04, some degree of defluorination can lead to increased bone uptake, which might be perceived as a high background signal. High bone uptake is a known characteristic of many 18F-labeled tracers.
-
Pharmacokinetics: Different FAPI tracers have distinct pharmacokinetic profiles. For example, [18F]FAPI-74 was noted to have a moderately higher blood-pool uptake compared to some 68Ga-labeled FAPIs, which could contribute to background signal at early imaging time points.
-
Radiochemical Purity: Impurities in the radiotracer preparation can lead to non-specific binding and increased background. It is crucial to ensure high radiochemical purity (>95%) before injection.
Q3: How does the imaging protocol affect background signal?
A3: The imaging protocol is critical for obtaining high-quality images with low background.
-
Uptake Time: The time between tracer injection and scanning is a key parameter. For many FAPI tracers, an uptake time of 1 hour is considered optimal for achieving good tumor-to-background ratios. Shorter uptake times might result in higher background due to more tracer remaining in the blood pool and non-target tissues.
-
Patient Preparation: Unlike FDG-PET, FAPI-PET does not typically require fasting as tracer kinetics are independent of blood glucose levels. However, specific preparations can help reduce physiological uptake in certain organs. For example, one study found that milk and fat intake significantly reduced the physiological uptake of [18F]AlF-NOTA-FAPI-04 in the gallbladder. Patients should also be instructed to void before the scan to minimize artifacts from bladder activity.
Q4: What are some common image artifacts that can be mistaken for high background signal?
A4: Technical artifacts during PET/CT acquisition can mimic high background or create false positives. These include:
-
Attenuation Correction Artifacts: The use of CT for attenuation correction can introduce errors. High-density materials like metal implants or oral/intravenous contrast agents can lead to an overestimation of tracer uptake in adjacent areas.
-
Respiratory Motion: Mismatches between the CT scan (often a snapshot in time) and the PET scan (acquired over several minutes) due to breathing can cause misregistration artifacts, particularly in the chest and upper abdomen.
-
Truncation Artifacts: This occurs if the patient's body extends beyond the CT field of view. The missing attenuation information can lead to an underestimation of tracer activity at the edges of the image.
Troubleshooting Guide
If you are experiencing high background signals in your this compound PET images, follow this troubleshooting workflow.
Troubleshooting Workflow for High Background Signal
Caption: A flowchart for troubleshooting high background signals in FAPI PET imaging.
Quantitative Data Summary
The biodistribution of FAPI tracers varies. Understanding the expected physiological uptake is key to differentiating it from background noise.
Table 1: Standardized Uptake Values (SUV) in Normal Organs for 18F-labeled FAPI Tracers
| Organ | [18F]FAPI-74 (SUVmean at 1h) | [18F]AlF-NOTA-FAPI-04 (SUVmean) |
| Brain | 0.1 | - |
| Liver | 1.4 | 1.5 - 2.0 |
| Kidneys | 2.5 | - |
| Pancreas | 1.2 | 2.0 - 3.0 |
| Spleen | 0.9 | - |
| Muscle | 0.5 | - |
| Blood Pool (Aorta) | 1.6 | - |
| Gallbladder | - | 2.19 (with fat intake) |
| Gallbladder | - | 10.04 (without fat intake) |
| Small Intestine | - | ~2.0 |
Note: SUV values can vary based on the specific tracer, patient population, and quantification methodology.
Table 2: Common Non-Malignant Findings with 68Ga-FAPI PET and their Frequency
| Finding | Frequency in Patients | Mean SUVmax |
| Degenerative Lesions (Joints/Bones) | 51.6% | 7.7 ± 2.9 |
| Head-and-Neck Findings (e.g., Salivary Glands) | 45.1% | - |
| Uterine Uptake (in women) | 66.7% | 12.2 ± 7.3 |
Note: While this data is for 68Ga-FAPI, similar patterns of non-specific uptake are expected with 18F-AlF-FAPI tracers due to the shared targeting mechanism.
Experimental Protocols
Protocol 1: Standard Patient Preparation and Imaging for this compound PET/CT
-
Patient Identification: Confirm patient identity and study eligibility.
-
Pre-injection Preparation:
-
No fasting is generally required.
-
For studies targeting abdominal/pelvic regions, consider a high-fat meal (e.g., milk) 30 minutes prior to injection to promote gallbladder emptying and reduce physiological uptake in the biliary system.
-
Ensure adequate hydration. Encourage the patient to drink water.
-
Have the patient void immediately before the scan to reduce bladder activity.
-
-
Radiotracer Administration:
-
Administer the this compound tracer (e.g., 259 ± 26 MBq for [18F]FAPI-74) via intravenous injection.
-
Record the exact dose and time of injection.
-
-
Uptake Phase:
-
An uptake period of 60 minutes is recommended for optimal tumor-to-background contrast.
-
The patient should rest comfortably during this period to avoid tracer accumulation in muscles.
-
-
Image Acquisition:
-
Position the patient on the scanner bed, typically supine with arms raised above the head to avoid truncation artifacts.
-
Perform a low-dose CT scan for attenuation correction and anatomical localization.
-
Acquire the PET scan, typically covering from the skull base to the mid-thigh.
-
-
Image Reconstruction:
-
Reconstruct PET images using an iterative algorithm (e.g., OSEM) with corrections for attenuation, scatter, and randoms.
-
Signaling Pathway and Biological Basis
FAP Expression in Health and Disease
The underlying cause of much of the "background" signal is the biological role of FAP. It is not a cancer-specific antigen but rather a marker of activated fibroblasts, which are key players in multiple physiological and pathological processes.
Caption: The role of fibroblast activation in driving FAP expression and FAPI-PET signals.
References
- 1. SNMMI Procedure Standard/EANM Practice Guideline for Fibroblast Activation Protein (FAP) PET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FAPI PET/CT Imaging—An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pitfalls and Common Findings in 68Ga-FAPI PET: A Pictorial Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
How to reduce off-target uptake of AlF-PD-FAPI
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce off-target uptake of AlF-PD-FAPI (AlF-NOTA-FAPI).
Troubleshooting Guide
High off-target uptake of this compound can obscure the signal from the intended target, leading to difficulties in image interpretation and quantification. This guide provides a systematic approach to troubleshoot and mitigate common issues of off-target uptake.
Issue: High background signal and low tumor-to-background ratio.
High background signal can be a significant issue in PET imaging, potentially masking the specific uptake in the tumor.[1] This can be particularly challenging in organs that exhibit physiological uptake of the tracer.[2][3]
Troubleshooting Workflow
Caption: Troubleshooting workflow for high background signal.
Frequently Asked Questions (FAQs)
Q1: Which organs typically show high physiological uptake of this compound?
A1: Several organs and tissues can exhibit physiological uptake of this compound, which may be misinterpreted as off-target binding. The highest uptake is commonly observed in the urinary and biliary tract systems.[2] Moderate to high uptake can also be seen in the gallbladder, uterus, submandibular glands, and renal pelvis.[4] Tissues with moderate uptake include the pancreas, thyroid, and intestine.
Q2: I am observing very high uptake in the gallbladder. Is this expected and can it be reduced?
A2: Yes, high uptake in the gallbladder is a known characteristic of [18F]AlF-NOTA-FAPI-04 imaging. This can be a limitation when assessing lesions in or near the gallbladder. A recent study has shown that consumption of milk (e.g., 250 mL) about 10 minutes after tracer injection can significantly reduce the physiological uptake of [18F]AlF-NOTA-FAPI-04 in the gallbladder. This intervention may enhance the diagnostic accuracy for gallbladder cancer.
Q3: We have noticed variable but sometimes intense uptake in the uterus of female subjects. What could be the cause?
A3: High physiological uptake of FAPI tracers in the uterus is well-documented. This uptake can be influenced by the menstrual cycle, with higher uptake observed during the luteal phase compared to menopause. When conducting studies with female participants, it is advisable to record the menstrual cycle phase to better interpret uterine uptake.
Q4: What is the recommended imaging timepoint after injection of this compound to achieve a good tumor-to-background ratio?
A4: this compound generally shows fast tumor uptake and rapid clearance from the body. High-contrast images can often be obtained as early as 1 hour post-injection. However, optimizing the imaging timepoint can help improve the tumor-to-background ratio by allowing for further clearance from non-target tissues. For some FAPI tracers, delayed imaging at 2 or 4 hours post-injection has been performed. The optimal time may vary depending on the specific tumor type and location. Dynamic PET/CT imaging can also be valuable to understand the tracer kinetics and determine the optimal imaging window.
Q5: Can this compound accumulate in non-cancerous tissues or benign lesions?
A5: Yes, it is important to be aware that FAP is not exclusively expressed in cancer-associated fibroblasts. FAP expression is also upregulated in various non-malignant conditions involving tissue remodeling, such as wound healing, inflammation, and fibrosis. Therefore, uptake of this compound can be observed in benign lesions, areas of inflammation (like thyroiditis or arthritis), and recent surgical sites. Careful correlation with anatomical imaging (CT or MRI) and clinical history is crucial to differentiate between malignant and benign uptake.
Data on Physiological Uptake
The following table summarizes the standardized uptake values (SUV) of [18F]AlF-NOTA-FAPI-04 in various normal organs, providing a reference for expected physiological uptake.
| Organ/Tissue | SUVmax (Mean ± SD) | SUVmean (Mean ± SD) | Reference |
| High Uptake | |||
| Gallbladder (Control) | - | 10.04 ± 9.66 | |
| Gallbladder (Milk) | - | 2.19 ± 2.01 | |
| Uterus | 11.8 ± 7.7 | - | |
| Renal Pelvis | 4.01 - 5.75 (range) | 2.92 - 4.22 (range) | |
| Submandibular Gland | 4.01 - 5.75 (range) | 2.92 - 4.22 (range) | |
| Moderate Uptake | |||
| Pancreas | 3.0 - 8.0 (range) | - | |
| Thyroid | 3.0 - 8.0 (range) | - | |
| Intestine | 3.0 - 8.0 (range) | - | |
| Low Uptake | |||
| Liver | - | 1.1 ± 0.2 | |
| Brain | - | 0.1 ± 0.0 | |
| Bone Marrow | - | 0.9 ± 0.1 |
Experimental Protocols
Protocol for Reducing Gallbladder Uptake
This protocol is based on findings that milk consumption can reduce the physiological uptake of [18F]AlF-NOTA-FAPI-04 in the gallbladder.
Objective: To reduce physiological FAPI tracer uptake in the gallbladder to improve image quality and diagnostic accuracy for lesions in the upper abdomen.
Procedure:
-
Administer the standard dose of [18F]AlF-NOTA-FAPI-04 intravenously to the patient.
-
10 ± 5 minutes after the tracer injection, instruct the patient to consume 250 mL of milk.
-
Proceed with the PET/CT scan at the planned imaging timepoint (e.g., 60 minutes post-injection).
-
For comparison, a control group of patients would not consume milk after tracer administration.
-
Quantify the tracer uptake in the gallbladder, liver, small intestine, and pancreas using SUVmean.
Workflow for Gallbladder Uptake Reduction Protocol
Caption: Experimental workflow for reducing gallbladder uptake.
General Biodistribution Study Protocol (Preclinical)
This protocol outlines a general procedure for assessing the biodistribution of this compound in a preclinical tumor model.
Objective: To determine the uptake and clearance of this compound in various organs and the tumor over time.
Procedure:
-
Animal Model: Utilize a suitable tumor-bearing animal model (e.g., xenograft mice with U87MG tumors).
-
Tracer Administration: Inject a known amount of this compound (e.g., 50 µCi) intravenously into each animal.
-
Timepoints: Euthanize groups of animals (n=3-5 per group) at various time points post-injection (e.g., 20, 40, 60, 120, 240 minutes).
-
Organ Harvesting: Dissect and collect major organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, intestine, muscle, bone, and tumor).
-
Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculation: Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ at each timepoint.
Workflow for Preclinical Biodistribution Study
Caption: Workflow for a preclinical biodistribution study.
References
- 1. FAPI PET/CT Imaging—An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. info.isotopia-global.com [info.isotopia-global.com]
- 3. Comparison of physiological uptake of normal tissues in patients with cancer using 18F-FAPI-04 and 18F-FAPI-42 PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of physiological uptake of normal tissues in patients with cancer using 18F-FAPI-04 and 18F-FAPI-42 PET/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing AlF-PD-FAPI instability in vitro and in vivo
Welcome to the technical support center for AlF-PD-FAPI. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound in vitro and in vivo.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a tracer used for Positron Emission Tomography (PET) imaging. It targets the Fibroblast Activation Protein (FAP), which is overexpressed in the microenvironment of a wide variety of tumors. The "AlF" component refers to the use of Aluminum Fluoride ([¹⁸F]AlF) for radiolabeling with Fluorine-18, a positron-emitting radionuclide with a convenient half-life of approximately 110 minutes. This allows for centralized production and distribution. Its primary application is in oncological imaging to detect primary tumors and metastases.
Q2: What are the common stability concerns for AlF-labeled FAPI tracers?
A2: The primary stability concerns for AlF-labeled FAPI tracers are in vitro and in vivo stability. In vitro, the tracer should remain intact in buffers and serum during experimental procedures. In vivo, the main concern is defluorination, where the ¹⁸F radionuclide detaches from the tracer, leading to non-specific uptake in bones, which can compromise image quality and interpretation. Another aspect is metabolic stability, as degradation of the tracer can alter its pharmacokinetic profile and targeting specificity.[1][2][3]
Q3: How does the stability of AlF-labeled FAPI tracers compare to ⁶⁸Ga-labeled counterparts?
A3: Both ¹⁸F- and ⁶⁸Ga-labeled FAPI tracers have shown promise in clinical imaging. [¹⁸F]AlF-labeled tracers like [¹⁸F]AlF-NOTA-FAPI-04 have demonstrated high in vivo stability with limited defluorination, comparable to many ⁶⁸Ga-labeled FAPI tracers.[1][2] The longer half-life of ¹⁸F (109.8 min) compared to ⁶⁸Ga (67.7 min) is a significant logistical advantage, allowing for more flexible scheduling and distribution to centers without an on-site cyclotron.[2][4]
Q4: What is the expected biodistribution of a stable AlF-FAPI tracer?
A4: A stable AlF-FAPI tracer should exhibit high and specific uptake in FAP-expressing tissues, such as tumors.[1] Physiological uptake is typically observed in the biliary system and bladder, as these are routes of excretion.[2][4] Low uptake is expected in most other organs and tissues, including blood, muscle, and importantly, bone.[1][2] High bone uptake is indicative of in vivo defluorination.
Troubleshooting Guides
Issue 1: High Background Signal or Poor Image Contrast in Vivo PET Imaging
| Possible Cause | Troubleshooting Step | Success Indicator |
| In vivo instability/defluorination | 1. Quality Control: Perform radio-HPLC analysis of the injected tracer to ensure radiochemical purity is >95%.2. Plasma Stability Assay: Analyze blood samples post-injection at various time points by radio-HPLC to check for tracer degradation or defluorination.3. Optimize Radiolabeling: Re-evaluate the radiolabeling protocol, ensuring optimal pH (around 4.0-5.0), precursor-to-Al³⁺ ratio, and temperature to minimize impurities that could lead to instability.[2][5] | High radiochemical purity confirmed. Minimal (<5%) degradation products or free [¹⁸F]fluoride detected in plasma within the imaging timeframe. |
| Non-specific uptake | 1. Blocking Study: Co-inject a molar excess of unlabeled FAPI ligand (e.g., DOTA-FAPI-04) with the radiotracer.[6][7] 2. Check FAP Expression: Confirm FAP expression in your tumor model using immunohistochemistry (IHC) or western blot. | Significant reduction in tumor uptake in the presence of the blocking agent confirms FAP-specific binding.[6] FAP expression is confirmed in the target tissue. |
| Suboptimal Imaging Time-Point | 1. Dynamic Imaging: Perform dynamic PET scans over a period (e.g., 10 min to 3 hours post-injection) to determine the time point with the best tumor-to-background ratio.[8][9] For many FAPI tracers, 1 hour post-injection provides optimal contrast.[1][8] | Identification of a time-point where tumor uptake is high while background activity in surrounding tissues has cleared. |
Issue 2: Low Radiochemical Yield or Purity during Synthesis
| Possible Cause | Troubleshooting Step | Success Indicator |
| Suboptimal Reaction pH | The pH is critical for the [¹⁸F]AlF labeling method. Ensure the reaction buffer maintains a pH between 4.0 and 5.5.[2][5] | Radiochemical yield increases to expected levels (e.g., >25-50% non-decay corrected).[2][10] |
| Incorrect Reagent Ratios | Optimize the molar ratio of the FAPI precursor to aluminum chloride (AlCl₃). Critical ratios have been reported for efficient labeling.[2][5] | Improved radiochemical purity (>95%) and yield. |
| Radiolysis | For high radioactivity batches, radiolysis can degrade the tracer. Add a radical scavenger like ascorbic acid to the final formulation.[2] | Increased stability of the final product, with radiochemical purity remaining high over several hours.[4][11] |
| Impure Reagents/Water | Use high-purity reagents and metal-free water and tools to avoid interference with the labeling reaction. | Consistent and reproducible high radiochemical yields. |
Data Summary
Table 1: In Vitro and In Vivo Stability of Various FAPI Tracers
| Tracer | In Vitro Stability (2h, PBS/Serum) | In Vivo Stability (Parent Compound at 60 min p.i.) | Key Findings | Reference |
| [¹⁸F]AlF-NOTA-FAPI-04 | >98% stable | High stability, limited defluorination (Bone SUVmax ~0.5 at 1h) | Shows favorable pharmacokinetics and high tumor accumulation. | [1][2] |
| [¹⁸F]AlF-P-FAPI | >95% stable | >95% stable | Higher tumor uptake and lower cellular efflux compared to [¹⁸F]FAPI-42. | [10] |
| [¹⁸F]FAPI-42 | >95% stable | Poor stability (~12% parent compound) | Significant in vivo degradation observed. | [10] |
| [¹⁸F]AlF-FAPI-74 | Stable in human serum for 4h | Good tumor-to-background ratios due to preferred renal excretion. | Chosen for clinical imaging due to fast clearance and low background. | [9] |
| [¹⁷⁷Lu]Lu-FAPI-21 / -46 | Stable in human serum for 24h | N/A (Therapeutic) | No radioactive degradation products detected. | [12] |
Table 2: Comparative Tumor Uptake of Different FAPI Tracers in Preclinical Models
| Tracer | Tumor Model | Tumor Uptake (%ID/g at 1h p.i.) | Tumor-to-Background Ratio (TBR) | Reference |
| [¹⁸F]AlF-P-FAPI | A549-FAP | 7.0 ± 1.0 | Significantly higher than comparator tracers | [10][13] |
| [¹⁸F]FAPI-42 | A549-FAP | 3.2 ± 0.6 | Lower than [¹⁸F]AlF-P-FAPI | [10][13] |
| [⁶⁸Ga]Ga-FAPI-04 | A549-FAP | 2.7 ± 0.5 | Lower than [¹⁸F]AlF-P-FAPI | [10][13] |
| [¹⁸F]AlF-NOTA-FAPI-04 | 4T1 Breast Cancer | SUVmax: 5.7 | High contrast images | [1] |
Experimental Protocols
Protocol 1: Automated Radiosynthesis of [¹⁸F]AlF-NOTA-FAPI-04
This protocol is adapted from methodologies described for automated synthesis modules (e.g., AllinOne).[2][4]
-
[¹⁸F]Fluoride Trapping: Load aqueous [¹⁸F]fluoride onto a QMA (quaternary ammonium) cartridge.
-
Elution: Elute the [¹⁸F]fluoride from the cartridge into the reactor using a saline solution.
-
Complexation Reaction:
-
Add aluminum chloride (AlCl₃) solution to the reactor containing [¹⁸F]fluoride.
-
Add the NOTA-FAPI precursor dissolved in an appropriate buffer (e.g., acetate (B1210297) buffer, pH 4.0).
-
Heat the reaction mixture at 100-105°C for 15 minutes.
-
-
Purification:
-
Pass the crude reaction mixture through a C18 cartridge to trap the labeled product.
-
Wash the C18 cartridge with water to remove unreacted [¹⁸F]fluoride and other polar impurities.
-
-
Final Product Elution: Elute the purified [¹⁸F]AlF-NOTA-FAPI-04 from the C18 cartridge with ethanol, followed by formulation in a sterile saline solution, optionally containing a stabilizer like ascorbic acid.
-
Quality Control: Analyze the final product using radio-HPLC to determine radiochemical purity and specific activity.
Protocol 2: In Vitro Serum Stability Assay
This protocol is based on methods for assessing tracer stability in biological matrices.[9][12]
-
Incubation: Add a known amount of purified this compound (e.g., 5 MBq) to fresh human or mouse serum (e.g., 300-500 µL).
-
Temperature Control: Incubate the mixture in a water bath at 37°C.
-
Time Points: Collect aliquots (e.g., 20-50 µL) at various time points (e.g., 10, 30, 60, 120 minutes).
-
Protein Precipitation: To each aliquot, add a 2x volume of cold acetonitrile (B52724) to precipitate serum proteins.
-
Centrifugation: Centrifuge the samples (e.g., at 10,000 g for 5 minutes) to pellet the precipitated proteins.
-
Analysis: Collect the supernatant and analyze it using radio-HPLC to quantify the percentage of the intact parent tracer versus any degradation products or free [¹⁸F]fluoride.
Visualizations
Caption: Troubleshooting workflow for high background signal in PET.
Caption: Overview of the AlF-FAPI synthesis and quality control process.
References
- 1. FAPI-04 PET/CT Using [18F]AlF Labeling Strategy: Automatic Synthesis, Quality Control, and In Vivo Assessment in Patient - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | FAPI-04 PET/CT Using [18F]AlF Labeling Strategy: Automatic Synthesis, Quality Control, and In Vivo Assessment in Patient [frontiersin.org]
- 3. Matrix-independent screening of defluorination in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Biological Evaluation of a Novel [18F]AlF-H3RESCA-FAPI Radiotracer Targeting Fibroblast Activation Protein | MDPI [mdpi.com]
- 6. Design, Synthesis, and Biological Evaluation of a Novel [18F]AlF-H3RESCA-FAPI Radiotracer Targeting Fibroblast Activation Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [18F]AlF-ND-bisFAPI PET imaging of fibroblast activation protein as a biomarker to monitor the progression of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FAPI-74 PET/CT Using Either 18F-AlF or Cold-Kit 68Ga Labeling: Biodistribution, Radiation Dosimetry, and Tumor Delineation in Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 18F-labeled tracers targeting fibroblast activation protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical evaluation and pilot clinical study of [18F]AlF-labeled FAPI-tracer for PET imaging of cancer associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FAPI-04 PET/CT Using [18F]AlF Labeling Strategy: Automatic Synthesis, Quality Control, and In Vivo Assessment in Patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of Fibroblast Activation Protein–Targeted Radiotracers with Improved Tumor Retention - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical evaluation and pilot clinical study of [18F]AlF-labeled FAPI-tracer for PET imaging of cancer associated fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Automated Synthesis of FAPI Tracers
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the automated synthesis of Fibroblast Activation Protein Inhibitor (FAPI) tracers. The information is tailored for researchers, scientists, and drug development professionals to navigate challenges encountered during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the automated synthesis of FAPI tracers, offering potential causes and actionable solutions in a question-and-answer format.
Problem: Low Radiochemical Yield (RCY)
Q: My automated synthesis of [68Ga]Ga-FAPI-46 is resulting in a low radiochemical yield. What are the common causes and how can I troubleshoot this?
A: Low radiochemical yield in the automated synthesis of [68Ga]Ga-FAPI-46 can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Precursor Amount | The amount of the FAPI precursor is critical. For [68Ga]Ga-FAPI-46, optimal results have been reported with precursor amounts around 20 µg.[1] Consider performing optimization studies with varying precursor amounts (e.g., 10-50 µg) to determine the ideal quantity for your specific setup.[2] |
| Inefficient Gallium-68 Trapping and Elution | Ensure the cation-exchange cartridge (e.g., SCX) is functioning correctly. Inadequate trapping of 68Ga from the generator eluate or incomplete elution can significantly lower the available radionuclide for labeling. Check the cartridge specifications and consider replacing it if performance degrades. |
| Incorrect Reaction pH | The pH of the reaction mixture is crucial for efficient chelation of Gallium-68. For [68Ga]Ga-FAPI-46, a pH range of 3.5-4.5 is generally recommended.[2][3] Verify the pH of your buffer solution and ensure it brings the final reaction mixture to the optimal range. |
| Inadequate Heating | The labeling reaction is temperature-dependent. Most protocols specify heating at 90-98°C for a set duration (e.g., 4-10 minutes).[2][4] Verify that your synthesis module's heating block is reaching and maintaining the target temperature. |
| Radiolysis | The presence of radical species can lead to the degradation of the tracer. The addition of a radical scavenger, such as ascorbic acid, to the reaction mixture or final product formulation can help mitigate this issue and improve radiochemical purity.[4][5] |
| Issues with Solid Phase Extraction (SPE) Purification | The choice of SPE cartridge for the final purification step can impact recovery. Different cartridges (e.g., Strata X, C18 plus Sep-Pak) may have varying efficiencies.[3] It is advisable to test different cartridges to find the one that provides the best recovery for your specific tracer and formulation. |
Troubleshooting Workflow for Low RCY
Caption: A logical workflow for troubleshooting low radiochemical yield in automated FAPI tracer synthesis.
Problem: Impurities in the Final Product
Q: My final FAPI tracer product shows significant radiochemical impurities on the HPLC chromatogram. What are the likely sources of these impurities and how can I minimize them?
A: Radiochemical impurities in the final product can compromise the quality and safety of the tracer. Identifying and eliminating the source of these impurities is essential.
Potential Sources and Solutions:
| Potential Source | Troubleshooting Steps |
| Unchelated ("Free") Radionuclide | This can be due to incomplete reaction or suboptimal labeling conditions (see "Low Radiochemical Yield" section). Ensure optimal precursor amount, pH, and temperature. For [68Ga]Ga-FAPI tracers, free 68Ga can be a common impurity.[2] |
| Formation of Gallium-68 Colloids | At certain pH values, Gallium-68 can form colloidal species that will not react with the precursor. This can be checked using radio-TLC.[2] Maintaining the correct pH throughout the process is critical. |
| Radiolysis of the Tracer | As mentioned previously, radiolysis can lead to degradation products. The use of ascorbic acid or other stabilizers can minimize the formation of these impurities.[4] |
| Ineffective Purification | The SPE purification step is designed to remove unreacted starting materials and impurities. If the cartridge is not properly conditioned or if the wrong type of cartridge is used, purification will be incomplete. Refer to published protocols for recommended SPE cartridges and conditioning procedures.[3] |
| Metal Ion Contamination | For [18F]AlF-labeling strategies, contamination with other metal ions can compete with aluminum for the chelator, leading to impurities. It is crucial to use high-purity reagents and metal-free labware.[6] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the automated synthesis of FAPI tracers.
Q1: What are the key differences in the automated synthesis of 68Ga-labeled and 18F-labeled FAPI tracers?
A1: The primary differences lie in the source of the radionuclide and the labeling chemistry.
| Parameter | 68Ga-labeled FAPI Tracers | 18F-labeled FAPI Tracers |
| Radionuclide Source | Typically eluted from a 68Ge/68Ga generator.[2] | Produced in a cyclotron. |
| Labeling Chemistry | Direct chelation of 68Ga3+ by a chelator (e.g., DOTA) on the FAPI precursor, usually at elevated temperatures.[2] | Often involves a multi-step process, such as the [18F]AlF strategy, where [18F]fluoride is first complexed with aluminum, and this complex is then chelated by the precursor.[6] |
| Synthesis Time | Generally shorter, with automated syntheses often completed in under 30 minutes.[3] | Can be longer due to the multiple steps involved, although one-pot methods are being developed.[7] |
| Challenges | Ensuring efficient elution from the generator and preventing the formation of 68Ga colloids. | Avoiding metal ion contamination and optimizing the two-step labeling reaction.[6] |
Q2: Which automated synthesis platforms are commonly used for FAPI tracer production?
A2: Several commercial automated synthesis modules have been successfully used for the production of FAPI tracers. The choice of platform often depends on the specific tracer being synthesized and the laboratory's existing infrastructure. Commonly cited platforms include:
-
Scintomics GRP® module [1]
-
Trasis AllinOne and miniAllinOne [6]
-
Eckert & Ziegler Modular-Lab PharmTracer and ML eazy
-
Synthra GaSy module [4]
-
iPHASE MultiSyn synthesizer [3]
Q3: What are the essential quality control tests for FAPI tracers?
A3: A comprehensive quality control regimen is necessary to ensure the safety and efficacy of the final radiopharmaceutical product. Key QC tests include:
-
Appearance: The final product should be a clear, colorless solution, free of visible particles.[8]
-
pH: The pH of the final product should be within a physiologically acceptable range (typically 4.5-7.5).[6]
-
Radionuclidic Identity and Purity: This is confirmed by measuring the half-life of the radionuclide and using gamma spectroscopy.[2]
-
Radiochemical Purity (RCP): This is a critical parameter that determines the percentage of the total radioactivity in the desired chemical form. It is typically assessed using radio-HPLC and/or radio-TLC.[2][8]
-
Sterility and Endotoxin (B1171834) Levels: The final product must be sterile and have endotoxin levels below the specified limits for injectable radiopharmaceuticals.[2]
Q4: How can I ensure the reproducibility of my automated FAPI tracer synthesis?
A4: Reproducibility is key for both research and clinical applications. To ensure consistent results:
-
Use a validated, automated synthesis protocol.
-
Ensure all reagents are of high quality and stored correctly.
-
Regularly perform maintenance and calibration of the synthesis module.
-
Implement a robust quality control program to monitor batch-to-batch consistency.
-
Carefully document all synthesis parameters for each run.
Key Experimental Protocols
This section provides detailed methodologies for key experiments related to the automated synthesis and quality control of FAPI tracers.
Protocol 1: Automated Synthesis of [68Ga]Ga-FAPI-46 on a Cassette-Based Module (General Workflow)
This protocol outlines a general workflow applicable to many cassette-based synthesis modules. Users should adapt this protocol based on the specific requirements of their synthesis platform.
Materials:
-
Disposable cassette for 68Ga labeling
-
Reagent kit containing:
-
Cation-exchange cartridge (e.g., SCX)
-
Solid-phase extraction (SPE) cartridge (e.g., C18)
-
68Ge/68Ga generator
-
Automated synthesis module
Procedure:
-
Module Preparation: Install the disposable cassette and reagent kit onto the automated synthesis module according to the manufacturer's instructions.
-
Generator Elution and 68Ga Trapping: Elute the 68Ge/68Ga generator with 0.1 M HCl. The synthesis module will automatically pass the eluate through the SCX cartridge to trap the 68Ga.
-
68Ga Elution into Reactor: The trapped 68Ga is eluted from the SCX cartridge into the reaction vessel using a small volume of a suitable eluent (e.g., 5M NaCl).[2]
-
Labeling Reaction: The FAPI-46 precursor, dissolved in buffer, is added to the reaction vessel. The mixture is then heated (e.g., at 95°C for 10 minutes) to facilitate the labeling reaction.[2]
-
Purification: After cooling, the reaction mixture is passed through an SPE cartridge (e.g., C18) to trap the [68Ga]Ga-FAPI-46 while allowing unreacted 68Ga and other impurities to pass through to waste. The cartridge is then washed with sterile water.
-
Elution and Formulation: The purified [68Ga]Ga-FAPI-46 is eluted from the SPE cartridge with a small volume of ethanol, followed by sterile saline for the final formulation.
-
Sterile Filtration: The final product is passed through a 0.22 µm sterile filter into a sterile collection vial.
Automated Synthesis Workflow
Caption: A generalized workflow for the automated synthesis of [68Ga]Ga-FAPI tracers.
Protocol 2: Quality Control of FAPI Tracers by Radio-HPLC
This protocol provides a general method for determining the radiochemical purity of FAPI tracers using High-Performance Liquid Chromatography (HPLC).
Equipment and Reagents:
-
HPLC system with a UV detector and a radioactivity detector
-
Reversed-phase C18 column (e.g., 3.0 x 150 mm, 3 µm particle size)[5]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Reference standard of the non-radioactive FAPI tracer ("cold standard")
Procedure:
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
System Suitability Test (SST): Inject a known concentration of the cold FAPI tracer standard. Verify that the retention time, peak shape, and detector response meet the predefined acceptance criteria.
-
Sample Analysis: Inject a small aliquot (e.g., 10-20 µL) of the final FAPI tracer product.
-
Data Acquisition: Run the HPLC method with a gradient program. A typical gradient might be:
-
Data Analysis:
-
Integrate the peaks in the radio-chromatogram.
-
Identify the peak corresponding to the FAPI tracer by comparing its retention time to that of the cold standard.
-
Calculate the radiochemical purity (RCP) using the following formula: RCP (%) = (Area of the FAPI tracer peak / Total area of all radioactive peaks) x 100
-
The acceptance criterion for RCP is typically ≥ 95%.
-
Signaling Pathways and Logical Relationships
FAPI in the Tumor Microenvironment
Fibroblast Activation Protein (FAP) is a serine protease that is highly expressed on the surface of cancer-associated fibroblasts (CAFs), a key component of the tumor stroma. FAP plays a role in extracellular matrix remodeling, which facilitates tumor growth, invasion, and metastasis. FAPI tracers are designed to bind with high affinity and specificity to FAP, allowing for the imaging of FAP-expressing tissues.
Simplified FAPI Signaling Pathway
Caption: The role of FAP in the tumor microenvironment and the binding of FAPI tracers.
References
- 1. fortunejournals.com [fortunejournals.com]
- 2. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 3. An Automated Radiosynthesis of [68Ga]Ga-FAPI-46 for Routine Clinical Use [jove.com]
- 4. Automated synthesis of [68Ga]Ga-FAPI-46 without pre-purification of the generator eluate on three common synthesis modules and two generator types - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Frontiers | FAPI-04 PET/CT Using [18F]AlF Labeling Strategy: Automatic Synthesis, Quality Control, and In Vivo Assessment in Patient [frontiersin.org]
- 7. One-pot and one-step automated radio-synthesis of [18F]AlF-FAPI-74 using a multi purpose synthesizer: a proof-of-concept experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GMP-Compliant Automated Radiolabeling and Quality Controls of [68Ga]Ga-FAPI-46 for Fibroblast Activation Protein-Targeted PET Imaging in Clinical Settings - PubMed [pubmed.ncbi.nlm.nih.gov]
Artifacts in AlF-PD-FAPI PET imaging and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common artifacts and challenges encountered during AlF-PD-FAPI PET imaging experiments.
Troubleshooting Guides
This section provides detailed solutions to specific issues that may arise during this compound PET imaging, helping to ensure high-quality, artifact-free data.
Issue 1: High background signal and poor tumor-to-background ratio.
Q: My this compound PET images show high background noise, making it difficult to delineate the tumor. What could be the cause and how can I improve the tumor-to-background ratio (TBR)?
A: High background signal can be attributed to several factors, including suboptimal uptake time and physiological tracer distribution.
Possible Causes and Solutions:
-
Suboptimal Uptake Time: The time between tracer injection and PET scan acquisition is critical. For 18F-labeled FAPI tracers, an uptake time of 30 to 90 minutes is generally recommended.[1][2] Acquiring images too early may result in a higher background signal as the tracer has not sufficiently cleared from non-target tissues. Conversely, waiting too long might lead to signal decay.
-
Physiological Uptake: FAPI tracers can accumulate in non-malignant tissues, contributing to background signal. For instance, [¹⁸F]AlF-NOTA-FAPI-04 can show physiological uptake in the biliary system, bladder, submandibular glands, thyroid, and pancreas.[3]
-
Patient Preparation: Inadequate patient hydration can lead to suboptimal images.[4] Ensuring patients are well-hydrated can help facilitate the clearance of the tracer from the bloodstream and non-target tissues, thereby reducing background noise.
Experimental Protocol for Optimal Image Acquisition:
-
Patient Preparation:
-
Tracer Administration:
-
Administer the this compound tracer intravenously. The recommended administered activity for 18F-labeled FAPI tracers typically ranges from 185-300 MBq.[2]
-
-
Uptake Period:
-
Image Acquisition:
-
Instruct the patient to void immediately before the scan to minimize artifacts from bladder activity.[1]
-
Perform a whole-body PET/CT scan.
-
Logical Workflow for Troubleshooting High Background Signal
Caption: Troubleshooting workflow for high background signal.
Issue 2: Intense tracer uptake in non-malignant tissues, mimicking disease.
Q: I am observing intense this compound uptake in areas that are not correlated with cancerous lesions. How can I differentiate these physiological or benign uptakes from true positives?
A: FAP is expressed in various non-malignant conditions involving tissue remodeling and inflammation. This can lead to FAPI tracer accumulation in benign lesions, which is a significant potential pitfall in image interpretation.
Common Sites of Non-Malignant FAPI Uptake:
-
Degenerative Lesions: Uptake is frequently observed in degenerative joint and bone diseases, such as osteoarthritis.[1][5]
-
Inflammation and Infection: Inflammatory processes and infections can lead to significant FAPI uptake.[6]
-
Wound Healing and Scarring: Areas of recent surgery, trauma, or scarring show FAPI accumulation due to fibroblast activation during the healing process.[5][6]
-
Uterine and Mammary Gland Uptake: Physiological uptake in the uterus is common in premenopausal women and correlates negatively with age.[5] The mammary glands can also show uptake.[5]
-
Musculoskeletal Uptake: Muscular uptake can be seen and is often unspecific.[5]
Strategies for Differentiation and Avoidance:
-
Correlate with CT/MRI: Carefully examine the corresponding anatomical images from the CT or MRI component of the PET scan. Degenerative changes, for instance, will have clear morphological correlates.
-
Patient History: A thorough patient history is crucial. Information about recent surgeries, injuries, or known inflammatory conditions can help explain unexpected FAPI uptake.
-
Delayed Imaging: Some studies suggest that delayed imaging (e.g., 3 hours post-injection) may help differentiate between malignant and inflammatory lesions, as the uptake in malignant lesions tends to be more stable or increase, while inflammatory uptake might decrease.[1]
Quantitative Data on FAPI Uptake in Benign Lesions:
| Finding Group | Mean SUVmax (± SD) | Frequency in Patients | Reference |
| Degenerative Lesions | 7.7 ± 2.9 | 51.6% | [5] |
| Uterine Uptake | 12.2 ± 7.3 | 66.7% (of women) | [5] |
Experimental Protocol to Minimize Ambiguous Findings:
-
Comprehensive Patient Screening:
-
Collect a detailed medical history, including any recent surgeries, injuries, inflammatory diseases, and for female subjects, menstrual cycle status.
-
-
Standardized Imaging Protocol:
-
Acquire a whole-body PET/CT scan at 60 minutes post-injection.
-
Consider an additional delayed scan of a specific region of interest if ambiguous uptake is observed in the initial scan.
-
-
Image Analysis:
-
Always interpret PET images alongside the corresponding CT or MRI scans.
-
Use the quantitative data in the table above as a reference for expected SUVmax values in common benign findings.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical radiation dose for a patient undergoing an 18F-AlF-FAPI PET scan?
A1: The radiation dosimetry for 18F-labeled FAPI tracers is comparable to or lower than other common PET tracers. For 18F-FAPI-74, the effective dose is approximately 1.41E-2 mSv/MBq.[4] With a typical administered activity of 185-300 MBq, the effective dose would be in the range of 2.6-4.2 mSv.[1][2]
Q2: Are there specific patient preparation steps required before an this compound PET scan?
A2: Yes, proper patient preparation is important for optimal image quality. Key steps include:
-
Hydration: Good oral hydration is recommended to help with tracer clearance and reduce artifacts.[4]
-
Fasting: For some FAPI tracers with hepatobiliary excretion, a 2-hour fast may be recommended to limit physiological uptake in the liver and gallbladder.[4]
-
Voiding: Patients should be instructed to empty their bladder immediately before the PET scan to minimize artifacts from urinary activity.[1]
Q3: Can this compound PET be used for non-oncological applications?
A3: Yes, due to the role of fibroblast activation in a variety of diseases, FAPI PET imaging is being explored for non-oncological conditions. These include cardiovascular diseases (to image fibrosis after myocardial infarction), inflammatory diseases like arthritis, and fibrotic diseases.[6][7][8]
Q4: How does the biodistribution of 18F-AlF-FAPI tracers differ from 68Ga-labeled FAPI tracers?
A4: The biodistribution is largely similar, with the main excretion route being renal for most FAPI tracers, leading to high activity in the kidneys and bladder.[2][9] However, some tracers like [¹⁸F]AlF-NOTA-FAPI-04 show notable biliary excretion.[3] The longer half-life of 18F (110 minutes) compared to 68Ga (68 minutes) allows for more flexible imaging protocols and potentially delayed imaging to improve image contrast.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound tracer binding for PET imaging.
Caption: Standard experimental workflow for this compound PET imaging.
References
- 1. SNMMI Procedure Standard/EANM Practice Guideline for Fibroblast Activation Protein (FAP) PET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. FAPI-04 PET/CT Using [18F]AlF Labeling Strategy: Automatic Synthesis, Quality Control, and In Vivo Assessment in Patient - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vbn.aau.dk [vbn.aau.dk]
- 5. Pitfalls and Common Findings in 68Ga-FAPI PET: A Pictorial Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent topics in fibroblast activation protein inhibitor-PET/CT: clinical and pharmacological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highlighting Fibroblasts Activation in Fibrosis: The State-of-The-Art Fibroblast Activation Protein Inhibitor PET Imaging in Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical evaluation and pilot clinical study of [18F]AlF-labeled FAPI-tracer for PET imaging of cancer associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Protocol modifications for enhanced AlF-PD-FAPI performance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with Aluminum Fluoride-Prostate-Specific Membrane Antigen/Fibroblast Activation Protein Inhibitor ([18F]AlF-FAPI) radiotracers.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, quality control, and in vivo application of [18F]AlF-FAPI probes.
| Issue | Potential Cause | Recommended Solution |
| Low Radiochemical Yield (<30%) | Metal ion contamination interfering with [18F]AlF labeling. | Ensure all reagents and equipment are metal-free. Use high-purity water and reagents. Pre-treat cartridges and vials to remove any trace metal ions.[1] |
| Suboptimal pH of the reaction mixture. | Adjust the pH of the reaction mixture to the optimal range, typically between 7.0 and 7.5, for the Al18F-chelation reaction.[1][2] | |
| Inefficient trapping or elution of [18F]fluoride. | Use a Sep-Pak light QMA cartridge for trapping [18F]fluoride and ensure complete elution with saline.[1] | |
| High Background Signal in PET/CT Images | Physiological uptake in non-target organs. | Be aware of expected physiological uptake in the biliary system, bladder, thyroid, salivary glands, and pancreas.[1] For abdominal imaging, consider dietary modifications such as a high-fat meal to potentially reduce gallbladder uptake. |
| In vivo defluorination of the tracer. | Low bone uptake (SUVmax < 0.6) generally indicates minimal in vivo defluorination. If high bone uptake is observed, re-evaluate the stability of the radiotracer. | |
| Low Tumor-to-Background Ratio (TBR) | Suboptimal imaging time point. | PET/CT imaging is typically performed 1 hour after radiopharmaceutical administration to allow for clearance from background tissues. |
| Low FAP expression in the tumor model. | Confirm FAP expression in the tumor model using immunohistochemistry (IHC) or other methods. | |
| Competition with other substances. | Ensure that no other administered compounds are known to interfere with FAP binding. | |
| Inconsistent Results Between Experiments | Variability in manual synthesis. | Employ an automated synthesis module for higher reliability, batch-to-batch consistency, and increased radiochemical yield. |
| Differences in animal models or cell lines. | Ensure consistent use of well-characterized cell lines and animal models with confirmed FAP expression. |
Frequently Asked Questions (FAQs)
Radiosynthesis and Quality Control
-
Q1: What are the key parameters for a successful [18F]AlF-NOTA-FAPI-04 synthesis? A1: A successful synthesis of [18F]AlF-NOTA-FAPI-04 typically results in a radiochemical yield of approximately 26.4 ± 1.5% to 32 ± 6%. The synthesis time is generally around 25-42 minutes. The final product should be a colorless, transparent solution with a pH between 7.0 and 7.5. Radiochemical purity should exceed 99.0% and remain above 98.0% for at least 6 hours post-synthesis. The specific activity is expected to be around 49.41 ± 3.19 GBq/μmol.
-
Q2: How can I improve the radiochemical yield of my [18F]AlF-FAPI synthesis? A2: To enhance the radiochemical yield, it is crucial to maintain metal-free conditions to prevent interference with the [18F]AlF labeling. Utilizing an automated synthesis module can also improve yield and consistency.
-
Q3: What quality control measures are essential for [18F]AlF-FAPI tracers? A3: Essential quality control includes High-Performance Liquid Chromatography (HPLC) to determine radiochemical purity and specific activity. The pH of the final product should also be measured.
In Vitro and Preclinical Studies
-
Q4: What are the expected cellular uptake characteristics of [18F]AlF-FAPI? A4: [18F]AlF-FAPI tracers demonstrate specific uptake in FAP-expressing cells, rapid internalization, and low cellular efflux.
-
Q5: What is the typical biodistribution of [18F]AlF-NOTA-FAPI-04 in preclinical models? A5: In normal mice, high uptake is observed in the biliary system and bladder, with low tracer concentration in other organs (SUV <0.6) at 1 hour post-injection. In tumor-bearing models, high and specific uptake is seen in FAP-expressing tumors. For example, in 4T1 breast cancer models, the tumor SUVmax can reach 5.7.
-
Q6: How does the performance of [18F]AlF-FAPI compare to 68Ga-labeled FAPI and [18F]FDG? A6: [18F]AlF-FAPI tracers often show higher tumor uptake and retention compared to 68Ga-labeled FAPI tracers. For instance, [18F]AlF-P-FAPI showed a tumor uptake of 7.0 ± 1.0% ID/g, significantly higher than [68Ga]Ga-FAPI-04 (2.7 ± 0.5% ID/g). Compared to [18F]FDG, [18F]AlF-FAPI tracers typically demonstrate a higher tumor-to-background ratio. For example, in one study, the TBR for [18F]AlF-NOTA-FAPI-04 was 8.44, while it was 2.55 for [18F]FDG.
Clinical Application
-
Q7: What is the estimated radiation dose for [18F]AlF-FAPI tracers in humans? A7: The estimated whole-body effective dose for Al18F-NOTA-FAPI is approximately 1.24E-02 mSv/MBq, which is lower than that of some other FAPI probes.
-
Q8: What are the common sites of physiological uptake of [18F]AlF-FAPI in humans? A8: In humans, physiological uptake of [18F]AlF-P-FAPI has been observed in the thyroid glands, submandibular glands, parotid glands, and pancreas.
Quantitative Data Summary
Table 1: Radiosynthesis and Quality Control Parameters for [18F]AlF-FAPI Tracers
| Parameter | [18F]AlF-NOTA-FAPI-04 | [18F]AlF-P-FAPI |
| Radiochemical Yield | 26.4 ± 1.5% | 32 ± 6% |
| Synthesis Time | ~25 min | ~42 min |
| Radiochemical Purity | >99.0% (>98.0% after 6h) | Not specified |
| Specific Activity | 49.41 ± 3.19 GBq/μmol | 9.3–55.5 MBq/nmol |
| pH | 7.0–7.5 | Not specified |
Table 2: Preclinical Tumor Uptake of FAPI Tracers in A549-FAP Tumor Model
| Tracer | Tumor Uptake (%ID/g) |
| [18F]AlF-P-FAPI | 7.0 ± 1.0 |
| [18F]FAPI-42 | 3.2 ± 0.6 |
| [68Ga]Ga-FAPI-04 | 2.7 ± 0.5 |
Table 3: Clinical Tumor-to-Background Ratio (TBR) Comparison
| Tracer | TBR |
| [18F]AlF-NOTA-FAPI-04 | 8.44 |
| [18F]FDG | 2.55 |
Experimental Protocols
1. Automated Radiosynthesis of [18F]AlF-NOTA-FAPI-04
This protocol is adapted for an AllinOne synthesis module.
-
[18F]Fluoride Trapping and Elution:
-
Transfer cyclotron-produced [18F]fluoride to a collection tube.
-
Pass the [18F]fluoride through a Sep-Pak light QMA cartridge to trap the radionuclide.
-
Elute the trapped [18F]fluoride with 1.0 mL of saline.
-
-
Reaction and Purification:
-
Add 2.5 mL of acetonitrile (B52724) to the eluted [18F]fluoride.
-
Dry the mixture under vacuum.
-
Add 0.15 mg of NOTA-FAPI-04 precursor in 2.0 mL of buffer solution.
-
Heat the reaction mixture.
-
Perform solid-phase extraction for purification.
-
2. In Vivo PET/CT Imaging in a 4T1 Breast Cancer Mouse Model
This protocol outlines the procedure for preclinical imaging.
-
Animal Preparation:
-
Use female BALB/c mice subcutaneously implanted with 4T1 breast cancer cells.
-
Proceed with imaging when tumors reach approximately 0.7 cm in diameter.
-
-
Tracer Administration and Imaging:
-
Anesthetize the mice (e.g., with 2.5% isoflurane).
-
Inject 7.4 MBq of [18F]AlF-NOTA-FAPI-04 via the tail vein.
-
Perform a PET/CT scan 1 hour after administration.
-
Acquire PET data in 3-D mode for 8 minutes.
-
Perform a low-dose CT scan for attenuation correction.
-
Reconstruct images using an ordered subset expectation maximization (OSEM) algorithm.
-
Visualizations
Caption: Automated radiosynthesis and in vivo imaging workflow for [18F]AlF-FAPI.
Caption: Troubleshooting flowchart for low radiochemical yield in [18F]AlF-FAPI synthesis.
Caption: Conceptual diagram of [18F]AlF-FAPI targeting FAP in the tumor microenvironment.
References
Common pitfalls in the preclinical evaluation of novel PET tracers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during the preclinical evaluation of novel Positron Emission Tomography (PET) tracers.
I. Radiosynthesis and Quality Control
This section addresses common issues encountered during the synthesis and quality control of PET radiotracers.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality control tests for a novel PET radiotracer before in vivo studies?
A3: Essential quality control tests are crucial to ensure the safety, purity, and efficacy of the radiotracer. Key tests include determining the radiochemical purity, specific activity, residual solvents, and radionuclide identity to ensure the final product is safe and suitable for administration.[1]
Q2: What are the common causes of low radiochemical yield during tracer synthesis?
A2: Low radiochemical yield can result from several factors, including incomplete drying of the [¹⁸F]fluoride-kryptofix complex, degradation of the precursor molecule, or suboptimal reaction conditions such as temperature and time.[1][2] The purity of the precursor and reagents is also a critical factor.[1]
Troubleshooting Guide: Radiotracer Synthesis
| Issue | Potential Cause | Recommended Action |
| Low Radiochemical Yield | Incomplete azeotropic drying of [¹⁸F]fluoride. | Ensure multiple, efficient drying cycles under a stream of inert gas.[1] |
| Precursor instability or degradation. | Store the precursor under recommended conditions (cool, dry, and dark). Use a fresh precursor if degradation is suspected.[1] | |
| Suboptimal reaction temperature or time. | Optimize the reaction temperature and time based on established protocols for your synthesis module.[1] | |
| Impure Final Product | Incomplete purification. | Optimize the HPLC purification method to ensure good separation of the product from byproducts and unreacted precursor. Check the integrity of solid-phase extraction (SPE) cartridges.[1] |
| Radiolysis. | Minimize the synthesis time. Consider using radical scavengers if radiolysis is suspected.[1] | |
| Low Specific Activity | Presence of carrier (non-radioactive) fluoride (B91410) in the "no-carrier-added" [¹⁸F]fluoride. | Ensure high-quality "no-carrier-added" [¹⁸F]fluoride from the cyclotron. |
| Contamination with non-radioactive fluoride from glassware or reagents. | Use dedicated, thoroughly cleaned glassware and high-purity reagents.[1] |
II. In Vitro Evaluation
This section focuses on potential issues during the in vitro characterization of the novel tracer.
Frequently Asked Questions (FAQs)
Q1: How can I confirm the specificity of my tracer for its target in vitro?
A1: Target-mediated uptake must be demonstrated in vitro by incubating the tracer with cells that express the target protein. Elevated radiotracer levels in these target-expressing cells compared to low or negligible binding in control cells (negative or low-expressing) confirms specificity.[3]
Q2: What is the importance of in vitro plasma stability assays?
A2: In vitro plasma stability provides crucial information about the tracer's stability in a biological matrix and gives an early indication of its likely in vivo stability.[3] These assays are typically performed by incubating the radiotracer with human and/or mouse plasma at various time points.[3]
Experimental Protocol: In Vitro Plasma Stability Assay
Objective: To assess the stability of a novel PET radiotracer in plasma over time.
Materials:
-
Radiolabeled tracer
-
Human and/or mouse plasma
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Analytical system (e.g., radio-HPLC or radio-TLC)
Procedure:
-
Incubate the radiotracer with plasma at 37°C.
-
Collect aliquots at various time points (e.g., 5, 30, 60, and 120 minutes).
-
At each time point, stop the metabolic activity, for example, by adding a cold organic solvent like acetonitrile.
-
Centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant using radio-HPLC or radio-TLC to separate the intact tracer from any radiometabolites.
-
Quantify the percentage of intact tracer at each time point.
III. In Vivo Preclinical Imaging
This section provides guidance on common challenges encountered during small animal PET imaging studies.
Frequently Asked Questions (FAQs)
Q1: My PET images have a high background signal, making it difficult to see the target tissue. What could be the cause?
A1: High background signal can stem from several sources. A primary reason is often the presence of unbound radiotracer circulating in the bloodstream due to poor radiochemical purity or in vivo instability of the tracer.[4] Suboptimal uptake time can also contribute, as there may not have been enough time for the tracer to clear from non-target tissues.[4]
Q2: The standardized uptake values (SUVs) for my tracer are highly variable between animals. What factors could be contributing to this?
A2: SUV measurements can be influenced by a multitude of biological and technical factors. Biological factors include the animal's blood glucose level, body weight and composition, and the length of the uptake period.[5][6] Technical factors that can introduce variability include image noise, scanner resolution, and inconsistent region of interest (ROI) selection.[5]
Troubleshooting Guide: Preclinical PET Imaging
| Issue | Potential Cause | Recommended Action |
| High Background Signal | Low radiochemical purity. | Perform rigorous quality control (e.g., radio-HPLC, radio-TLC) to ensure radiochemical purity is >95% before injection.[4] |
| In vivo instability of the tracer. | Conduct in vivo metabolism studies by analyzing blood samples at different time points to quantify the percentage of intact tracer. | |
| Suboptimal uptake time. | Perform dynamic scanning or static scans at multiple time points to determine the optimal imaging window that maximizes the target-to-background ratio.[4] | |
| Image Artifacts (Blurring, Misregistration) | Animal motion during the scan. | Ensure proper animal anesthetization and immobilization. Use respiratory and/or cardiac gating when imaging the torso to compensate for physiological motion.[7][8] |
| Misalignment between PET and CT scans. | Review the fused PET/CT images for any misregistration. Post-acquisition image registration software can be used to correct for minor movements.[9] | |
| Inaccurate Quantification (SUV) | Partial volume effect (for small tumors/regions). | Be aware that SUVs in small structures are often underestimated.[10] Use of partial volume correction algorithms may be necessary. |
| Variations in animal handling (fasting, temperature). | Standardize animal handling procedures. For example, fasting mice before an FDG scan can significantly improve tumor visualization.[11] |
Quantitative Data Summary
Table 1: Typical Biodistribution of [¹⁸F]FDG in Healthy Mice (%ID/g)
| Organ | 60 minutes post-injection (mean ± SD) |
| Brain | 9.5 ± 2.1 |
| Heart | 15.2 ± 4.5 |
| Lungs | 2.5 ± 0.6 |
| Liver | 4.8 ± 1.1 |
| Kidneys | 3.9 ± 0.9 |
| Muscle | 1.2 ± 0.4 |
| Bone | 1.8 ± 0.5 |
Data adapted from publicly available preclinical biodistribution studies. Values can vary based on mouse strain, age, and experimental conditions.[12]
Table 2: Factors Affecting Standardized Uptake Value (SUV) Measurements
| Factor | Description | Approximate Magnitude of Effect |
| Biological | ||
| Body Weight/Composition | Higher body fat can lead to higher SUVs in lesions as there is less competition for tracer uptake from metabolically active tissues like muscle.[6] | SUVs in blood can be up to twice as high in heavier patients compared to lighter patients.[6] |
| Blood Glucose Level | High blood glucose can compete with [¹⁸F]FDG uptake, leading to lower tumor SUVs. | A significant inverse correlation is observed between blood glucose levels and tumor SUV. |
| Uptake Time | Malignant tissues often continue to accumulate FDG over time, so longer uptake times can lead to higher tumor SUVs.[6] | Can lead to significant increases in tumor-to-background ratios. |
| Technical | ||
| Image Reconstruction Parameters | The number of iterations and subsets used in iterative reconstruction algorithms can impact SUV.[13] | SUVs can increase rapidly with a higher number of iterations before plateauing.[13] |
| Partial Volume Effect | For lesions smaller than 2-3 times the scanner's resolution, SUV can be significantly underestimated.[10][14] | Underestimation can be as high as 85% for a 5-mm tumor.[10] |
| Region of Interest (ROI) Definition | The size and placement of the ROI can significantly affect the measured SUV. | Variability can be introduced by inconsistent ROI placement between scans. |
IV. Data Analysis
This section covers common pitfalls in the analysis of preclinical PET data.
Frequently Asked Questions (FAQs)
Q1: Why is it important to perform metabolite analysis for my PET tracer?
A1: PET scanners detect total radioactivity and cannot distinguish between the parent tracer and its radioactive metabolites.[15][16] If radiometabolites are present in the tissue of interest or in the blood (for kinetic modeling), they can lead to an overestimation of the signal and inaccurate quantification.[15] Therefore, it is crucial to identify and quantify radiometabolites.[16]
Q2: What are the challenges associated with kinetic modeling in preclinical PET?
A2: A major challenge in preclinical kinetic modeling is obtaining an accurate arterial input function (AIF), which is the time-course of the unmetabolized radiotracer in arterial plasma.[15] This often requires serial arterial blood sampling, which can be difficult in small animals like mice. Image-derived input functions (IDIFs) are an alternative but can be affected by partial volume effects and spillover from surrounding tissues.
Experimental Protocol: Ex Vivo Biodistribution Study
Objective: To determine the tissue distribution of a novel PET radiotracer at different time points.
Materials:
-
Radiolabeled tracer
-
Cohort of rodents (e.g., mice or rats)
-
Anesthesia
-
Gamma counter
-
Scales for weighing tissues
Procedure:
-
Administer a known amount of the radiotracer to each animal (typically via tail vein injection).
-
At predetermined time points (e.g., 5, 30, 60, 120 minutes post-injection), euthanize a subset of animals.
-
Dissect and collect tissues of interest (e.g., blood, heart, lungs, liver, kidneys, spleen, muscle, bone, and tumor if applicable).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
V. Visualized Workflows and Pathways
Preclinical PET Tracer Development Workflow
Caption: A generalized workflow for the preclinical development and evaluation of a novel PET tracer.
Troubleshooting Logic for Low Radiochemical Yield
Caption: A troubleshooting decision tree for addressing low radiochemical yield in PET tracer synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and Validation of a PET/SPECT Radiopharmaceutical in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. radiopaedia.org [radiopaedia.org]
- 6. med.emory.edu [med.emory.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Pitfalls on PET/CT due to artifacts and instrumentation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thaiscience.info [thaiscience.info]
- 11. researchgate.net [researchgate.net]
- 12. inis.iaea.org [inis.iaea.org]
- 13. Factors affecting standardized uptake value (SUV) of positron emission tomography (PET) imaging with l8F-FDG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Plasma radio-metabolite analysis of PET tracers for dynamic PET imaging: TLC and autoradiography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dealing with PET radiometabolites - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to AlF-PD-FAPI and 68Ga-FAPI-04 for Tumor Imaging
For Researchers, Scientists, and Drug Development Professionals
The emergence of fibroblast activation protein (FAP) as a promising theranostic target has spurred the development of novel radiolabeled FAP inhibitors (FAPIs) for PET imaging. Among these, 68Ga-FAPI-04 has been widely adopted, while 18F-labeled FAPIs, such as those utilizing the Aluminum Fluoride ([18F]AlF) labeling method (termed here as AlF-PD-FAPI for simplicity, encompassing various FAPI derivatives labeled this way), are gaining significant traction. This guide provides an objective comparison of the performance of this compound and 68Ga-FAPI-04, supported by experimental data, to aid researchers in selecting the appropriate tracer for their preclinical and clinical needs.
Performance Data: A Quantitative Comparison
The following tables summarize key quantitative data from preclinical and pilot clinical studies, offering a direct comparison between this compound and 68Ga-FAPI-04.
| Parameter | [18F]AlF-P-FAPI | 68Ga-FAPI-04 | Reference |
| Tumor Uptake (% ID/g) | 7.0 ± 1.0 | 2.7 ± 0.5 | [1][2] |
| Tumor-to-Muscle Ratio | High | Moderate | [1] |
| Tumor-to-Blood Ratio | High | Moderate | [1] |
| Radiochemical Yield | 32 ± 6% (non-decay corrected) | >95% | [1][3] |
| Synthesis Time | ~42 minutes | Variable | [1][3] |
| Specific Activity (GBq/µmol) | 46–182 | 32.2–48.3 | [1][4] |
Table 1: Preclinical Comparison in A549-FAP Tumor Model.
| Parameter | [18F]AlF-NOTA-FAPI-04 | 68Ga-FAPI-04 | Reference |
| Primary Tumor Detection Rate | 98.06% | 81.55% (vs. 18F-FDG) | [5] |
| Metastatic Lymph Node Sensitivity | 92.44% | 72.00% | [5][6] |
| Metastatic Lymph Node Specificity | 90.44% | 93.10% | [5][6] |
| Metastatic Lymph Node Accuracy | 91.56% | 89.36% | [5][6] |
| Distant Metastases Detection | 86.57% | Variable | [5] |
Table 2: Clinical Comparison in Various Cancers (Note: 68Ga-FAPI-04 data is from a separate study for context).
Key Performance Insights
Preclinical data suggests that [18F]AlF-P-FAPI exhibits significantly higher tumor uptake compared to 68Ga-FAPI-04 in A549-FAP tumor models.[1][2] This may translate to improved tumor-to-background contrast. Pilot clinical studies with [18F]AlF-NOTA-FAPI-04 have demonstrated high detection rates for primary tumors and metastases, appearing superior in some aspects to 18F-FDG.[5] While a direct head-to-head clinical comparison with 68Ga-FAPI-04 is still emerging, the longer half-life of Fluorine-18 (109.8 minutes) compared to Gallium-68 (68 minutes) offers logistical advantages for this compound, including centralized production and distribution, and the potential for delayed imaging protocols.
68Ga-FAPI-04 has been more extensively studied in humans and has shown robust performance across a wide range of cancers, with high tumor-to-background ratios achievable shortly after injection.[7][8] The convenience of generator-based production of 68Ga makes it readily accessible for many clinical sites.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for the synthesis and imaging of this compound and 68Ga-FAPI-04.
Radiotracer Synthesis
[18F]AlF-P-FAPI Automated Synthesis: The synthesis of [18F]AlF-P-FAPI can be performed in an automated manner using a synthesis module.[1] The process involves the chelation of [18F]Fluoride with Aluminum Chloride (AlCl3) to form an [18F]AlF complex, which then reacts with the FAPI precursor. The total synthesis time is approximately 40-42 minutes.[1] The non-decay corrected radiochemical yield is reported to be around 32 ± 6%.[1]
68Ga-FAPI-04 Synthesis: 68Ga-FAPI-04 is typically synthesized using an automated module.[3] 68Ga is eluted from a 68Ge/68Ga generator and purified. The 68Ga is then reacted with the FAPI-04 precursor in a buffer solution at an elevated temperature. The process is generally rapid, with high radiochemical yields often exceeding 95%.[3]
PET/CT Imaging Protocol
Patient Preparation: For 68Ga-FAPI-04 imaging, no specific patient preparation such as fasting is required.[7] This is a notable advantage over 18F-FDG PET.
Tracer Administration and Imaging:
-
68Ga-FAPI-04: An intravenous injection of 1.85-3.70 MBq/kg of 68Ga-FAPI-04 is administered.[7] Imaging can commence as early as 10 minutes post-injection, with optimal images often acquired around 60 minutes post-injection.[7]
-
[18F]AlF-NOTA-FAPI-04: Patients receive an intravenous injection of the radiotracer, and imaging is typically performed at 60 minutes post-injection.[5]
Image Acquisition: Whole-body PET/CT scans are acquired from the head to the upper thighs. The acquisition time per bed position is typically 2-3 minutes.[7]
Visualizing the Workflow
To better understand the comparative experimental process, the following diagram illustrates the typical workflow for a head-to-head imaging study.
Caption: Workflow for a comparative PET/CT imaging study.
Signaling Pathway and Mechanism of Action
Both this compound and 68Ga-FAPI-04 target the enzymatic activity of Fibroblast Activation Protein, which is highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment.
Caption: Mechanism of FAP-targeted PET imaging.
Conclusion
Both this compound and 68Ga-FAPI-04 are potent radiotracers for imaging FAP expression in tumors. This compound, with the advantage of the longer-lived 18F isotope, shows promise for high tumor uptake and offers logistical benefits for centralized manufacturing. 68Ga-FAPI-04 is a well-established and readily available agent with proven diagnostic utility. The choice between these tracers may depend on factors such as institutional infrastructure, the need for delayed imaging, and the specific clinical or research question being addressed. Further head-to-head clinical trials are warranted to definitively delineate the relative strengths and weaknesses of these promising imaging agents.
References
- 1. Preclinical evaluation and pilot clinical study of [18F]AlF-labeled FAPI-tracer for PET imaging of cancer associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation and pilot clinical study of [18F]AlF-labeled FAPI-tracer for PET imaging of cancer associated fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Search results [inis.iaea.org]
- 4. Frontiers | Dynamic PET/CT Imaging of 68Ga-FAPI-04 in Chinese Subjects [frontiersin.org]
- 5. PET Imaging of Fibroblast Activation Protein in Various Cancers Using [18F]AlF‑NOTA‑FAPI‑04: Comparison with 18F-FDG in a Single-Center, Prospective Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 68Ga-FAPI-04 PET/CT in Non-Small Cell Lung Cancer: Accurate Evaluation of Lymph Node Metastasis and Correlation with Fibroblast Activation Protein Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The reproducibility of [68Ga]Ga-FAPI-04 PET uptake parameters at 15 min and 60 min post-injection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
A Comparative Analysis of AlF-PD-FAPI and 18F-FDG PET in Lung Cancer: A Guide for Researchers and Drug Development Professionals
A new class of radiotracers targeting Fibroblast Activation Protein (FAP) is demonstrating significant advantages over the long-standing gold standard, 18F-FDG, for Positron Emission Tomography (PET) imaging in lung cancer. This guide provides a comprehensive comparison of AlF-PD-FAPI and 18F-FDG PET, offering a detailed look at their performance, underlying biological mechanisms, and the practical aspects of their use in a research and clinical trial setting.
Recent studies have highlighted the potential of FAP-inhibitor (FAPI) based PET imaging to overcome some of the limitations of 18F-Fluorodeoxyglucose (18F-FDG) PET, particularly in detecting specific types of metastases and in cases where inflammation can confound 18F-FDG uptake. This comparative analysis synthesizes key experimental data to provide an objective overview for researchers, scientists, and drug development professionals.
Performance Data: A Head-to-Head Comparison
Quantitative data from comparative studies consistently show a superior or complementary diagnostic performance of FAPI-PET over 18F-FDG PET in various aspects of lung cancer assessment.
| Performance Metric | This compound PET/CT | 18F-FDG PET/CT | Key Findings |
| Sensitivity | Higher, especially for metastatic lesions. | Generally high, but can be limited in certain scenarios. | FAPI-PET demonstrates superior sensitivity in detecting lymph node, bone, and liver metastases. |
| Specificity | Higher, with fewer false positives from inflammation. | Can be lower due to uptake in inflammatory and infectious processes. | FAPI-PET's targeting of cancer-associated fibroblasts (CAFs) leads to a more specific signal from the tumor microenvironment. |
| Accuracy | Generally higher for overall staging. | High, but can be impacted by lower specificity. | The improved sensitivity and specificity of FAPI-PET contribute to a higher overall diagnostic accuracy in staging lung cancer. |
| Tumor-to-Background Ratio (TBR) | Higher in metastatic lymph nodes and bone metastases. | Higher in primary lung tumors. | While 18F-FDG may show higher uptake in the primary tumor, this compound often provides better contrast for metastatic lesions. |
| Detection of Metastases | Superior for lymph node, bone, liver, and pleural metastases. | Can be less sensitive for certain metastatic sites. | Studies have shown FAPI-PET identifying more metastatic lesions than 18F-FDG PET, leading to upstaging in a significant number of patients. |
Signaling Pathways and Mechanisms of Uptake
The differential performance of this compound and 18F-FDG is rooted in the distinct biological processes they target.
A Head-to-Head Comparison of 18F-Labeled FAP Inhibitors for Cancer Imaging
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Performance of Leading 18F-Labeled Fibroblast Activation Protein (FAP) Inhibitors.
The emergence of radiolabeled Fibroblast Activation Protein (FAP) inhibitors has marked a significant advancement in oncological imaging. FAP, a transmembrane serine protease, is highly expressed on cancer-associated fibroblasts (CAFs) in the stroma of the majority of epithelial tumors, while its presence in healthy tissues is limited, making it an exceptional target for cancer diagnosis and therapy. While Gallium-68 (68Ga) labeled FAP inhibitors have been widely investigated, the development of Fluorine-18 (18F) labeled counterparts offers logistical advantages, including a longer half-life (110 minutes vs. 68 minutes for 68Ga), allowing for centralized production and distribution, and potentially later imaging time points for improved contrast.
This guide provides a head-to-head comparison of various 18F-labeled FAP inhibitors based on available preclinical and clinical data. We present a summary of their performance metrics, detailed experimental protocols for their evaluation, and an overview of the key signaling pathways influenced by FAP.
Data Presentation: Quantitative Comparison of 18F-Labeled FAP Inhibitors
The following tables summarize the quantitative data from preclinical and clinical studies, focusing on key performance indicators such as tumor uptake and tumor-to-background ratios (TBRs). It is important to note that these values are extracted from different studies that may have used varying experimental conditions (e.g., cell lines, animal models, imaging time points).
Table 1: Preclinical Comparison of 18F-Labeled FAP Inhibitors in Tumor-Bearing Mice
| Radiotracer | Animal Model | Tumor Uptake (%ID/g at 1h p.i.) | Tumor-to-Muscle Ratio (at 1h p.i.) | Tumor-to-Blood Ratio (at 1h p.i.) | Key Findings |
| [18F]FAPI-42 | A549-FAP xenograft | 3.2 ± 0.6[1] | 5.76 ± 0.67[2] | 5.94 ± 1.67[2] | Lower tumor uptake compared to [18F]AlF-P-FAPI in the same model.[1] |
| [18F]AlF-FAPI-74 | HT-1080-FAP xenograft | 6.9 (at 0.5h p.i.)[3] | 17.7 ± 4.13 | 10.8 ± 2.86 | Showed good tumor-to-background ratios due to preferred renal excretion. |
| [18F]AlF-P-FAPI | A549-FAP xenograft | 7.0 ± 1.0 | Not Reported | Not Reported | Demonstrated significantly higher tumor uptake compared to [18F]FAPI-42 and [68Ga]Ga-FAPI-04. |
| [18F]FGlc-FAPI | HT1080hFAP xenograft | ~4.5 | Not Reported | Not Reported | Showed higher specific tumor uptake than [68Ga]Ga-FAPI-04 but also significant hepatobiliary excretion. |
| [18F]5a | FAP-positive xenograft | 4.48 ± 0.34 (at 6h p.i.) | Not Reported | Not Reported | Exhibited significantly improved tumor retention at 6h post-injection compared to [18F]AlF-NOTA-FAPI-74. |
| [18F]5b | FAP-positive xenograft | 6.70 ± 0.22 (at 6h p.i.) | Not Reported | Not Reported | Showed the highest tumor retention at 6h post-injection among the compared tracers. |
Table 2: Clinical Comparison of 18F-Labeled FAP Inhibitors (Patient Data)
| Radiotracer | Cancer Type | SUVmax in Primary Tumor | Tumor-to-Background Ratio (TBR) | Key Findings |
| [18F]FAPI-42 | Various Cancers | Average SUVmax of 15.8 at 18 min. | Higher TBRs in liver, bone, lymph node, pleura, and peritoneal lesions compared to [68Ga]Ga-FAPI-04. | Comparable lesion detectability to [68Ga]Ga-FAPI-04. |
| [18F]FAPI-74 | Lung Cancer | SUVmax >10 at 1h p.i. in primary tumors, lymph nodes, and metastases. | High contrast achieved 1 hour post-injection. | Low radiation burden, even lower than [18F]-FDG. |
| [18F]FAPI-74 | Pancreatic Ductal Adenocarcinoma (PDAC) | Markedly elevated uptake. | Better TBR and visual lesion delineation compared to [18F]FDG. | Detected 22% more lesions compared with [18F]FDG. |
| [18F]F-FAPI-FUSCC-07 | Various Cancers | Significantly higher tumor uptake compared to [18F]F-FAPI-42 and [18F]F-FAPI-74. | Improved target-to-blood pool ratios compared to other tracers. | Consistently provided superior image contrast in most cases. |
Experimental Protocols
Detailed methodologies are crucial for the objective evaluation and comparison of these radiotracers. Below are generalized protocols for key experiments cited in the literature.
Automated Radiosynthesis of 18F-Labeled FAP Inhibitors (e.g., [18F]AlF-FAPI-74)
This protocol describes a common automated synthesis method, which can be adapted for different synthesis modules.
-
[18F]Fluoride Production: [18F]Fluoride is produced via the 18O(p,n)18F nuclear reaction in a cyclotron.
-
Trapping and Elution: The produced [18F]fluoride is trapped on a QMA (quaternary methylammonium) cartridge. It is then eluted into the reactor vessel using a suitable eluent, such as a mixture of potassium carbonate and Kryptofix 2.2.2 or a saline solution for the Al18F method.
-
Azeotropic Drying: The [18F]fluoride is dried by azeotropic distillation with acetonitrile (B52724) to remove water.
-
Radiolabeling Reaction:
-
For covalently labeled FAPIs , the dried [18F]fluoride is reacted with a suitable precursor (e.g., a tosylate or nosylate-derivatized FAPI precursor) in a solvent like DMSO or acetonitrile at an elevated temperature (e.g., 100-120°C).
-
For [18F]AlF-labeled FAPIs (e.g., [18F]AlF-FAPI-74), the eluted [18F]fluoride is first reacted with aluminum chloride (AlCl3) to form [18F]AlF2+. This complex is then reacted with the NOTA-conjugated FAPI precursor at an elevated temperature (e.g., 95-105°C) for a short duration (e.g., 15 minutes).
-
-
Purification: The crude reaction mixture is purified using solid-phase extraction (SPE) cartridges (e.g., C18) to remove unreacted [18F]fluoride and other impurities.
-
Formulation: The purified radiotracer is eluted from the SPE cartridge with ethanol (B145695) and formulated in a sterile saline solution for injection.
-
Quality Control: The final product is tested for radiochemical purity (by radio-HPLC), pH, sterility, and endotoxin (B1171834) levels.
In Vitro Cell Uptake and Internalization Assay
This assay determines the specificity and binding characteristics of the radiolabeled FAP inhibitor in cells expressing FAP.
-
Cell Culture: FAP-expressing cells (e.g., HT1080-FAP transfectants, U-87 MG) and a negative control cell line lacking FAP expression are cultured to near confluence in appropriate media.
-
Incubation: Cells are incubated with the 18F-labeled FAP inhibitor (at a specific concentration, e.g., 1 nM) for various time points (e.g., 5, 30, 60, 120 minutes) at 37°C.
-
Blocking Experiment: To determine specificity, a parallel set of cells is co-incubated with the radiotracer and a high concentration of a non-radiolabeled FAP inhibitor (e.g., UAMC-1110 or unlabeled FAPI-04) to block specific binding.
-
Washing: After incubation, the cells are washed with cold PBS to remove unbound radiotracer.
-
Cell Lysis and Counting: Cells are lysed, and the radioactivity in the cell lysate is measured using a gamma counter. The results are typically expressed as a percentage of the applied dose per million cells.
-
Internalization Assay: To differentiate between membrane-bound and internalized radioactivity, after washing, cells are first treated with an acidic buffer (e.g., glycine (B1666218) buffer, pH 2.5) to strip surface-bound radiotracer. The radioactivity in this acidic wash (membrane-bound) and the subsequent cell lysate (internalized) are measured separately.
In Vivo Biodistribution Studies in Animal Models
These studies evaluate the pharmacokinetics, tumor targeting, and clearance of the radiotracer in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are subcutaneously inoculated with FAP-expressing tumor cells to establish xenografts.
-
Radiotracer Injection: A defined amount of the 18F-labeled FAP inhibitor is injected intravenously into the tumor-bearing mice.
-
Tissue Harvesting: At various time points post-injection (e.g., 1, 2, 4 hours), mice are euthanized, and major organs and tissues (including the tumor, blood, muscle, liver, kidneys, etc.) are collected and weighed.
-
Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.
-
Data Analysis: The uptake in each organ is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g). Tumor-to-organ ratios are then calculated to assess imaging contrast.
-
PET/CT Imaging: In parallel with biodistribution studies, dynamic or static PET/CT scans can be performed on live animals at different time points to visualize the tracer's distribution and tumor targeting.
Mandatory Visualization
FAP Signaling in the Tumor Microenvironment
Fibroblast Activation Protein is not merely a passive marker but an active participant in tumorigenesis, influencing several key signaling pathways within cancer-associated fibroblasts that promote a pro-tumorigenic microenvironment.
Caption: FAP signaling pathways in CAFs promoting tumorigenesis.
Experimental Workflow for FAP Radiotracer Evaluation
The preclinical and clinical evaluation of a novel 18F-labeled FAP inhibitor follows a structured workflow to determine its safety and efficacy.
Caption: A streamlined workflow for FAP radiotracer development.
References
Validating AlF-PD-FAPI PET: A Comparative Guide to Immunohistochemistry Correlation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Aluminium Fluoride-labeled Fibroblast Activation Protein Inhibitor (AlF-PD-FAPI) Positron Emission Tomography (PET) findings with the gold-standard validation method of immunohistochemistry (IHC). By presenting supporting experimental data, detailed protocols, and clear visual workflows, this document aims to facilitate a comprehensive understanding of how the in-vivo imaging signals of FAP-targeted radiotracers are correlated with ex-vivo protein expression.
Fibroblast Activation Protein (FAP) has emerged as a promising theranostic target due to its high expression on cancer-associated fibroblasts (CAFs) across a wide range of solid tumors and its limited presence in healthy adult tissues.[1] PET imaging with FAP inhibitors, such as this compound, allows for non-invasive, whole-body assessment of FAP expression. However, validating that the PET signal accurately reflects the underlying biology is crucial for its clinical translation and use in drug development. Immunohistochemistry provides this essential ground truth by visualizing and quantifying FAP protein expression in tissue sections.
Quantitative Correlation: PET Signal vs. IHC Staining
The fundamental principle of validating FAP-targeted PET imaging lies in demonstrating a strong correlation between the quantitative uptake of the radiotracer in tumors, measured as the Maximum Standardized Uptake Value (SUVmax) or Tumor-to-Background Ratio (TBR), and the level of FAP protein expression determined by immunohistochemistry. Several studies have established this positive correlation for various FAP-targeting radiotracers.
A study on stage IA lung adenocarcinoma demonstrated a significant positive correlation between the SUVmax of 18F-FAPI-04 and the FAP-IHC score (r=0.64, P=0.005).[2] In this study, tumors with intense FAP expression on IHC slides showed significantly higher SUVmax values in the corresponding PET scans.[2] Another study investigating 68Ga-FAPi-46 in a variety of solid cancers found a strong correlation between FAP immunohistochemistry scores and both SUVmax (r = 0.781) and SUVmean (r = 0.783).[3] These findings provide strong evidence that the intensity of the FAPI-PET signal is a reliable indicator of FAP expression levels in tumors.
The following table summarizes representative quantitative data from studies correlating FAPI-PET uptake with FAP immunohistochemistry scores. While data specific to "this compound" is emerging, the presented findings for other 18F-labeled and 68Ga-labeled FAPI tracers provide a strong basis for the validation of this class of radiopharmaceuticals.
| Radiotracer | Cancer Type | PET Parameter | IHC Scoring Method | Correlation Coefficient (r) | P-value | Reference |
| 18F-FAPI-04 | Stage IA Lung Adenocarcinoma | SUVmax | Based on staining intensity | 0.64 | 0.005 | [2] |
| 68Ga-FAPi-46 | Various Solid Cancers | SUVmax | Semiquantitative visual score (0-3) | 0.781 | < 0.001 | |
| 68Ga-FAPi-46 | Various Solid Cancers | SUVmean | Semiquantitative visual score (0-3) | 0.783 | < 0.001 |
Experimental Protocols
Detailed and standardized experimental procedures are critical for obtaining reliable and reproducible data when validating PET findings with immunohistochemistry. Below are synthesized protocols for both this compound PET imaging and subsequent FAP immunohistochemical staining.
This compound PET/CT Imaging Protocol
This protocol outlines the key steps for performing PET imaging with an 18F-labeled FAP inhibitor.
-
Patient Preparation: Patients are typically advised to be well-hydrated. Fasting is not generally required for FAPI-PET imaging, which is an advantage over 18F-FDG PET.
-
Radiotracer Administration: An intravenous injection of the 18F-AlF-labeled FAP inhibitor (e.g., [18F]AlF-FAPI-74) is administered. The exact dosage will depend on institutional protocols and the specific activity of the radiotracer.
-
Uptake Period: Following injection, there is an uptake period to allow for the radiotracer to distribute throughout the body and accumulate in FAP-expressing tissues. A typical uptake time is 60 minutes.
-
PET/CT Scanning: The patient is positioned in the PET/CT scanner, and a whole-body scan is acquired. The CT scan provides anatomical localization and is used for attenuation correction of the PET data.
-
Image Reconstruction and Analysis: The PET data is reconstructed into images that show the distribution of the radiotracer. Regions of interest (ROIs) are drawn around tumors and other tissues to quantify the radiotracer uptake, typically expressed as SUVmax and TBR.
FAP Immunohistochemistry (IHC) Staining Protocol
This protocol describes the staining of formalin-fixed, paraffin-embedded (FFPE) tissue sections obtained from biopsies or surgical resections of the imaged lesions.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (two changes, 5-10 minutes each).
-
Immerse slides in 100% ethanol (B145695) (two changes, 3-5 minutes each).
-
Immerse slides in 95% ethanol (one change, 3-5 minutes).
-
Immerse slides in 70% ethanol (one change, 3-5 minutes).
-
Rinse slides in deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in a pre-heated antigen retrieval solution (e.g., 10mM Sodium citrate (B86180) buffer, pH 6.0).
-
Heat the slides using a microwave, pressure cooker, or water bath. The optimal time and temperature should be validated for the specific anti-FAP antibody used.
-
Allow slides to cool to room temperature in the buffer (approximately 20-30 minutes).
-
-
Peroxidase Blocking: Incubate slides with a hydrogen peroxide block for 10-15 minutes at room temperature to quench endogenous peroxidase activity.
-
Blocking: Incubate slides with a blocking buffer (e.g., 10% normal serum) for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation:
-
Dilute the primary anti-FAP antibody to its optimal concentration in an appropriate diluent.
-
Incubate the slides with the diluted primary antibody, typically overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with a wash buffer (e.g., PBS).
-
Incubate slides with a horseradish peroxidase (HRP)-conjugated secondary antibody for 30-60 minutes at room temperature.
-
-
Detection:
-
Rinse slides with wash buffer.
-
Incubate slides with a DAB (3,3'-Diaminobenzidine) substrate solution until the desired brown color intensity is achieved (typically 1-10 minutes), monitoring under a microscope.
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Immerse slides in hematoxylin (B73222) for 1-5 minutes to stain the cell nuclei.
-
"Blue" the sections in a suitable buffer or tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%).
-
Clear the slides in xylene.
-
Apply a coverslip using a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a light microscope. FAP staining is typically observed in the cytoplasm and membrane of cancer-associated fibroblasts in the tumor stroma.
-
The staining intensity and the percentage of FAP-positive cells are scored to generate a quantitative IHC score.
-
Visualizing the Validation Workflow and Logical Framework
To further clarify the process of validating this compound PET findings with immunohistochemistry, the following diagrams illustrate the experimental workflow and the logical relationship between the two methodologies.
The diagram above outlines the parallel processes of in-vivo PET imaging and ex-vivo immunohistochemical analysis, culminating in the crucial step of correlating the data from both modalities.
This second diagram illustrates the core logic of the validation process: a high signal on the this compound PET scan is expected to correspond to strong FAP staining in the tumor tissue, and a positive statistical correlation between these two measurements validates the PET tracer as a reliable biomarker for FAP expression.
References
- 1. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Comparison of the diagnostic accuracy between 18F-FAPI-04 PET/CT and 18F-FDG PET/CT in the clinical stage IA of lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correlation of 68Ga-FAPi-46 PET Biodistribution with FAP Expression by Immunohistochemistry in Patients with Solid Cancers: Interim Analysis of a Prospective Translational Exploratory Study - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Cancer Imaging: A Comparative Guide to AlF-PD-FAPI
For researchers, scientists, and drug development professionals at the forefront of oncology, the quest for precise and reliable imaging modalities is paramount. This guide offers an objective comparison of AlF-PD-FAPI PET imaging, a promising new frontier, with established alternatives. By presenting supporting experimental data, detailed methodologies, and clear visual workflows, we aim to equip you with the critical information needed to evaluate and potentially integrate this technology into your research and development pipelines.
The emergence of Fibroblast Activation Protein (FAP) as a compelling pan-cancer target has catalyzed the development of novel radiotracers. Among these, PET imaging agents targeting FAP, particularly those labeled with fluorine-18 (B77423) such as [¹⁸F]AlF-NOTA-FAPI-04, offer logistical advantages over their gallium-68 (B1239309) counterparts due to a longer half-life. This guide delves into the reproducibility and reliability of these this compound imaging studies, providing a comparative analysis against other FAPI tracers and the clinical workhorse, [¹⁸F]FDG.
Quantitative Data Summary: A Side-by-Side Comparison
To facilitate a clear understanding of the performance of this compound and its comparators, the following tables summarize key quantitative data from various studies.
Table 1: Diagnostic Performance of [¹⁸F]AlF-NOTA-FAPI-04 vs. [¹⁸F]FDG PET/CT in Various Cancers
| Cancer Type | Parameter | [¹⁸F]AlF-NOTA-FAPI-04 | [¹⁸F]FDG | Study Reference |
| Various Cancers (16 types) | Primary Tumor Detection Rate | 98.06% | 81.55% | [1] |
| Metastatic Lymph Node Sensitivity | 92.44% | 80.23% | [1] | |
| Metastatic Lymph Node Specificity | 90.44% | 79.41% | [1] | |
| Metastatic Lymph Node Accuracy | 91.56% | 79.87% | [1] | |
| Distant Metastases Detection Rate | 86.57% | 74.13% | [1] | |
| Gastrointestinal Cancers | Primary Tumor Sensitivity | 97.7% | 72.7% | |
| Metastatic Lymph Node Sensitivity | 91.89% | 79.72% | ||
| Metastatic Lymph Node Specificity | 92.00% | 81.33% | ||
| Metastatic Lymph Node Accuracy | 91.96% | 80.80% | ||
| Multiple Malignant Tumors | Primary & Metastatic Tumor Detection | 97.0% | 84.8% | |
| Lymph Node Metastasis Sensitivity | 81.8% | 50.0% | ||
| Advanced Lung Cancer | Metastatic Lesion Detection | 17.8% (detected only by FAPI) | 2.2% (detected only by FDG) | |
| Differentiated Thyroid Cancer | Lesion-level Sensitivity | 75% | 13% | |
| Lesion-level Accuracy | 80% | 27% |
Table 2: Tracer Uptake Values (SUVmax) and Tumor-to-Background Ratios (TBR)
| Tracer | Cancer Type | Lesion Type | SUVmax (Mean/Median) | TBR (Mean/Median) | Study Reference |
| [¹⁸F]AlF-NOTA-FAPI-04 | Invasive Ductal Carcinoma | Liver Metastases | - | 8.44 | |
| [¹⁸F]FDG | Invasive Ductal Carcinoma | Liver Metastases | - | 2.55 | |
| [⁶⁸Ga]Ga-FAPI-04 | Gastric Cancer | Primary Tumor | 10.28 (median) | - | |
| [¹⁸F]FDG | Gastric Cancer | Primary Tumor | 3.20 (median) | - | |
| [⁶⁸Ga]Ga-FAPI-04 | Gastric Cancer | Lymph Node Metastasis | 9.20 (median) | - | |
| [¹⁸F]FDG | Gastric Cancer | Lymph Node Metastasis | 3.15 (median) | - | |
| [⁶⁸Ga]Ga-FAPI-04 | Gastric Cancer | Distant Metastases | 8.00 (median) | - | |
| [¹⁸F]FDG | Gastric Cancer | Distant Metastases | 4.20 (median) | - | |
| [¹⁸F]AlF-P-FAPI | Nasopharyngeal Cancer | Primary Tumor | 14.1 | - | |
| [¹⁸F]FDG | Nasopharyngeal Cancer | Primary Tumor | 17.6 | - | |
| [¹⁸F]AlF-P-FAPI | Nasopharyngeal Cancer | Lymph Node Metastases | 13.7 and 8.6 | - | |
| [¹⁸F]FDG | Nasopharyngeal Cancer | Lymph Node Metastases | 11.9 and 7.1 | - |
Reproducibility and Reliability
While extensive head-to-head comparisons of diagnostic performance are available, dedicated studies on the reproducibility and reliability of This compound imaging are still emerging. However, data from studies on ⁶⁸Ga-labeled FAPI tracers can provide valuable insights into the expected reliability of this class of imaging agents.
A study on [⁶⁸Ga]Ga-FAPI-04 PET/CT investigated interobserver agreement for tumor assessment among 15 observers with varying experience levels. The results indicated a fair to good concordance rate for both visual and quantitative assessments, supporting its suitability for multicenter trials.
Another study focused on the reproducibility of [⁶⁸Ga]Ga-FAPI-04 uptake parameters at 15 and 60 minutes post-injection. It found a high correlation for SUVmax and SUVmean between the two time points, suggesting that earlier imaging is feasible and yields clinically acceptable reproducibility for these metrics. However, other parameters like SUVpeak and tumor-to-liver ratio (TLR) were not recommended to be used interchangeably between the different time points.
For [¹⁸F]AlF-NOTA-FAPI-04 , one study noted that to eliminate intra-observer variability in their quantitative analysis, all PET/CT images were evaluated by a single nuclear physician. This highlights the awareness of potential variability and the need for standardized interpretation procedures.
Key Takeaway: While direct evidence for this compound is limited, the available data on ⁶⁸Ga-FAPI tracers suggests a good potential for reproducibility, particularly for SUV-based metrics. Standardization of imaging protocols and interpretation criteria will be crucial for ensuring reliability in multicenter research and clinical applications.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in this guide.
[¹⁸F]AlF-NOTA-FAPI-04 PET/CT Imaging Protocol
A representative patient imaging protocol for [¹⁸F]AlF-NOTA-FAPI-04 PET/CT is as follows:
-
Patient Preparation: No specific patient preparation, such as fasting, is generally required.
-
Radiotracer Administration: An intravenous infusion of approximately 296 MBq (8 mCi) of [¹⁸F]AlF-NOTA-FAPI-04 is administered over 2 minutes.
-
Uptake Time: A whole-body PET/CT scan is typically performed 1 hour after the radiotracer administration. Some studies have also explored imaging at 2 and 4 hours post-injection.
-
Image Acquisition:
-
A low-dose, non-contrast-enhanced CT scan is acquired for attenuation correction and anatomical localization.
-
PET is acquired in 3D mode, typically for 2 minutes per bed position.
-
-
Image Reconstruction: Images are reconstructed using an ordered subset expectation maximization (OSEM) algorithm.
-
Quantitative Analysis: Regions of interest (VOIs) are drawn on the images to measure the maximum standardized uptake value (SUVmax) in lesions and normal tissues. The tumor-to-background ratio (TBR) is often calculated by dividing the lesion's SUVmax by the SUVmean of a reference tissue (e.g., liver or muscle).
Comparative Imaging with [¹⁸F]FDG
When comparing with [¹⁸F]FDG PET/CT, the scans are typically performed within a week of each other. The [¹⁸F]FDG PET/CT procedure follows the standard clinical pathway, which includes patient fasting for at least 6 hours and blood glucose level monitoring before tracer injection.
Visualizing the Workflow
To better illustrate the experimental and logical flows, the following diagrams are provided in Graphviz DOT language.
Caption: General workflow for an this compound PET/CT imaging study.
Caption: Mechanism of this compound tracer targeting FAP on CAFs.
References
AlF-Labeled FAPI PET Tracers Show Strong Correlation with Tumor FAP Expression, Validating Imaging Biomarker Potential
A robust positive correlation has been established between the uptake of Aluminum-Fluoride (AlF)-labeled Fibroblast Activation Protein Inhibitor (FAPI) Positron Emission Tomography (PET) tracers and the expression levels of Fibroblast Activation Protein (FAP) in tumors. A key study involving various solid tumors demonstrated a strong correlation, with a coefficient (r) as high as 0.7729 (p < 0.001), underscoring the potential of these tracers as reliable, non-invasive biomarkers for FAP expression in clinical and research settings.
This guide provides an objective comparison of the performance of FAP-targeted PET tracers, focusing on the correlation between tracer uptake and histopathological FAP expression. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in oncology and molecular imaging.
Fibroblast Activation Protein (FAP) is a transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the microenvironment of a vast majority of epithelial tumors, while its presence in healthy adult tissues is minimal. This differential expression makes FAP an attractive target for diagnostic imaging and targeted therapies. PET imaging using radiolabeled FAPI molecules allows for the whole-body, non-invasive assessment of FAP expression. The validation of this imaging technique against the "gold standard" of immunohistochemistry (IHC) is crucial for its adoption as a reliable biomarker.
Quantitative Correlation Data: FAPI PET Uptake vs. FAP Expression
Multiple studies have investigated the relationship between the uptake of FAPI PET tracers, quantified by the Standardized Uptake Value (SUV), and FAP expression, typically assessed by IHC scoring on tumor tissue samples. The data consistently show a positive correlation, indicating that higher tracer accumulation in tumors corresponds to higher levels of FAP protein expression.
While the specific tracer "AlF-PD-FAPI" is not commonly referenced in the reviewed literature, studies on other AlF-labeled FAPI tracers, such as [¹⁸F]AlF-FAP-NUR, provide direct evidence of this correlation. For a comprehensive comparison, data from studies using Gallium-68 (⁶⁸Ga) and other Fluorine-18 (¹⁸F) labeled FAPI tracers are also included.
| FAPI Tracer | Cancer Type(s) | Patients/Samples (n) | Correlation Metric (PET vs. IHC) | Correlation Coefficient (r) | P-value |
| [¹⁸F]AlF-FAP-NUR | Various Solid Tumors | 28 | SUVmax vs. H-score | 0.7729 | < 0.001 [1] |
| [⁶⁸Ga]Ga-FAPi-46 | Various Solid Cancers | 15 | SUVmax vs. IHC score | 0.781 | < 0.001[2] |
| [⁶⁸Ga]Ga-FAPi-46 | Various Solid Cancers | 15 | SUVmean vs. IHC score | 0.783 | < 0.001[2] |
| [¹⁸F]FAPI-04 | Stage IA Lung Adenocarcinoma | 17 (nodules) | SUVmax vs. IHC score | 0.64 | 0.005[3] |
| [⁶⁸Ga]Ga-FAPI-46 | Advanced Interstitial Lung Disease | 29 (samples from 3 patients) | SUVmax vs. FAP-positive area (%) | 0.57 | 0.001[4] |
| [⁶⁸Ga]Ga-FAPI-46 | Advanced Interstitial Lung Disease | 29 (samples from 3 patients) | SUVmean vs. FAP-positive area (%) | 0.54 | 0.002 |
Experimental Workflow and Methodologies
The validation of a FAPI PET tracer involves a systematic process that connects in-vivo imaging with ex-vivo tissue analysis. The workflow ensures that the PET signal is directly compared to the biological target in the corresponding tissue.
Detailed Experimental Protocols
[¹⁸F]AlF-FAPI PET/CT Imaging Protocol
This protocol is a generalized summary based on methodologies from clinical studies of AlF-labeled FAPI tracers.
-
Patient Preparation: Patients are typically required to fast for at least 4-6 hours prior to the scan. Blood glucose levels are not a critical factor, which is an advantage over [¹⁸F]FDG-PET. No specific premedication is generally needed.
-
Radiotracer Synthesis and Dosing: The [¹⁸F]AlF-labeled FAPI tracer (e.g., [¹⁸F]AlF-FAP-NUR, [¹⁸F]AlF-FAPI-74) is produced via automated radiosynthesis. A typical intravenous injection for an adult patient ranges from 185 to 370 MBq (5-10 mCi).
-
Uptake Phase: Following the injection, the patient rests in a quiet room for an uptake period, which is commonly 60 minutes. This duration allows for sufficient tracer accumulation in FAP-expressing tissues and clearance from background tissues.
-
Image Acquisition: Whole-body PET/CT scans are acquired from the vertex of the skull to the mid-thigh.
-
CT Scan: A low-dose CT scan is performed first for attenuation correction and anatomical localization.
-
PET Scan: The PET acquisition is typically performed in 3D mode, with an acquisition time of 1.5-3 minutes per bed position.
-
-
Image Reconstruction and Analysis: PET images are reconstructed using an iterative algorithm (e.g., OSEM - Ordered Subset Expectation Maximization) and corrected for attenuation, scatter, and decay. The reconstructed images are then analyzed by nuclear medicine physicians. Regions of interest (ROIs) are drawn around tumors or suspicious lesions to calculate semi-quantitative uptake values, primarily the maximum Standardized Uptake Value (SUVmax).
FAP Immunohistochemistry (IHC) Protocol
This protocol outlines the key steps for detecting and scoring FAP expression in tumor tissue sections.
-
Tissue Preparation:
-
Tumor tissue specimens are obtained from surgical resection or biopsy.
-
Tissues are fixed in 10% neutral buffered formalin and embedded in paraffin (B1166041) (FFPE).
-
FFPE blocks are sectioned into 4-5 µm thick slices and mounted on positively charged glass slides.
-
-
Staining Procedure:
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed, often using a citrate (B86180) buffer (pH 6.0) or EDTA buffer (pH 9.0) in a pressure cooker or water bath.
-
Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution. Non-specific antibody binding is blocked using a protein block solution (e.g., goat serum).
-
Primary Antibody Incubation: Slides are incubated with a primary antibody specific to FAP (e.g., a monoclonal rabbit anti-FAP antibody) at a predetermined optimal dilution, typically overnight at 4°C.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogen substrate like diaminobenzidine (DAB), which produces a brown precipitate at the site of FAP expression.
-
Counterstaining: Slides are counterstained with hematoxylin (B73222) to visualize cell nuclei.
-
-
Scoring and Analysis:
-
Stained slides are reviewed by a qualified pathologist blinded to the PET results.
-
FAP expression is typically evaluated in the stromal component of the tumor (cancer-associated fibroblasts).
-
A semi-quantitative scoring system, such as the H-score , is often used. The H-score is calculated by multiplying the staining intensity (e.g., 0 for no staining, 1+ for weak, 2+ for moderate, 3+ for strong) by the percentage of stained stromal cells at each intensity level. The final H-score ranges from 0 to 300. Alternatively, some studies quantify the percentage of the FAP-positive area within the stroma.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Correlation of 68Ga-FAPi-46 PET Biodistribution with FAP Expression by Immunohistochemistry in Patients with Solid Cancers: Interim Analysis of a Prospective Translational Exploratory Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the diagnostic accuracy between 18F-FAPI-04 PET/CT and 18F-FDG PET/CT in the clinical stage IA of lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Correlation of FAPI PET Uptake with Immunohistochemistry in Explanted Lungs from Patients with Advanced Interstitial Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of AlF-FAPI PET Imaging with Patient Outcomes: A Comparative Guide
Fibroblast Activation Protein Inhibitor (FAPI) Positron Emission Tomography (PET) imaging represents a paradigm shift in oncological diagnostics, moving from metabolic activity assessment to targeting the tumor microenvironment. This guide provides a comparative analysis of FAP-targeted imaging, with a focus on Aluminium Fluoride-18 ([¹⁸F]AlF) labeled FAPI tracers, cross-referenced with patient outcome data. It offers an objective comparison against the current standard, [¹⁸F]FDG PET/CT, supported by experimental data for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting Cancer-Associated Fibroblasts
Unlike [¹⁸F]FDG, which measures glucose metabolism and can be limited by high background uptake in certain organs and low uptake in less glycolytic tumors, FAPI tracers target Fibroblast Activation Protein (FAP).[1] FAP is a transmembrane serine protease that is highly overexpressed on the surface of cancer-associated fibroblasts (CAFs), a key component of the tumor stroma in a vast majority of epithelial cancers.[1][2][3] This specific targeting results in high-contrast images due to rapid tracer accumulation in tumors and low background signal in most healthy tissues.[2][4]
References
AlF-PD-FAPI Poised to Revolutionize Oncological Imaging with Superior Specificity and Contrast
For Immediate Release
Researchers, scientists, and drug development professionals now have access to a groundbreaking imaging modality, Aluminum Fluoride-Proline-linked Fibroblast Activation Protein Inhibitor (AlF-PD-FAPI) Positron Emission Tomography (PET), which demonstrates significant advantages over traditional imaging techniques, particularly [18F]Fluorodeoxyglucose ([18F]FDG) PET/CT. This novel radiotracer targets Fibroblast Activation Protein (FAP), a protein highly expressed in the stroma of a wide variety of cancers, offering enhanced tumor detection, delineation, and staging.
The key advantage of FAPI-based imaging lies in its mechanism. Unlike [18F]FDG, which measures glucose metabolism and can be taken up by inflammatory cells, leading to false positives, FAPI tracers bind specifically to FAP on cancer-associated fibroblasts (CAFs). This results in remarkably high tumor-to-background ratios and clearer images, especially in organs with high physiological glucose uptake like the brain and liver.[1][2] The use of Aluminum-[18F]Fluoride for labeling also provides benefits over Gallium-68, including a longer half-life for more flexible scheduling and potentially higher resolution imaging.[3]
Quantitative Comparison: AlF-FAPI vs. Traditional Modalities
Data from numerous studies consistently highlight the superiority of FAPI-PET/CT in various clinical scenarios. A retrospective study involving 51 patients with 11 different tumor types demonstrated that [18F]-AlF-NOTA-FAPI-04 PET/CT had a significantly higher detection rate for primary and metastatic tumors compared to [18F]-FDG PET/CT (97.0% vs. 84.8%).[4][5] The sensitivity for detecting lymph node metastases was also markedly improved (81.8% vs. 50.0%).[4][5]
| Performance Metric | [18F]AlF-NOTA-FAPI-04 PET/CT | [18F]FDG PET/CT | Tumor Types Studied | Reference |
| Detection of Primary Tumors | 98.06% | 81.55% | 16 different tumor entities | [6] |
| 97.7% | 72.7% | Gastrointestinal cancers | [7] | |
| 97.0% | 84.8% | 11 different tumor types | [4][5] | |
| Sensitivity for Lymph Node Metastasis | 92.44% | 80.23% | 16 different tumor entities | [6] |
| 91.89% | 79.72% | Gastrointestinal cancers | [7] | |
| 81.82% | 50.0% | 11 different tumor types | [4][5] | |
| Accuracy for Lymph Node Metastasis | 91.56% | 79.87% | 16 different tumor entities | [6] |
| 91.96% | 80.80% | Gastrointestinal cancers | [7] | |
| 71.79% | 58.97% | 11 different tumor types | [4] | |
| Detection of Distant Metastases | 86.57% | 74.13% | 16 different tumor entities | [6] |
| Tumor-to-Background Ratio (TBR) | Significantly Higher | Lower | Various cancers | [8][9] |
Enhanced Clinical Utility
The high contrast and low background uptake of AlF-FAPI tracers enable the detection of small primary or metastatic lesions that may be missed by conventional imaging.[1][2] This is particularly advantageous in the brain, liver, pancreas, and gastrointestinal tract.[1][2] Furthermore, in a study of patients with advanced lung cancer, [18F]AlF-NOTA-FAPI-04 PET/CT was found to be better at identifying metastatic lesions compared to [18F]FDG, potentially leading to more accurate tumor staging.[10] In gastrointestinal cancers, FAPI-PET/CT surpassed [18F]FDG in detecting suspected metastases in the brain, liver, and bone.[7]
Signaling Pathway and Mechanism of Action
The following diagram illustrates the targeting of FAP in the tumor microenvironment by FAPI radiotracers.
Caption: FAPI radiotracer binding to FAP on CAFs in the tumor microenvironment.
Experimental Protocols
Radiolabeling of AlF-NOTA-FAPI-04
A common automated synthesis procedure for [18F]AlF-NOTA-FAPI-04 involves the following key steps.[11][12]
-
[18F]Fluoride Trapping: Aqueous [18F]fluoride is trapped on a QMA cartridge.
-
Elution: The [18F]fluoride is eluted from the cartridge into the reactor.
-
Complexation: An aluminum chloride solution is added to the reactor, followed by the NOTA-FAPI-04 precursor. The reaction mixture is heated to form the Al[18F]-NOTA-FAPI-04 complex.
-
Purification: The crude product is purified using a solid-phase extraction (SPE) cartridge.
-
Formulation: The final product is eluted from the SPE cartridge with an ethanol/saline solution and passed through a sterile filter into a sterile vial.
The entire automated synthesis typically takes around 25-40 minutes.[11][13]
Patient Imaging Protocol
The following is a general protocol for patient imaging with [18F]AlF-NOTA-FAPI-04 PET/CT.
-
Patient Preparation: No specific patient preparation, such as fasting, is generally required. This is a significant advantage over [18F]FDG PET/CT.
-
Radiotracer Injection: A dose of [18F]AlF-NOTA-FAPI-04 is administered intravenously.
-
Uptake Time: Imaging is typically performed 60 minutes post-injection.[14]
-
Image Acquisition: A whole-body PET/CT scan is acquired.
-
Image Analysis: Tumor tracer uptake is quantified using the maximum standardized uptake value (SUVmax). Regions of interest are drawn around tumor lesions to calculate SUVmax.[5][15]
Experimental Workflow
The diagram below outlines the typical workflow for a comparative study of AlF-FAPI and FDG-PET/CT.
References
- 1. pubs.rsna.org [pubs.rsna.org]
- 2. FAPI PET: Fibroblast Activation Protein Inhibitor Use in Oncologic and Nononcologic Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. Superiority of FAPI-PET/CT for examining multiple malignant tumors: a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. PET Imaging of Fibroblast Activation Protein in Various Cancers Using [18F]AlF‑NOTA‑FAPI‑04: Comparison with 18F-FDG in a Single-Center, Prospective Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [18F] AlF‑NOTA‑FAPI‑04 PET/CT as a promising tool for imaging fibroblast activation protein in gastrointestinal system cancers: a prospective investigation of comparative analysis with 18F-FDG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FAPI PET/CT Imaging—An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. FAPI-04 PET/CT Using [18F]AlF Labeling Strategy: Automatic Synthesis, Quality Control, and In Vivo Assessment in Patient - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical evaluation and pilot clinical study of [18F]AlF-labeled FAPI-tracer for PET imaging of cancer associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Research Portal - Multicenter validation trial of [18F]AlF-FAPI-74 for PET imaging of cancer-associated fibroblasts through fibroblast activation protein inhibitors (FAPI) in digestive tumors [research.kuleuven.be]
- 15. d-nb.info [d-nb.info]
Mechanism of Action: Targeting the Tumor Microenvironment
A Critical Review of FAPI Tracers in Clinical Development: A Comparative Guide
Fibroblast Activation Protein (FAP) has emerged as a highly promising target in oncology for both diagnostic imaging and therapy. Overexpressed on cancer-associated fibroblasts (CAFs) in the stroma of a vast majority of epithelial cancers, while having low to no expression in most healthy tissues, FAP presents an ideal target for high-contrast molecular imaging.[1][2] This has led to the rapid development of FAP Inhibitor (FAPI) based radiotracers for Positron Emission Tomography (PET), which are demonstrating significant advantages over the long-standing clinical workhorse, [¹⁸F]Fluorodeoxyglucose (FDG).
This guide provides a critical review and comparison of FAPI tracers currently in clinical development, summarizing their performance against alternatives and each other, detailing experimental methodologies, and outlining their theranostic potential.
Unlike FDG, which targets the metabolic activity of cancer cells themselves (the "Warburg effect"), FAPI tracers target the tumor microenvironment (TME).[2][3] CAFs are a major component of the TME and play a crucial role in tumor growth, invasion, and angiogenesis.[4] FAPI tracers are quinoline-based small molecules that bind with high affinity to the enzymatic domain of FAP on the surface of CAFs. This complex is then rapidly internalized, allowing for imaging of FAP expression. This distinct mechanism results in very low background signal in most organs, including the brain and liver, leading to a high tumor-to-background ratio (TBR) and excellent image contrast.
Performance Comparison: FAPI vs. [¹⁸F]FDG
Numerous head-to-head studies and meta-analyses have demonstrated that FAPI-PET is often superior to FDG-PET for the detection and staging of various cancers. Key advantages of FAPI tracers include simpler patient preparation (no need for fasting), rapid tracer kinetics allowing for earlier imaging, and higher lesion detection rates in many tumor types.
However, FAPI is not universally superior to FDG. Some tumor types or specific lesions may show higher uptake with FDG. Furthermore, FAP is also expressed in non-malignant conditions involving tissue remodeling and inflammation, such as arthritis, fibrosis, and wound healing, which can be a source of false-positive findings.
Quantitative Data Summary
The following table summarizes the comparative performance of ⁶⁸Ga-FAPI and ¹⁸F-FDG in various cancers based on data from systematic reviews and meta-analyses.
| Cancer Type | Parameter | ⁶⁸Ga-FAPI Performance | ¹⁸F-FDG Performance | Key Findings & Citations |
| Overall Cancer Recurrence | Pooled Sensitivity | 97% | 69% | FAPI PET is significantly more sensitive for detecting cancer recurrence. |
| Gastrointestinal Cancers | Pooled Sensitivity (Recurrence) | 100% | 58% | FAPI PET demonstrates superior sensitivity for recurrent GI cancers. |
| Detection Rate (Primary) | 98% | 76% | FAPI PET has a higher detection rate for primary abdominal and pelvic malignancies. | |
| Liver Tumors | Pooled Sensitivity (Primary) | 94.3% | 56.1% | FAPI PET shows significantly higher sensitivity and better TBR for primary liver tumors. |
| Pooled Sensitivity (Extrahepatic) | 92.2% | 72.4% | FAPI PET is more sensitive for detecting extrahepatic metastatic disease from liver tumors. | |
| Lung Cancer | Lesion-based Sensitivity | 99% | 87% | For ¹⁸F-FAPI-74, sensitivity, specificity (93% vs 79%), and accuracy (97% vs 85%) were all higher than FDG. |
| TBR (Bone Metastases) | Higher (8.6 ± 5.4) | Lower (4.3 ± 2.3) | FAPI shows higher TBR in bone and lymph node metastases from lung cancer. | |
| Gynecological Cancers | Specificity (Metastatic LNs) | 100% | 66% | FAPI PET demonstrates higher specificity and accuracy for metastatic lymph nodes. |
| SUVmax (Bone Metastases) | Higher (12.9) | Lower (4.9) | FAPI shows significantly higher tracer uptake in bone metastases from gynecological cancers. | |
| Breast Cancer | Sensitivity (Primary Lesions) | 100% | 78.2% | FAPI PET had higher sensitivity for primary lesions and metastases in a pilot study. |
Note: Performance metrics can vary based on the specific FAPI tracer used (e.g., FAPI-04, FAPI-46), the specific cancer subtype, and the patient population.
Comparison of FAPI Tracers
Several FAPI tracer variants have been developed and are being evaluated clinically. The most widely used are quinoline-based derivatives labeled with Gallium-68 (⁶⁸Ga), such as FAPI-02, FAPI-04, and FAPI-46, or Fluorine-18 (¹⁸F), such as FAPI-74. While they share the same targeting mechanism, they exhibit differences in their pharmacokinetics, biodistribution, and tumor retention.
A study comparing ⁶⁸Ga-FAPI-02, -46, and -74 found that ⁶⁸Ga-FAPI-46 showed the highest uptake and TBRs in malignant, inflammatory, and degenerative lesions. The development of ¹⁸F-labeled FAPI tracers is advantageous due to the longer half-life of ¹⁸F (110 min vs. 68 min for ⁶⁸Ga), which allows for centralized production and distribution, and its lower positron energy results in better spatial resolution.
| Tracer | Key Characteristics |
| ⁶⁸Ga-FAPI-02 | One of the earliest FAPI tracers developed. Shows good tumor uptake but may have faster clearance compared to later versions. |
| ⁶⁸Ga-FAPI-04 | The most commonly used and reported FAPI tracer in clinical studies. It demonstrates high tumor uptake and excellent image contrast. |
| ⁶⁸Ga-FAPI-46 | Exhibits higher uptake and retention in tumors compared to FAPI-02 and FAPI-74, making it a strong candidate for both diagnosis and theranostics. |
| ¹⁸F-FAPI-74 | An ¹⁸F-labeled tracer with the benefits of a longer half-life and improved image resolution. Recommended uptake time is 60 minutes. |
| FAP-2286 | A novel FAP-binding peptide (not a small molecule inhibitor) designed for improved tumor retention, showing promise for therapeutic applications with ¹⁷⁷Lu. |
Experimental Protocols
Standardization of imaging protocols is crucial for multicenter trials and for comparing data across studies. Based on current literature and emerging guidelines, a general experimental protocol for FAPI-PET/CT can be outlined.
Patient Preparation and Imaging Protocol
-
Patient Preparation: No fasting is generally required. Patients should be well-hydrated. For some ¹⁸F-labeled FAPIs, a 2-hour fast may be recommended to reduce hepatobiliary uptake.
-
Tracer Administration: A dose of 80-220 MBq (or 1.6-2.4 MBq/kg) of the ⁶⁸Ga-FAPI tracer is administered intravenously.
-
Uptake Time: Imaging is typically performed 30-60 minutes post-injection. This short uptake time is a significant logistical advantage over FDG-PET (typically 60-90 minutes). Early imaging as soon as 10-20 minutes post-injection can yield high-quality images.
-
Image Acquisition: A whole-body PET scan is acquired, typically from the skull base to the mid-thigh. A low-dose CT scan is performed for attenuation correction and anatomical localization.
-
Image Analysis: Lesion uptake is assessed visually and semi-quantitatively using the Maximum Standardized Uptake Value (SUVmax) and by calculating Tumor-to-Background Ratios (TBR).
Theranostics: From Imaging to Treatment
The true potential of FAPI tracers lies in their application for theranostics—the combination of diagnostics and targeted therapy. By replacing the diagnostic radionuclide (like ⁶⁸Ga) with a therapeutic radionuclide (such as Lutetium-177, Yttrium-90, or Actinium-225), the FAPI molecule can be used to deliver targeted radiation directly to the FAP-expressing cells in the tumor stroma.
This approach has shown promise in early clinical trials for treating patients with advanced, metastatic cancers. The development of FAPI molecules with longer tumor retention times, such as dimers, tetramers, or the FAP-2286 peptide, is a key area of research to improve the efficacy of FAPI-based radioligand therapy.
Limitations and Future Directions
Despite the promising results, several challenges remain for the widespread clinical adoption of FAPI tracers.
-
Non-Specific Uptake: As mentioned, FAPI uptake is not entirely specific to cancer and can be seen in various benign inflammatory and fibrotic conditions, which requires careful interpretation.
-
Standardization: There is a need for further standardization of imaging protocols and quantitative analysis methods across different FAPI tracers.
-
Therapeutic Efficacy: While promising, the therapeutic efficacy of FAPI-based radioligand therapy needs to be confirmed in larger, prospective clinical trials. The rapid clearance of some FAPI tracers from tumors may limit their therapeutic effect, driving the development of molecules with longer retention.
-
Regulatory Approval: FAPI tracers are still investigational in many regions and have not yet been incorporated into official clinical guidelines.
Future research will focus on developing next-generation FAPI tracers with optimized pharmacokinetics, conducting large-scale comparative trials to define their precise role in different cancers, and expanding their application in non-oncological diseases like fibrosis and cardiovascular disease.
Conclusion
FAPI tracers represent a paradigm shift in nuclear medicine, moving from imaging tumor metabolism to targeting the tumor microenvironment. They have consistently demonstrated the potential to outperform the current standard, ¹⁸F-FDG PET/CT, for the diagnosis and staging of a wide array of cancers by providing higher sensitivity and superior image contrast. The versatility of the FAPI platform for theranostic applications further positions it as a transformative tool in the future of personalized oncology. While challenges in specificity and standardization remain, the ongoing clinical development and research are rapidly paving the way for FAPI tracers to become an indispensable part of clinical practice.
References
Multicenter Validation of [¹⁸F]AlF-FAPI-74 for PET Imaging: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of [¹⁸F]AlF-FAPI-74 with alternative Fibroblast Activation Protein (FAP)--targeted PET imaging agents. The information is supported by experimental data from various studies to aid in the evaluation and selection of the most suitable tracer for clinical research and development.
Fibroblast Activation Protein (FAP) has emerged as a promising target for cancer diagnosis and therapy due to its overexpression in the stroma of a wide range of tumors. This has led to the development of several FAP--targeted radiotracers for Positron Emission Tomography (PET) imaging. Among these, [¹⁸F]AlF-FAPI-74 is a fluorine-18 (B77423) labeled tracer that offers the potential for centralized production and wider distribution due to the longer half-life of ¹⁸F compared to gallium-68 (B1239309) (⁶⁸Ga). This guide focuses on the multicenter validation of [¹⁸F]AlF-FAPI-74 and compares its performance with established ⁶⁸Ga-labeled FAPI tracers, such as [⁶⁸Ga]Ga-FAPI-04 and [⁶⁸Ga]Ga-FAPI-46.
Comparative Performance of FAPI Tracers
The selection of a FAPI PET tracer for clinical research often depends on a balance of factors including diagnostic accuracy, logistical considerations, and radiation dosimetry. While multicenter trial results for [¹⁸F]AlF-FAPI-74 are emerging, existing data from single-center studies provide valuable insights into its performance relative to its ⁶⁸Ga-labeled counterparts.
Table 1: Quantitative Comparison of [¹⁸F]AlF-FAPI-74 and ⁶⁸Ga-labeled FAPI Tracers
| Parameter | [¹⁸F]AlF-FAPI-74 | [⁶⁸Ga]Ga-FAPI-74 | [⁶⁸Ga]Ga-FAPI-04 | [⁶⁸Ga]Ga-FAPI-46 |
| Radionuclide Half-life | ~110 minutes | ~68 minutes | ~68 minutes | ~68 minutes |
| Production Method | Cyclotron | Generator | Generator | Generator |
| Effective Dose (mSv/100 MBq) | 1.4 ± 0.2[1] | 1.6[1] | ~1.5 | 1.56 ± 0.26 |
| Tumor Uptake (SUVmax) in Lung Cancer | 12.7 (at 1h)[1] | >10 (at 1h)[2] | Not directly compared | Not directly compared |
| Tumor-to-Background Ratio | High contrast observed[2] | High contrast observed | Generally high | High, increasing over time |
| Primary Advantage | Longer half-life allows for centralized production and distribution | Well-established, extensive clinical data | Most widely studied FAPI tracer | Improved tumor retention |
Table 2: Diagnostic Performance of FAPI Tracers in Various Cancers (Primarily ⁶⁸Ga-labeled)
| Cancer Type | Tracer | Sensitivity | Specificity | Key Findings |
| Gastrointestinal Cancers | [⁶⁸Ga]Ga-FAPI-04 | High | High | Superior to [¹⁸F]FDG in detecting primary tumors and metastases. |
| Non-Small Cell Lung Cancer | [¹⁸F]AlF-FAPI-74 | High | High | High tumor uptake and contrast. |
| Pancreatic Cancer | [¹⁸F]AlF-FAPI-74 | High | High | Ongoing multicenter trials are evaluating its superiority over [¹⁸F]FDG. |
| Various Cancers (Meta-analysis) | [⁶⁸Ga]Ga-FAPI-04 | Pooled Sensitivity: 0.99 | Pooled Specificity: 0.97 | High diagnostic accuracy across a wide range of tumors. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summarized protocols for key experiments involving [¹⁸F]AlF-FAPI-74 and a common alternative, [⁶⁸Ga]Ga-FAPI-04.
[¹⁸F]AlF-FAPI-74 Radiolabeling and PET/CT Imaging
Radiolabeling: The synthesis of [¹⁸F]AlF-FAPI-74 is typically performed using an automated synthesis module.
-
[¹⁸F]Fluoride Production: [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F reaction in a cyclotron.
-
Trapping and Elution: The [¹⁸F]fluoride is trapped on an anion exchange cartridge and then eluted.
-
Complexation: The eluted [¹⁸F]fluoride is reacted with an aluminum chloride (AlCl₃) solution to form [¹⁸F]AlF²⁺.
-
Labeling: The [¹⁸F]AlF²⁺ is then incubated with the FAPI-74 precursor at an elevated temperature.
-
Purification: The final product is purified using solid-phase extraction cartridges.
PET/CT Imaging Protocol (from a multicenter trial):
-
Patient Preparation: Patients are required to fast for at least 4 hours prior to the scan.
-
Tracer Injection: A bolus injection of [¹⁸F]AlF-FAPI-74 is administered intravenously at a dose of 3.5 MBq/kg.
-
Uptake Time: PET/CT acquisition begins 60 minutes after the injection.
-
Scanning: A low-dose CT scan is performed for attenuation correction and anatomical localization, followed by the PET scan. Oral contrast may be administered for the CT portion.
[⁶⁸Ga]Ga-FAPI-04 Radiolabeling and PET/CT Imaging
Radiolabeling: [⁶⁸Ga]Ga-FAPI-04 is typically prepared using a ⁶⁸Ge/⁶⁸Ga generator.
-
Elution: The ⁶⁸Ge/⁶⁸Ga generator is eluted with 0.1 M HCl to obtain ⁶⁸GaCl₃.
-
Buffering: The pH of the eluate is adjusted using a sodium acetate (B1210297) buffer.
-
Labeling: The buffered ⁶⁸GaCl₃ is added to a vial containing the FAPI-04 precursor and incubated at room temperature or with gentle heating.
-
Quality Control: The final product is checked for radiochemical purity.
PET/CT Imaging Protocol:
-
Patient Preparation: No specific patient preparation such as fasting is generally required.
-
Tracer Injection: An intravenous injection of [⁶⁸Ga]Ga-FAPI-04 is administered, with typical doses ranging from 150 to 200 MBq.
-
Uptake Time: Imaging is typically performed 60 minutes post-injection.
-
Scanning: A low-dose CT scan is acquired for attenuation correction and anatomical localization, followed by the PET scan from head to mid-thigh.
Visualizing Experimental Workflows and Pathways
To provide a clearer understanding of the processes involved in the multicenter validation of a PET imaging agent, the following diagrams have been generated using Graphviz.
Caption: Multicenter validation workflow for [¹⁸F]AlF-FAPI-74 PET imaging.
Caption: Mechanism of [¹⁸F]AlF-FAPI-74 uptake and signal generation.
References
Safety Operating Guide
Proper Disposal of AlF-PD-FAPI: A Step-by-Step Guide
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of AlF-PD-FAPI, a research chemical used by scientists and drug development professionals. The following procedures are based on best practices for handling radiolabeled compounds and organofluorine chemistry, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not currently available. The following guidance is synthesized from information on closely related FAPI compounds and general principles of radioactive and chemical waste management. Always consult your institution's Environmental Health and Safety (EHS) department for specific local regulations.
Essential Safety Precautions
Before initiating any disposal procedures, it is critical to adhere to standard laboratory safety protocols. Personal Protective Equipment (PPE), including a lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves, must be worn at all times. All handling of this compound, especially before radioactive decay, should be conducted in a designated area for radioactive materials, preferably within a fume hood to prevent inhalation of any airborne particles.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and related compounds, which is essential for understanding its properties and handling requirements.
| Property | Value | Compound | Source |
| Molecular Formula | C₄₃H₅₄AlF₃N₁₀O₁₆ | This compound | N/A |
| Molecular Weight | 1050.9 g/mol | This compound | N/A |
| Half-life of ¹⁸F | ~110 minutes | Fluorine-18 | [1](2) |
| Recommended Decay-in-Storage Time | ~24 hours ( >10 half-lives) | Fluorine-18 | [1](3--INVALID-LINK-- |
| Chemical Hazard Classification (non-radioactive) | Not classified as a hazardous substance | FAPI-46, FAPI-74 | [4](5--INVALID-LINK-- |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a two-stage process that first addresses the radioactive hazard, followed by the chemical waste.
Stage 1: Radioactive Decay-in-Storage
-
Segregate Waste: All materials contaminated with this compound, including unused product, pipette tips, vials, and cleaning materials, must be segregated into a designated radioactive waste container.
-
Labeling: The container must be clearly labeled with the radioactive symbol, the isotope (Fluorine-18 or ¹⁸F), the date, and the initial activity level.
-
Secure Storage: Store the container in a secure, shielded location designated for radioactive waste. This area should be away from general laboratory traffic.
-
Decay Period: Allow the waste to decay for a minimum of 10 half-lives of ¹⁸F. Given the half-life of approximately 110 minutes, a storage period of at least 24 hours is recommended to ensure the radioactivity has decayed to a negligible level.[1][6]
-
Post-Decay Survey: After the decay period, the waste container should be surveyed with a suitable radiation detector (e.g., a Geiger-Müller counter) to confirm that the radioactivity is at or below background levels. This step must be documented.
Stage 2: Chemical Waste Disposal
Once the radioactive hazard has been eliminated, the waste can be treated as chemical waste.
-
Waste Characterization: Although the non-radioactive FAPI core is not classified as hazardous, it is prudent to treat it as a chemical waste stream.[4][7]
-
Liquid Waste:
-
For small quantities of this compound in solution, consult your institution's EHS for guidance on disposal down the drain with copious amounts of water. This is often permissible for non-hazardous, water-soluble organic compounds.
-
For larger volumes or if drain disposal is not permitted, collect the liquid waste in a sealed, labeled container for chemical waste pickup.
-
-
Solid Waste:
-
Solid waste, such as contaminated vials and lab plastics, should be placed in a designated solid chemical waste container.
-
-
Incineration: The recommended disposal method for similar non-radioactive FAPI compounds is incineration in a licensed facility equipped with an afterburner and scrubber.[4] This is typically handled by a certified waste disposal vendor. Incineration of organofluorine compounds can produce hazardous byproducts like hydrogen fluoride (B91410) (HF), which must be managed by the facility's exhaust gas treatment systems.
-
Documentation: Maintain a log of all disposed chemical waste, including the compound name, quantity, and date of disposal, in accordance with your laboratory's and institution's protocols.
Experimental Protocols
Decontamination of Laboratory Surfaces and Equipment:
In the event of a spill or for routine cleaning of contaminated equipment, follow these steps:
-
Restrict Access: Cordon off the affected area to prevent the spread of contamination.
-
Prepare Decontamination Solution: A standard laboratory detergent solution is typically effective for cleaning surfaces. For more persistent contamination, a solution of 70% ethanol (B145695) can be used.
-
Decontaminate: Using absorbent materials (e.g., paper towels), wipe the contaminated area from the outside in. Dispose of all cleaning materials as radioactive waste (Stage 1).
-
Rinse: Wipe the area with clean water to remove any residual cleaning solution.
-
Survey: Use a radiation detector to survey the decontaminated area to ensure all radioactivity has been removed. Repeat the decontamination process if necessary.
-
Documentation: Record the spill and decontamination procedure in the laboratory's radiation safety logbook.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 4. researchgate.net [researchgate.net]
- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 6. Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safeguarding Your Research: Essential Safety and Handling Protocols for AlF-PD-FAPI
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
The handling of novel radiopharmaceuticals like AlF-PD-FAPI, a promising agent in targeted cancer imaging and therapy, necessitates stringent safety protocols to protect laboratory personnel from potential radiological and chemical hazards. This document provides essential, step-by-step guidance on personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe and efficient laboratory environment.
Personal Protective Equipment (PPE): A Quantitative Overview
Effective radiation safety is paramount when working with Fluorine-18 (¹⁸F), the positron-emitting radionuclide in this compound. The following table summarizes the essential PPE and shielding requirements. Adherence to the principles of As Low As Reasonably Achievable (ALARA)—minimizing time, maximizing distance, and using appropriate shielding—is critical.
| Equipment | Specification | Purpose |
| Body Shielding | Lead Apron | 0.5 mm lead equivalence; attenuates up to 99% of scatter radiation.[1][2] |
| Thyroid Shield | Lead Thyroid Collar | 0.5 mm lead equivalence; protects the highly radiation-sensitive thyroid gland.[1] |
| Eye Protection | Leaded Glasses | 0.75 mm lead equivalence; reduces radiation dose to the lens of the eye.[1] |
| Hand Protection | Waterproof Gloves | Nitrile or latex gloves to be worn at all times to prevent skin contamination.[3] |
| Lab Coat | Standard Laboratory Coat | Provides a barrier against minor spills and contamination. |
| Dosimetry | Body and Ring Badges | To monitor and record occupational radiation exposure. |
| Shielding | Lead Bricks/Shields | Minimum of 1-inch thickness for storing and handling vials of ¹⁸F-labeled compounds. |
| Syringe Shields | Tungsten or Lead | To reduce hand exposure during preparation and administration of the radiopharmaceutical. |
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the standard operational workflow for handling this compound, from receiving the material to its final disposal. This procedural guide is designed to minimize exposure and prevent contamination.
Detailed Operational and Disposal Plan
This section provides a step-by-step guide for the safe handling and disposal of this compound, corresponding to the workflow diagram above.
Preparation Phase
-
Receiving and Inspection : Upon receipt, visually inspect the integrity of the shipping container and the primary vial shield for any signs of damage or leakage.
-
Donning PPE : Before handling the radiopharmaceutical, put on all required personal protective equipment as detailed in the table above. This includes a lab coat, lead apron, thyroid shield, safety glasses, and two pairs of gloves.
-
Activity Verification : Place the vial in a lead-shielded fume hood or hot cell. Using a calibrated dose calibrator, verify that the received activity matches the shipping documentation.
-
Dose Preparation : All manipulations of this compound, including drawing doses into syringes, should be performed behind lead shielding to minimize body exposure. Use shielded syringes to reduce hand dose.
Experimental Phase
-
Transportation : Transport the prepared dose to the experimental area in a shielded container to minimize exposure during transit.
-
ALARA Principles : Conduct all experimental procedures in accordance with the ALARA principles. This includes minimizing the time spent in proximity to the radioactive source, maximizing the distance from the source, and using appropriate shielding.
-
Contamination Monitoring : Regularly monitor the work area, including benchtops and equipment, for any radioactive contamination using a suitable survey meter (e.g., a pancake Geiger-Müller counter).
Disposal Phase
-
Waste Segregation : All materials that have come into contact with this compound, such as syringes, needles, vials, and absorbent paper, must be segregated as radioactive waste.
-
Waste Storage : Place all radioactive waste into a designated, clearly labeled, and shielded container.
-
Decay-in-Storage : Due to the short half-life of ¹⁸F (approximately 110 minutes), the primary method of disposal is decay-in-storage. Store the waste for a minimum of 10 half-lives (approximately 18.3 hours, though 24 hours is a common practice) to allow the radioactivity to decay to background levels.
-
Final Survey : After the decay period, survey the waste container with a radiation survey meter to confirm that the radioactivity is indistinguishable from background levels.
-
Final Disposal : Once confirmed to be at background levels, the waste can be disposed of as regular biomedical or chemical waste, in accordance with institutional and local regulations. Needles and other sharps should be placed in a puncture-resistant container.
By adhering to these safety and logistical guidelines, researchers can confidently and safely advance their work with this compound, contributing to the development of next-generation cancer diagnostics and therapies while maintaining the highest standards of laboratory safety.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
